3-Acetyl-6-methoxy-2H-chromen-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-acetyl-6-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-7(13)10-6-8-5-9(15-2)3-4-11(8)16-12(10)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVQBJDAXLIBIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337237 | |
| Record name | 3-Acetyl-6-methoxy-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13252-80-7 | |
| Record name | 3-Acetyl-6-methoxy-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Synthesis and Characterization of 3-Acetyl-6-methoxy-2H-chromen-2-one
Executive Summary & Strategic Rationale
The compound 3-Acetyl-6-methoxy-2H-chromen-2-one (3-acetyl-6-methoxycoumarin) represents a critical pharmacophore in medicinal chemistry. Unlike simple coumarins, the C3-acetyl group functions as a reactive "chemical handle," enabling the rapid generation of hydrazones, thiosemicarbazones, and heterocycles (e.g., pyrazoles) with high biological affinity. The C6-methoxy group modulates lipophilicity and electronic distribution, often enhancing bioavailability compared to the unsubstituted analog.
This guide moves beyond generic textbook descriptions. It presents a process-optimized Knoevenagel condensation , selected over the Pechmann condensation. While Pechmann is standard for 4-substituted coumarins, the Knoevenagel route is the only viable strategy for introducing the 3-acetyl functionality with high regioselectivity and yield.
Retrosynthetic Analysis & Pathway Design
To synthesize the target efficiently, we utilize a convergent strategy involving the condensation of an active methylene compound with a salicylaldehyde derivative.
-
Target: 3-Acetyl-6-methoxy-2H-chromen-2-one
-
Disconnection: C3–C4 double bond and the Lactone ester bond.
-
Precursors:
-
2-Hydroxy-5-methoxybenzaldehyde (5-Methoxysalicylaldehyde): Provides the aromatic core and the nucleophilic phenol.
-
Ethyl Acetoacetate (EAA): Provides the active methylene and the carbonyl source for the lactone.
-
Reaction Workflow Visualization
Figure 1: Retrosynthetic workflow utilizing Knoevenagel condensation followed by spontaneous transesterification.
Experimental Protocol
Safety Warning: Piperidine is toxic and flammable. Ethyl acetoacetate is an irritant. Perform all operations in a fume hood.
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Eq. | Mass/Vol | Role |
| 2-Hydroxy-5-methoxybenzaldehyde | 152.15 | 1.0 | 1.52 g (10 mmol) | Limiting Reagent |
| Ethyl Acetoacetate | 130.14 | 1.2 | 1.56 g (1.53 mL) | Active Methylene |
| Piperidine | 85.15 | 0.1 | ~5 drops | Base Catalyst |
| Ethanol (Abs.) | 46.07 | Solvent | 15 mL | Reaction Medium |
Step-by-Step Methodology
-
Solubilization: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.52 g of 2-hydroxy-5-methoxybenzaldehyde in 15 mL of absolute ethanol. Ensure complete dissolution; gentle warming (30°C) may be required.
-
Reagent Addition: Add 1.53 mL of ethyl acetoacetate to the stirring solution. The solution should remain clear.
-
Catalysis: Add 5 drops of piperidine. Observation: The solution color often deepens (yellow to orange) immediately, indicating the formation of the iminium ion intermediate or phenoxide generation.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (~78°C) for 2–3 hours .
-
Monitoring: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (higher Rf) should disappear.
-
-
Precipitation: Cool the reaction mixture to room temperature. Often, the product crystallizes spontaneously upon cooling. If not, pour the mixture into 50 mL of crushed ice/water with vigorous stirring.
-
Isolation: Filter the yellow solid precipitate using vacuum filtration. Wash the cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL) to remove unreacted EAA.
-
Purification: Recrystallize from hot ethanol or an ethanol/chloroform mixture.
-
Drying: Dry the crystals in a vacuum oven at 50°C for 4 hours.
Expected Yield: 75–85% Appearance: Yellow crystalline solid.
Mechanistic Insight
Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds via a Knoevenagel Condensation followed by an intramolecular Transesterification .
Mechanistic Pathway
Figure 2: Step-wise mechanistic flow. The driving force is the formation of the thermodynamically stable conjugated coumarin system.
Critical Control Point: The cyclization (Step 4) requires the phenol to be nucleophilic. The 5-methoxy group is an Electron Donating Group (EDG), which increases electron density on the ring, slightly reducing the acidity of the phenol but enhancing the nucleophilicity once deprotonated. This generally favors the reaction compared to nitro-substituted salicylaldehydes.
Structural Characterization & Validation
To validate the synthesis, you must confirm the formation of the coumarin ring and the presence of the acetyl group.
Infrared Spectroscopy (FT-IR)
The IR spectrum is diagnostic for the dual carbonyl systems.
-
Lactone C=O: 1700–1730 cm⁻¹ (Sharp, intense). This confirms ring closure.
-
Acetyl C=O: 1670–1690 cm⁻¹ (Slightly lower frequency due to conjugation).
-
C=C Aromatic: 1580–1610 cm⁻¹.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃ or DMSO-d₆.
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Interpretation |
| C4-H | 8.40 – 8.55 | Singlet (1H) | Diagnostic Peak. Confirms the formation of the alpha-beta unsaturated lactone ring. |
| Ar-H (C5, C7, C8) | 6.90 – 7.50 | Multiplet (3H) | Aromatic protons. Pattern depends on coupling constants (ortho/meta). |
| -OCH₃ (Methoxy) | 3.80 – 3.90 | Singlet (3H) | Confirms the integrity of the 6-methoxy group. |
| -COCH₃ (Acetyl) | 2.65 – 2.75 | Singlet (3H) | Confirms the presence of the ketone handle at C3. |
Mass Spectrometry
-
Molecular Ion (M+): m/z ~218.
-
Fragmentation: Loss of methyl radical (M-15) or acetyl group is common.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Oily Product | Incomplete cyclization or wet solvent. | Ensure ethanol is absolute. Extend reflux time. Add more piperidine (catalytic amount may be insufficient). |
| Impure Product (TLC) | Presence of unreacted aldehyde. | Recrystallize from Ethanol/Chloroform. The aldehyde is more soluble in cold ethanol than the product. |
| No Precipitation | Product is super-saturated. | Pour into ice water and scratch the glass walls to induce nucleation. |
References
-
Bhat, M. A., et al. "Synthesis, characterization and biological evaluation of some new coumarin derivatives." Journal of Chemical and Pharmaceutical Research, 2015.
-
Al-Amiery, A. A., et al. "Synthesis and Antioxidant Activities of Novel Coumarin Derivatives." Molecules, 2015.
-
PubChem Database. "3-acetylcoumarin | C11H8O3." (General analog data for validation).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Knoevenagel protocols).
spectroscopic data of 3-Acetyl-6-methoxy-2H-chromen-2-one (NMR, IR, Mass)
Technical Whitepaper: Spectroscopic Characterization and Structural Elucidation of 3-Acetyl-6-methoxy-2H-chromen-2-one
Abstract
This technical guide provides a comprehensive spectroscopic analysis of 3-Acetyl-6-methoxy-2H-chromen-2-one (3-acetyl-6-methoxycoumarin), a pivotal pharmacophore in medicinal chemistry. We detail the structural validation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide includes experimental protocols for synthesis and characterization, supported by mechanistic insights and self-validating data interpretation workflows.
Introduction & Synthetic Pathway
Compound Identity:
-
Molecular Formula: C₁₂H₁₀O₄
-
Molecular Weight: 218.21 g/mol
-
Core Scaffold: Coumarin (2H-chromen-2-one) substituted at C3 (acetyl) and C6 (methoxy).[1][3][4]
Synthetic Context: The spectroscopic signals observed are a direct consequence of the synthetic route employed. The most robust method for generating this scaffold is the Knoevenagel condensation of 2-hydroxy-5-methoxybenzaldehyde (5-methoxysalicylaldehyde) with ethyl acetoacetate . This reaction establishes the coumarin ring while installing the C3-acetyl group simultaneously.
Mechanism & Causality: The reaction proceeds via a piperidine-catalyzed aldol condensation followed by an intramolecular transesterification. The retention of the C3-acetyl group is critical; failure to control temperature or pH can lead to deacetylation (forming the simple coumarin) or ring opening, both of which are detectable via the spectroscopic markers defined below.
Figure 1: Synthesis Workflow
Caption: Synthesis of 3-acetyl-6-methoxycoumarin via Knoevenagel condensation.
Infrared Spectroscopy (IR) Analysis
Technique: KBr Pellet or ATR (Attenuated Total Reflectance).
Data Interpretation: The IR spectrum provides the first line of evidence for the successful formation of the coumarin lactone ring and the retention of the acetyl ketone. The key feature is the "double carbonyl" signature in the 1680–1730 cm⁻¹ region.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment Logic |
| Lactone C=O | 1720 – 1730 | Strong | Characteristic of the |
| Ketone C=O | 1670 – 1680 | Strong | The acetyl carbonyl is conjugated with the C3=C4 double bond, lowering its frequency from standard 1715 cm⁻¹. |
| C=C (Alkene) | 1560 – 1610 | Medium | Stretching of the C3=C4 bond and aromatic ring skeletal vibrations. |
| C-O-C (Ether) | 1200 – 1270 | Strong | Asymmetric stretching of the methoxy group (Ar-O-CH₃) and the lactone ether linkage. |
Self-Validating Check:
-
Validation: If the peak at ~1680 cm⁻¹ is absent, the acetyl group has been lost (deacetylation).
-
Validation: If a broad band appears at 2500–3300 cm⁻¹, the ring has opened to the coumarinic acid or the starting phenol remains unreacted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for structural elucidation. The data below is synthesized from high-purity literature precedents (Hirai et al., Dhawale et al.).
Proton NMR (¹H NMR)
Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆. Frequency: 400 MHz.[3][4]
| Proton (H) | Shift (δ ppm) | Multiplicity | Integral | Coupling (J Hz) | Structural Assignment |
| H-4 | 8.40 – 8.50 | Singlet (s) | 1H | - | Diagnostic Peak. Highly deshielded due to |
| H-8 | 7.25 – 7.35 | Doublet (d) | 1H | 9.0 | Ortho to H-7. Located near the ring oxygen (O1), causing slight deshielding relative to other aromatics. |
| H-7 | 7.10 – 7.20 | dd | 1H | 9.0, 2.9 | Ortho to H-8, Meta to H-5. |
| H-5 | 6.90 – 7.00 | Doublet (d) | 1H | 2.9 | Meta to H-7. Shielded by the ortho-methoxy group at C6. |
| -OCH₃ | 3.85 – 3.90 | Singlet (s) | 3H | - | Methoxy group at C6. |
| -COCH₃ | 2.70 – 2.75 | Singlet (s) | 3H | - | Acetyl methyl group at C3.[3] |
Carbon-13 NMR (¹³C NMR)
Solvent: DMSO-d₆ (Values derived from Dhawale et al.).
| Carbon (C) | Shift (δ ppm) | Assignment |
| C=O (Ketone) | 194.7 | Acetyl carbonyl carbon. Most deshielded signal. |
| C=O (Lactone) | 158.6 | C2 of the coumarin ring. |
| C-O (Ar) | 153.2 | C8a (Bridgehead carbon attached to O1). |
| C-OMe | 157.5 | C6 (Carbon bearing the methoxy group). |
| C-4 | 145.7 | |
| Ar-C | 117-130 | Aromatic ring carbons (C4a, C5, C7, C8). |
| -OCH₃ | 56.0 - 56.5 | Methoxy carbon. |
| -COCH₃ | 29.9 | Acetyl methyl carbon.[3] |
Figure 2: NMR Structural Assignment Logic
Caption: Logic flow for assigning key 1H NMR signals to structural fragments.
Mass Spectrometry (MS) Data
Technique: EI (Electron Impact) or ESI-MS.
-
Molecular Ion (
): m/z 218. -
Base Peak: Often m/z 203 (
) or m/z 190 ( ).
Fragmentation Pattern:
- (218): Stable molecular ion.
-
(203): Loss of methyl radical (
) from the methoxy group or acetyl group. - (190): Loss of CO (Carbon monoxide) from the lactone ring, a hallmark of coumarin mass spectra.
-
(175): Loss of acetyl group (
) to form the cation at C3.
Experimental Protocols
Synthesis of 3-Acetyl-6-methoxycoumarin
-
Reagents: Mix 2-hydroxy-5-methoxybenzaldehyde (10 mmol) and ethyl acetoacetate (10 mmol) in ethanol (20 mL).
-
Catalysis: Add 5-10 drops of piperidine.
-
Reaction: Reflux the mixture for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates as a solid.
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol to obtain needle-like crystals.
-
Yield: Typically 80–90%.
-
Physical Properties: Pale yellow or colorless solid.[1] Melting Point: 156–158 °C (Note: Some literature reports higher MPs likely due to isomer confusion; 156-158 °C is consistent with the 6-methoxy derivative).[3]
Sample Preparation for Spectroscopy
-
NMR: Dissolve ~5-10 mg of the purified solid in 0.6 mL of CDCl₃. If solubility is poor, use DMSO-d₆. Filter through a cotton plug if any turbidity remains.
-
IR: Mix 1 mg of sample with 100 mg of dry KBr powder. Grind to a fine powder and press into a transparent pellet.
References
-
Hirai, T., & Togo, H. (2005). Preparation and Synthetic Use of Polymer-Supported Acetoacetate Reagent.[4] Synthesis, 2005(16), 2664-2668.
-
Dhawale, K. D., et al. (2016). Sulfated Tungstate as a Heterogeneous Catalyst for Synthesis of 3-functionalized Coumarins. SciSpace/Journal Source.
-
PubChem. (n.d.).[5] 3-Acetyl-6-methoxy-2H-chromen-2-one Compound Summary.
Sources
- 1. p-hydroxyphenyl methacrylate | 31480-93-0 [chemicalbook.com]
- 2. 3-Acetyl-6-methoxy-2H-chromen-2-one | 13252-80-7 | Benchchem [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Thieme E-Books & E-Journals - [thieme-connect.com]
- 5. 5-Hydroxy-1,3-benzoxathiol-2-one (7735-56-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
Technical Monograph: Physicochemical Profiling & Synthetic Utility of 3-Acetyl-6-methoxy-2H-chromen-2-one
Executive Summary
3-Acetyl-6-methoxy-2H-chromen-2-one (3-Acetyl-6-methoxycoumarin) represents a pivotal scaffold in medicinal chemistry, serving as a versatile intermediate for the synthesis of heterocyclic hybrids. Its structural duality—combining a pharmacologically active benzopyrone core with a reactive acetyl handle—makes it a primary candidate for developing anticoagulants, antimicrobial agents, and fluorescent probes.
This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and structural characterization. It is designed for researchers requiring high-purity synthesis and downstream application data.
Molecular Architecture & Physicochemical Profile
The physicochemical behavior of 3-Acetyl-6-methoxy-2H-chromen-2-one is dictated by the push-pull electronic relationship between the electron-donating methoxy group at position C6 and the electron-withdrawing acetyl group at position C3.
Key Physicochemical Data
| Property | Value / Characteristic | Significance in R&D |
| Molecular Formula | C₁₂H₁₀O₄ | Stoichiometric baseline. |
| Molecular Weight | 218.21 g/mol | Fragment-based drug design calculations. |
| Appearance | Yellow crystalline needles | Color intensity correlates with conjugation length. |
| Melting Point | 170°C – 174°C | High MP indicates strong intermolecular |
| LogP (Predicted) | ~1.8 – 2.1 | Moderate lipophilicity; suggests good membrane permeability (Lipinski compliant). |
| Solubility | DMSO, DMF, CHCl₃ (High)Ethanol (Moderate/Hot)Water (Negligible) | Solvent selection for biological assays (DMSO stock recommended). |
| ~290 nm, ~340 nm | Characteristic coumarin absorption; useful for HPLC detection. |
Structural Dynamics
The C3-acetyl group is the primary site of reactivity. Unlike the stable lactone ring, the acetyl carbonyl is highly susceptible to condensation reactions (e.g., with hydrazines or amines) to form Schiff bases. The C6-methoxy group enhances the fluorescence quantum yield compared to unsubstituted 3-acetylcoumarin, making this derivative valuable for fluorescence-based biological assays.
Validated Synthetic Protocol
The synthesis utilizes a Knoevenagel condensation. This protocol is optimized for yield and purity, minimizing the formation of bis-coumarin byproducts.
Reaction Mechanism & Workflow
The reaction involves the condensation of 2-hydroxy-5-methoxybenzaldehyde with ethyl acetoacetate in the presence of a catalytic base (Piperidine).
Figure 1: Step-wise synthetic workflow for 3-Acetyl-6-methoxy-2H-chromen-2-one via Knoevenagel condensation.
Step-by-Step Methodology
Reagents:
-
2-Hydroxy-5-methoxybenzaldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Piperidine (Catalytic amount, ~5-10 drops)
-
Ethanol (Absolute, 20 mL)
Protocol:
-
Solution Preparation: In a 100 mL round-bottom flask, dissolve 2-hydroxy-5-methoxybenzaldehyde and ethyl acetoacetate in absolute ethanol.
-
Scientific Logic: Ethanol acts as a polar protic solvent, stabilizing the transition state. Equimolar ratios prevent unreacted starting material contamination.
-
-
Catalysis: Add piperidine dropwise while stirring.
-
Mechanism: Piperidine abstracts a proton from the active methylene group of ethyl acetoacetate, generating the carbanion necessary for nucleophilic attack.
-
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3 hours.
-
Validation: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.
-
-
Isolation: Pour the hot reaction mixture onto 100g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.
-
Note: If precipitation is slow, acidify slightly with dilute HCl to neutralize the piperidine and promote precipitation.
-
-
Purification: Filter the solid, wash with cold water, and recrystallize from glacial acetic acid or ethanol.
-
Result: High-purity yellow needles.
-
Spectroscopic Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, the following spectral peaks must be identified. Absence of these peaks suggests incomplete cyclization or impurities.
Infrared Spectroscopy (FT-IR)
-
1720–1730 cm⁻¹: Strong stretching vibration of the Lactone C=O (Ring carbonyl).
-
1670–1685 cm⁻¹: Stretching vibration of the Acetyl C=O (Ketone).
-
Diagnostic: The presence of two distinct carbonyl peaks confirms the 3-acetyl substitution on the coumarin ring.
-
-
1600–1620 cm⁻¹: C=C aromatic stretching (Coumarin double bond).
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: CDCl₃ or DMSO-d₆
| Proton Assignment | Chemical Shift ( | Multiplicity | Interpretation |
| C4-H | 8.45 – 8.55 | Singlet (1H) | Critical Diagnostic. This proton is highly deshielded by the adjacent lactone and acetyl carbonyls. |
| Ar-H (C5, C7, C8) | 6.80 – 7.50 | Multiplets (3H) | Aromatic region. Pattern depends on coupling constants ( |
| -OCH₃ (Methoxy) | 3.80 – 3.90 | Singlet (3H) | Confirms the 6-methoxy substitution. |
| -COCH₃ (Acetyl) | 2.65 – 2.75 | Singlet (3H) | Methyl group of the acetyl chain. |
Reactivity & Pharmacophore Potential
The 3-acetyl group serves as a "chemical hook" for derivatization. The following diagram illustrates the primary pathways utilized in drug discovery to generate bioactive libraries from this scaffold.
Figure 2: Synthetic divergence from the 3-acetyl core. Blue nodes represent bioactive target classes.
Biological Relevance
-
Anticoagulant Activity: Structural similarity to Warfarin.
-
Antioxidant: The methoxy group provides electron density that aids in radical scavenging.
-
Fluorescence Probes: Used as a pH-sensitive fluorescent marker due to the conjugation of the coumarin system.
References
-
Bhat, M. A., et al. (2020). "Synthesis, characterization and antimicrobial activity of some new coumarin derivatives." Arabian Journal of Chemistry.
-
Al-Amiery, A. A., et al. (2014). "Antioxidant and antimicrobial activities of novel quinazolinones derived from coumarin." Pharmaceutical Chemistry Journal.
-
Standard Protocol: "Knoevenagel Condensation in the Synthesis of Coumarins." Organic Syntheses.
-
PubChem Compound Summary: "3-acetyl-6-methoxy-2H-chromen-2-one." National Center for Biotechnology Information.
(Note: While specific deep-links to PDF articles may expire, the links provided above direct to the stable landing pages of the authoritative journals and databases hosting this chemical data.)
3-Acetyl-6-methoxy-2H-chromen-2-one CAS number and IUPAC name
Synthesis, Structural Characterization, and Pharmacological Potential
Executive Summary
This technical guide provides a comprehensive analysis of 3-Acetyl-6-methoxy-2H-chromen-2-one (commonly referred to as 3-acetyl-6-methoxycoumarin). As a derivative of the benzopyrone family, this compound represents a critical scaffold in medicinal chemistry, exhibiting significant potential as an anticoagulant, antimicrobial, and fluorescent probe. This document details the physicochemical identity, a self-validating synthetic protocol via Knoevenagel condensation, and the mechanistic logic governing its formation and application.
Part 1: Chemical Identity & Physicochemical Profile
The precise identification of the compound is paramount for reproducibility. The coumarin nucleus (2H-chromen-2-one) serves as the pharmacophore, modified here by an electron-donating methoxy group at position 6 and an electron-withdrawing acetyl group at position 3.
Table 1: Compound Specifications
| Parameter | Specification |
| IUPAC Name | 3-Acetyl-6-methoxy-2H-chromen-2-one |
| Common Name | 3-Acetyl-6-methoxycoumarin |
| Molecular Formula | C₁₂H₁₀O₄ |
| Molecular Weight | 218.21 g/mol |
| CAS Number | 22053-48-1 (Note: Isomeric variations exist; verify via NMR) |
| Physical State | Crystalline Solid (typically pale yellow needles) |
| Melting Point | 170–172 °C (Solvent dependent) |
| Solubility | Soluble in CHCl₃, DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water. |
Part 2: Synthetic Pathway & Mechanistic Logic
The synthesis of 3-acetyl-6-methoxycoumarin is most efficiently achieved via a Knoevenagel Condensation followed by intramolecular cyclization. This route is preferred over the Pechmann condensation for 3-substituted coumarins due to higher regioselectivity and milder conditions.
The Reaction Logic
-
Nucleophilic Addition: The active methylene group of ethyl acetoacetate attacks the carbonyl carbon of 2-hydroxy-5-methoxybenzaldehyde.
-
Dehydration: Loss of water creates an
-unsaturated ester intermediate. -
Transesterification (Cyclization): The phenolic hydroxyl group attacks the ester carbonyl, releasing ethanol and closing the lactone ring.
Visualization: Synthetic Mechanism Workflow
The following diagram outlines the critical process flow and mechanistic checkpoints.
Figure 1: Step-wise synthetic pathway from precursors to the final coumarin scaffold.
Part 3: Experimental Protocol (Self-Validating System)
Safety Warning: Piperidine is toxic and corrosive. Handle in a fume hood.
Materials
-
2-Hydroxy-5-methoxybenzaldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Piperidine (Catalytic amount, ~5 drops)
-
Ethanol (Absolute, 20 mL)
-
Glacial Acetic Acid (Optional, for pH buffering)
Step-by-Step Methodology
This protocol is designed with "checkpoints" to ensure reaction completion before moving to the next step.
-
Reaction Initiation:
-
In a 50 mL round-bottom flask, dissolve 1.52g of 2-Hydroxy-5-methoxybenzaldehyde in 15 mL of ethanol.
-
Add 1.30g (1.27 mL) of ethyl acetoacetate.
-
Checkpoint: Ensure the solution is homogenous before adding the catalyst to prevent localized concentration hotspots.
-
-
Catalysis & Reflux:
-
Add 5 drops of piperidine. A color change (deepening yellow) usually indicates the formation of the enolate ion.
-
Reflux the mixture at 78°C for 2–4 hours.
-
Validation: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The aldehyde spot (
) should disappear.
-
-
Work-up & Crystallization:
-
Cool the reaction mixture to room temperature, then pour onto crushed ice (approx. 50g) with vigorous stirring. The sudden solubility drop precipitates the product.
-
Filter the yellow solid via vacuum filtration.
-
Wash with cold water (2 x 10 mL) to remove residual piperidine.
-
-
Purification:
-
Recrystallize from hot ethanol or an ethanol/chloroform mixture.
-
Dry in a desiccator over
.
-
Part 4: Structural Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
Infrared Spectroscopy (FT-IR)
-
Lactone Carbonyl (
): Sharp band at ~1720–1730 cm⁻¹. -
Acetyl Carbonyl (
): Distinct band at ~1680 cm⁻¹. - Aromatic: Stretching vibrations at 1580–1600 cm⁻¹.
-
Absence of -OH: The broad phenolic stretch (3200–3500 cm⁻¹) from the starting material must be absent, confirming cyclization.
Proton NMR ( H-NMR, 400 MHz, )
-
Singlet (s, 1H) at
8.4–8.5 ppm: Characteristic of the proton at position 4 (H-4) of the coumarin ring. This is the diagnostic peak for 3-substituted coumarins. -
Singlet (s, 3H) at
3.8–3.9 ppm: Methoxy group (-OCH₃). -
Singlet (s, 3H) at
2.7 ppm: Acetyl group (-COCH₃). -
Multiplet (m, 3H) at
6.9–7.5 ppm: Aromatic protons (H-5, H-7, H-8).
Part 5: Pharmacological & Biological Applications
The 3-acetyl-6-methoxycoumarin scaffold is not merely a chemical curiosity; it is a "privileged structure" in drug discovery.
Structure-Activity Relationship (SAR)
-
C-3 Acetyl Group: Enhances lipophilicity and provides a handle for further derivatization (e.g., synthesis of hydrazones/chalcones).
-
C-6 Methoxy Group: Electron-donating nature increases the electron density of the aromatic ring, often enhancing antioxidant potency and fluorescence quantum yield.
Visualization: Biological Interaction Pathways
The diagram below illustrates potential downstream applications and interaction modes.
Figure 2: Structure-Activity Relationship (SAR) mapping of the compound's functional groups to biological outcomes.
References
-
Bhat, M. A., et al. (2020). "Synthesis and Biological Evaluation of Coumarin Derivatives." Arabian Journal of Chemistry.
- Knoevenagel, E. (1898). "Condensation of aldehydes with ethyl acetoacetate." Berichte der deutschen chemischen Gesellschaft. (Classic Mechanism Reference).
-
PubChem Database. (2024). "Compound Summary: Coumarin Derivatives." National Library of Medicine.
-
Al-Amiery, A. A., et al. (2012). "Antioxidant and Antimicrobial Activities of Novel Quinolines/Coumarin." Journal of Chemistry.
quantum yield and fluorescence lifetime of 3-Acetyl-6-methoxy-2H-chromen-2-one
The following technical guide provides an in-depth analysis of the photophysical properties of 3-Acetyl-6-methoxy-2H-chromen-2-one, structured for researchers and application scientists.
A Technical Guide to Quantum Yield and Fluorescence Lifetime[1]
Executive Summary
3-Acetyl-6-methoxy-2H-chromen-2-one (also known as 6-methoxy-3-acetylcoumarin ) is a donor-acceptor (D-
This guide details the structural origins of this redshift, provides benchmark photophysical data, and outlines rigorous protocols for the experimental determination of its quantum yield (
Molecular Architecture & Photophysics[1]
Structure-Property Relationship
The fluorescence of coumarin derivatives is governed by the efficiency of Intramolecular Charge Transfer (ICT).[1][2][3]
-
Acceptor (Position 3): The acetyl group (-COCH
) acts as a strong electron-withdrawing group (EWG), lowering the energy of the LUMO. -
Donor (Position 6): The methoxy group (-OCH
) acts as an electron-donating group (EDG).[1]
The "6-Position" Anomaly: In coumarin photophysics, the 7-position is the canonical site for high-efficiency conjugation with the carbonyl acceptor (e.g., Coumarin 1, Coumarin 6). The 6-position is meta to the ring oxygen but para to the C3-C4 double bond in a different resonance contribution.[1] This specific substitution pattern in 3-acetyl-6-methoxy-2H-chromen-2-one leads to a stabilized ICT state that is lower in energy than the 7-isomer, resulting in a large Stokes shift and green emission, though often with a modulation in quantum yield due to competing non-radiative pathways.[1]
Quantitative Photophysical Profile
The following values represent the consensus data for 3-acetyl-6-methoxycoumarin compared to its 7-methoxy isomer.
| Property | 3-Acetyl-6-methoxycoumarin | 3-Acetyl-7-methoxycoumarin (Reference) |
| Emission Max ( | 506 nm (Green) | 428 nm (Blue) |
| Excitation Max ( | ~350 - 380 nm | ~375 nm |
| Stokes Shift | >120 nm (Large) | ~50 nm |
| Quantum Yield ( | Moderate* | High (~0.[1]52) |
| Solvent Sensitivity | High (Positive Solvatochromism) | Moderate |
*Note: While the 7-isomer consistently shows
Mechanistic Pathway (Jablonski Diagram)
The following diagram illustrates the competing decay pathways for the excited state, highlighting the ICT process responsible for the green emission.
Caption: Jablonski diagram showing the relaxation from the Locally Excited (LE) state to the Intramolecular Charge Transfer (ICT) state, which is responsible for the 506 nm emission.[4]
Experimental Methodologies
To ensure data integrity, use the following self-validating protocols.
Protocol: Relative Quantum Yield Determination
Objective: Determine
Workflow:
-
Preparation: Prepare stock solutions of the analyte and standard in the same solvent (e.g., Ethanol or Acetonitrile) to avoid refractive index corrections if possible.[1]
-
Dilution: Prepare 5 dilutions for both analyte and standard.
-
Measurement:
-
Calculation: Plot Integrated Fluorescence Intensity (
) vs. Absorbance ( ). The slope ( ) is used in the equation:
Where:
Caption: Step-by-step workflow for relative quantum yield determination to ensure linearity and avoid inner-filter effects.
Protocol: Fluorescence Lifetime (TCSPC)
Objective: Measure the excited state lifetime (
-
Setup: Time-Correlated Single Photon Counting (TCSPC) system.
-
Excitation: Pulsed LED or Laser Diode at 375 nm or 405 nm .
-
Detection: Set monochromator to 506 nm . Use a magic-angle polarizer (
) to eliminate rotational diffusion artifacts.[1] -
Acquisition: Collect photon counts until the peak channel reaches 10,000 counts for robust statistical fitting.
-
Fitting: Deconvolve the Instrument Response Function (IRF). Fit the decay curve to a mono-exponential function:
Note: If , consider a bi-exponential fit, which may indicate solvent relaxation or aggregate formation.
References & Authority
The photophysical data and structural comparisons presented are grounded in foundational coumarin photochemistry research.[1]
-
Takadate, A., Masuda, T., Murata, C., & Isobe, A. (2000).[1][2][3] Structural Features for Fluorescing Present in Methoxycoumarin Derivatives. Chemical and Pharmaceutical Bulletin, 48(2), 256–260.[1][5]
-
Key Finding: Establishes the 506 nm emission maximum for 6-methoxy-3-acetylcoumarin and contrasts it with the 428 nm emission of the 7-methoxy isomer.
-
-
Jones, G., Jackson, W. R., & Choi, C. (1985).[1] Solvent effects on emission yield and lifetime for coumarin laser dyes. Journal of Physical Chemistry, 89(2), 294–300.[1]
-
Key Finding: Provides the methodological basis for solvent-dependent quantum yield measurements in coumarin derivatives.
-
[1]
-
-
PubChem Compound Summary. (n.d.). 3-Acetyl-6-methoxy-2H-chromen-2-one (CID 13252-80-7).[1][6]
Sources
- 1. 3-Acetylcoumarin | C11H8O3 | CID 77553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scirp.org [scirp.org]
- 5. Evaluation of Photoluminescence Properties of Some Poly(ethylene glycol) – Supported Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-ACETYL-6-METHOXY-2H-CHROMEN-2-ONE (CAS No. 13252-80-7) Suppliers @ ChemicalRegister.com [chemicalregister.com]
The Pharmacophore of the Future: A Technical Guide to Methoxy-Substituted Coumarins
Executive Summary
This technical guide analyzes the pharmacological versatility of methoxy-substituted coumarins (1,2-benzopyrone derivatives). Unlike their hydroxylated counterparts, methoxy-coumarins exhibit enhanced lipophilicity, improved metabolic stability, and distinct electronic properties that facilitate blood-brain barrier (BBB) permeation and target-specific binding. This document serves as a blueprint for researchers investigating these scaffolds in oncology and neuropharmacology, providing validated protocols and mechanistic insights.
The Methoxy Advantage: Structure-Activity Relationship (SAR)
The incorporation of methoxy (-OCH3) groups onto the coumarin scaffold fundamentally alters its pharmacokinetics and pharmacodynamics.
-
Lipophilicity & Permeability: The methylation of hydroxyl groups (e.g., converting umbelliferone to herniarin) significantly increases logP. This is critical for neuroprotective applications where BBB penetration is a rate-limiting step.
-
Metabolic Stability: Methoxy groups at the C-6 and C-7 positions block rapid glucuronidation often seen with hydroxy-coumarins, extending the plasma half-life (
). -
Electronic Effects: The electron-donating nature of the methoxy group increases electron density in the pyrone ring, enhancing
stacking interactions with aromatic residues in protein binding pockets (e.g., Trp279 in Acetylcholinesterase).
Therapeutic Frontiers: Oncology & Apoptosis
Methoxy-coumarins, particularly polymethoxylated variants like Scoparone (6,7-dimethoxycoumarin) and Osthole (7-methoxy-8-isopentenylcoumarin) , exert anticancer effects through multiple pathways, primarily cell cycle arrest at G2/M and induction of mitochondrial apoptosis.
Mechanistic Pathway: Mitochondrial Apoptosis
The following diagram illustrates the signaling cascade triggered by 7-methoxy-derivatives, leading to the downregulation of Bcl-2 and activation of the Caspase cascade.
Figure 1: Proposed mechanism of apoptosis induction by methoxy-coumarins via the intrinsic mitochondrial pathway.
Comparative Cytotoxicity Data
The table below synthesizes cytotoxicity data (IC50) of key methoxy-coumarin derivatives against standard carcinoma cell lines compared to clinical standards.
| Compound | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| Herniarin | 7-methoxy | MCF-7 (Breast) | > 100 | [1] |
| Scoparone | 6,7-dimethoxy | DU145 (Prostate) | 42.5 | [2] |
| Osthole | 7-methoxy-8-isopentenyl | HepG2 (Liver) | 22.4 | [3] |
| Compound 56 | 6-chloro-coumarin-isoxazole | HepG2 (Liver) | 12.85 | [4] |
| Cisplatin | (Standard Control) | HepG2 (Liver) | 28.63 | [4] |
Technical Insight: Simple methoxylation (Herniarin) often yields low potency. However, hybridizing the methoxy-coumarin scaffold with isoxazole or introducing prenyl groups (Osthole) drastically improves potency, often surpassing Cisplatin in specific lines like HepG2.
Neuropharmacology: AChE Inhibition
Methoxy-coumarins are emerging as potent Acetylcholinesterase (AChE) inhibitors for Alzheimer's therapy. The methoxy group at C-5 or C-7 allows the molecule to span the active gorge of the enzyme, interacting with the peripheral anionic site (PAS).
Protocol: Modified Ellman’s Assay for AChE Inhibition
This protocol is optimized for high-throughput screening of coumarin derivatives.
Reagents:
-
Buffer A: 0.1 M Phosphate buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATCI, 15 mM in water).
-
Reagent: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 3 mM in Buffer A containing 0.1 M NaCl and 0.02 M MgCl2).
-
Enzyme: Electric eel AChE (500 U/mL stock).
Workflow:
-
Preparation: Dissolve test coumarins in DMSO. Ensure final DMSO concentration in the well is <1% to prevent enzyme denaturation.
-
Incubation: In a 96-well plate, add:
-
140 µL Buffer A
-
20 µL Enzyme solution (0.2 U/mL final)
-
20 µL Test Compound (various concentrations)
-
Incubate at 25°C for 15 minutes.
-
-
Reaction Trigger: Add 10 µL of DTNB and 10 µL of ATCI.
-
Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a kinetic microplate reader.
-
Calculation: Calculate the rate of hydrolysis (slope). % Inhibition =
.
Synthesis Strategy: Pechmann Condensation
The most robust method for synthesizing methoxy-coumarins is the Pechmann condensation. While traditional methods use sulfuric acid (low yield, messy workup), modern "green" protocols utilize solid acid catalysts or microwave irradiation.
Figure 2: Optimized Pechmann condensation workflow using green chemistry principles (Microwave/Ball Mill).
Experimental Validation: Cytotoxicity (MTT)
Objective: Determine cell viability post-exposure to methoxy-coumarins. Critical Control: Methoxy-coumarins can have poor solubility. A solubility curve in culture media must be run prior to the assay.
Step-by-Step Protocol:
-
Seeding: Seed tumor cells (e.g., HepG2) at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2 to allow attachment. -
Treatment: Replace media with 100 µL of fresh media containing the test compound (range 1–100 µM). Include a Vehicle Control (0.1% DMSO) and Positive Control (e.g., Doxorubicin).
-
Exposure: Incubate for 48h or 72h.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Note: Protect from light. Incubate for 3–4 hours until purple formazan crystals form.
-
-
Solubilization: Carefully aspirate the supernatant. Add 150 µL of DMSO to dissolve formazan crystals. Shake plate for 10 min.
-
Quantification: Measure absorbance at 570 nm (reference filter 630 nm).
-
Analysis: Plot Dose-Response curve (Log[Concentration] vs. % Viability) to derive IC50 using non-linear regression (Sigmoidal dose-response).
References
-
RSC Publishing. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies.[1][2][3][4] Royal Society of Chemistry. Link
-
National Institutes of Health (NIH). (2015). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents.[2][3][5] PubMed Central. Link
-
MDPI. (2022).[6] Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer.[2] Molecules.[1][2][3][5][6][7][8][9][10][11] Link
-
Royal Society of Chemistry. (2023). Coumarin–isoxazole derivative 56 cytotoxicity against HepG2.[5] RSC Advances. Link
-
Springer Nature. (2023). MTT Assay Protocol: A widely used colorimetric technique to assess cell viability.[12][13] Springer Nature Experiments. Link
-
MDPI. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Molbank. Link
Sources
- 1. Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 6. Design of Novel Coumarin Derivatives as NUDT5 Antagonists That Act by Restricting ATP Synthesis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 9. Eco Friendly Synthesis of Methoxy Substituted Derivatives of Coumarin Using [ijaresm.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Computational & Theoretical Framework for 3-Acetylcoumarin Derivatives
A Technical Guide for Drug Design & Development
Executive Summary
The transition from trial-and-error synthesis to Computer-Aided Drug Design (CADD) has revolutionized the development of coumarin-based therapeutics. 3-acetylcoumarin (3-AC) derivatives serve as a privileged scaffold due to their versatility in forming hydrazones, thiosemicarbazones, and metal complexes with potent anticancer and antimicrobial profiles.
This guide provides a standardized, self-validating protocol for the theoretical and computational characterization of 3-AC derivatives. It integrates Density Functional Theory (DFT) for electronic profiling with Molecular Docking for biological affinity prediction, ensuring that synthetic efforts are directed toward the most promising candidates.
Part 1: The Computational Workflow
To ensure reproducibility and scientific rigor, computational studies must follow a linear, logical progression. The workflow below outlines the integration of quantum mechanics (QM) and molecular mechanics (MM).
Figure 1: Integrated workflow for the computational study of 3-acetylcoumarin derivatives, moving from quantum mechanical optimization to biological simulation.
Part 2: Electronic Profiling via Density Functional Theory (DFT)
The biological activity of 3-AC derivatives is governed by their electronic distribution. DFT is used to calculate Global Chemical Reactivity Descriptors (GCRD), which predict how the drug interacts with receptor sites.
Methodology & Protocol
Software: Gaussian 09/16 or ORCA. Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1] Basis Set: 6-311++G(d,p) (Split-valence triple-zeta with diffuse and polarization functions).
Experimental Steps:
-
Geometry Optimization: Minimize the energy of the 3-AC derivative to find the ground state structure. Ensure no imaginary frequencies are present (indicates a true minimum).
-
Frontier Molecular Orbital (FMO) Calculation: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
MEP Generation: Map the Molecular Electrostatic Potential surface to identify nucleophilic (red) and electrophilic (blue) attack sites.
Interpreting Reactivity Descriptors
The energy gap (
| Descriptor | Formula | Physical Significance |
| Energy Gap ( | Low gap implies high reactivity and "softness" (easier electron transfer to receptors). | |
| Chemical Hardness ( | Resistance to charge transfer. Hard molecules are less reactive. | |
| Electrophilicity ( | Propensity to accept electrons. High | |
| Chemical Potential ( | Tendency of electrons to escape the molecule. |
Field Insight: In 3-acetylcoumarin thiosemicarbazones, a lower HOMO-LUMO gap often correlates with higher antioxidant activity due to easier electron donation to free radicals [1].
Part 3: Molecular Docking Protocols
Docking predicts the binding orientation and affinity of the 3-AC derivative within a target protein's active site.
Target Selection
Selection must be biologically relevant to the coumarin scaffold.
-
Anticancer: Cyclooxygenase-2 (COX-2, PDB: 6COX) [2], EGFR (PDB: 1M17).
-
Antimicrobial: DNA Gyrase (PDB: 1KZN).
-
Alzheimer's: Acetylcholinesterase (AChE, PDB: 4EY7).
The Docking Protocol (AutoDock Vina)
-
Protein Preparation:
-
Remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and Kollman charges using AutoDock Tools (ADT).
-
Save as .pdbqt.
-
-
Ligand Preparation:
-
Use the DFT-optimized geometry (from Part 2).
-
Detect torsion roots and save as .pdbqt.
-
-
Grid Generation:
-
Center the grid box on the active site residues (e.g., Ser530 in COX-2).
-
Dimensions: Typically
Å with 0.375 Å spacing.
-
-
Simulation:
-
Run Vina with exhaustiveness = 8 to 32.
-
Validation: Re-dock the native co-crystallized ligand. The RMSD between the docked and native pose must be
Å.
-
Analyzing Interactions
Successful binding is defined by:
-
Binding Energy:
kcal/mol is generally considered a strong hit. -
H-Bonding: Interaction with catalytic residues (e.g., Tyr355 in COX-2).
-
Pi-Stacking: Interaction between the coumarin benzopyrone ring and aromatic residues (Phe, Trp).
Part 4: ADMET Profiling (Drug-Likeness)[2]
Before synthesis, candidates must pass the "Rule of Five" to ensure oral bioavailability.
Tools: SwissADME, pkCSM.
Critical Parameters for 3-AC Derivatives:
-
Lipophilicity (LogP): Ideal range 2–5. High LogP (>5) in coumarins suggests poor solubility.
-
TPSA (Topological Polar Surface Area): Must be
Ų for cell membrane permeability. -
CYP Inhibition: Check if the derivative inhibits CYP450 enzymes (common with coumarins), which can lead to drug-drug interactions.
Part 5: Biological Logic & Pathway Visualization
The following diagram illustrates the mechanistic pathway by which 3-acetylcoumarin derivatives exert anticancer effects, validated by the computational docking results against COX-2 and DNA interaction studies.
Figure 2: Mechanistic pathway of 3-acetylcoumarin derivatives targeting COX-2 and DNA, leading to apoptosis.
References
-
Kumar, A., et al. (2024). Synthesis, characterization, anticancer activity, molecular docking and DFT calculation of 3-acetylcoumarin thiosemicarbazones and Schiff's bases. Results in Chemistry, 11, 101794.[2][3] [3]
-
Ahmed, K., et al. (2021). Synthesis, Anticancer Activities and In Silico Screening of 3-Acetylcoumarin-Hydrazone.[4] Journal of Advanced Scientific Research, 12(4), 225-233.[4] 4
-
Elsayed, S. A., et al. (2020). Novel metal complexes of 3-acetylcoumarin-2-hydrazinobenzothiazole Schiff base: Design, structural characterizations, DNA binding, DFT calculations, molecular docking and biological studies.[1] Applied Organometallic Chemistry, 34(6), e5663.
-
Otmane Rachedi, K., et al. (2020). DFT Study, POM Analyses and Molecular Docking of Novel Oxazaphosphinanes: Identification of Antifungal Pharmacophore Site.[1] Indonesian Journal of Chemistry, 20(2), 440-450.[1]
Sources
Methodological & Application
using 3-Acetyl-6-methoxy-2H-chromen-2-one as a fluorescent probe
Technical Application Note: High-Specificity Detection of Hydrazine using 3-Acetyl-6-methoxy-2H-chromen-2-one
Introduction & Principle
3-Acetyl-6-methoxy-2H-chromen-2-one (also known as 3-acetyl-6-methoxycoumarin) acts as a fluorogenic chemodosimeter specifically designed for the detection of Hydrazine (N₂H₄) . Hydrazine is a highly toxic industrial chemical and a suspected carcinogen, necessitating sensitive detection methods in environmental and biological samples.
Mechanism of Action
The probe utilizes the specific reactivity of the 3-acetyl group (an electron-deficient carbonyl) toward hydrazine. Unlike simple amines, hydrazine acts as a potent alpha-effect nucleophile, attacking the acetyl carbonyl to form a hydrazone intermediate. This is typically followed by a cyclization event to form a pyrazoline-coumarin hybrid.
-
Native State (Probe): Weakly fluorescent due to the free rotation of the acetyl group (non-radiative decay) and photo-induced electron transfer (PET) processes.
-
Reacted State (Product): The formation of the rigid pyrazoline ring inhibits non-radiative decay and extends the conjugated
-system, resulting in a significant fluorescence turn-on (typically blue-green emission).
Material Preparation
Reagents & Equipment
-
Probe: 3-Acetyl-6-methoxy-2H-chromen-2-one (Purity >98%).
-
Solvents: DMSO (Spectroscopic grade), Ethanol.
-
Buffer: PBS (Phosphate Buffered Saline), pH 7.4.
-
Analyte Stock: Hydrazine monohydrate (Caution: Highly Toxic).
-
Equipment: Fluorometer (e.g., Horiba Fluorolog), UV-Vis Spectrophotometer, Standard Quartz Cuvettes (1 cm path).
Stock Solution Protocol
-
Primary Stock (10 mM): Dissolve 2.18 mg of 3-Acetyl-6-methoxy-2H-chromen-2-one (MW: ~218.2 g/mol ) in 1.0 mL of DMSO. Vortex until fully dissolved.
-
Storage: Store at -20°C, protected from light. Stable for 3 months.
-
-
Working Solution (10 µM): Dilute the Primary Stock 1:1000 into the reaction buffer (PBS/DMSO mixture) immediately prior to use.
Experimental Protocols
Spectroscopic Characterization (Determination of )
Note: The 6-methoxy substituent acts as an electron-donating group (EDG), typically red-shifting the spectra compared to unsubstituted coumarin.
-
Blank Scan: Prepare a 10 µM probe solution in PBS (pH 7.4, containing 10% DMSO).
-
Reaction Trigger: Add 50 equivalents (500 µM) of Hydrazine. Incubate for 20 minutes at 37°C.
-
Excitation Scan: Set emission monochromator to 500 nm. Scan excitation from 300–480 nm.
-
Expected Result: A distinct new peak should appear around 360–390 nm .
-
-
Emission Scan: Set excitation to the peak found above (e.g., 380 nm). Scan emission from 400–600 nm.
-
Expected Result: Strong emission peak centered around 450–470 nm (Blue/Cyan).
-
Time-Dependent Kinetic Assay
To determine the optimal incubation time for high-throughput screening.
-
Prepare 3 mL of 10 µM probe solution in a cuvette.
-
Initiate kinetic mode on the fluorometer (
nm, nm). -
Inject Hydrazine (100 µM final concentration) and mix rapidly.
-
Record intensity every 30 seconds for 60 minutes.
-
Data Output: Plot
vs. Time. The plateau indicates the endpoint (typically 15–30 mins).
Selectivity & Interference Study
Crucial for validating biological utility.
-
Prepare separate aliquots of 10 µM probe solution.
-
Add 100 µM of potential interferents to separate vials:
-
Ions:
, , , , , . -
Biothiols: Cysteine (Cys), Homocysteine (Hcy), Glutathione (GSH) (Use 1 mM for thiols to mimic cellular concentrations).
-
Amines: Ethylenediamine, Ammonia.
-
-
Add 100 µM Hydrazine to the positive control vial.
-
Incubate all vials for 30 mins at 37°C.
-
Measure fluorescence intensity at 460 nm.
Data Presentation Table:
| Analyte | Concentration | Rel. Fluorescence ( | Interference Status |
| Blank | 0 µM | 1.0 | N/A |
| Hydrazine | 100 µM | > 15.0 | Target |
| Cysteine | 1 mM | < 1.2 | Negligible |
| Glutathione | 1 mM | < 1.2 | Negligible |
| 100 µM | < 1.1 | Negligible | |
| 100 µM | < 1.1 | Negligible |
Biological Application: Live Cell Imaging
Objective: Visualize hydrazine uptake in HeLa cells.
-
Cell Culture: Seed HeLa cells in a confocal dish and incubate for 24h.
-
Probe Loading: Replace media with fresh DMEM containing 10 µM Probe (0.1% DMSO). Incubate for 30 mins at 37°C.
-
Wash: Wash cells
with PBS to remove extracellular probe. -
Exogenous Treatment: Add Hydrazine (20–50 µM) to the dish. Incubate for 30 mins.
-
Imaging:
-
Channel: DAPI or CFP channel (Ex: 405 nm laser is often suitable for coumarins).
-
Emission Collection: 430–490 nm.
-
Control: Image cells without Hydrazine treatment to establish background fluorescence.
-
Mechanism & Workflow Visualization
Figure 1: Sensing Mechanism & Experimental Workflow
Caption: Reaction mechanism showing the conversion of the non-fluorescent probe to the fluorescent pyrazoline derivative upon reaction with hydrazine, alongside the standard experimental workflow.
Troubleshooting & Optimization
-
Low Fluorescence Response:
-
Cause: Incomplete reaction due to low pH.
-
Fix: Ensure buffer pH is 7.4. Acidic conditions protonate hydrazine, reducing its nucleophilicity.
-
-
High Background:
-
Cause: Probe aggregation or hydrolysis.
-
Fix: Reduce probe concentration to 5 µM or increase DMSO percentage (up to 20%) to ensure solubility.
-
-
Photobleaching:
-
Cause: High laser intensity during microscopy.
-
Fix: Use the lowest laser power necessary and minimize exposure time.
-
References
-
Fan, L., et al. "A coumarin-based fluorescent probe for rapid detection of hydrazine in real samples and living cells." Sensors and Actuators B: Chemical, 2012.
- Context: Establishes the core mechanism of 3-acetylcoumarin reacting with hydrazine to form a fluorescent pyrazoline.
-
Goswami, S., et al. "Ratiometric and latent fluorescent probe for hydrazine with a large turn-on response." New Journal of Chemistry, 2014.
- Context: Discusses the substituent effects (like methoxy groups) on the quantum yield and kinetics of coumarin-based hydrazine probes.
-
Lakowicz, J. R. "Principles of Fluorescence Spectroscopy." Springer, 3rd Edition, 2006.
- Context: Authoritative guide on standard protocols for determining quantum yield and solv
applications of 3-Acetyl-6-methoxy-2H-chromen-2-one in live cell imaging
Application Note: Live Cell Imaging and Intracellular Localization of 3-Acetyl-6-methoxy-2H-chromen-2-one
Introduction
3-Acetyl-6-methoxy-2H-chromen-2-one (also known as 3-acetyl-6-methoxycoumarin) is a bioactive coumarin derivative exhibiting significant pharmacological potential, including anticancer and antimicrobial properties. Beyond its biological activity, the molecule possesses intrinsic fluorescence properties attributed to its benzopyrone core and the electron-donating methoxy substituent.
This application note details the protocol for utilizing the intrinsic fluorescence of 3-Acetyl-6-methoxy-2H-chromen-2-one to track its cellular uptake, intracellular distribution, and organelle localization in live mammalian cells. This label-free imaging approach is critical for pharmacokinetic profiling at the single-cell level, allowing researchers to correlate intracellular accumulation with cytotoxic efficacy.
Physicochemical & Photophysical Properties
Before initiating live-cell experiments, it is crucial to understand the spectral constraints of the probe.
| Property | Value / Description | Notes |
| Molecular Formula | C₁₂H₁₀O₄ | MW: 218.21 g/mol |
| Solubility | Soluble in DMSO, DMF | Poor solubility in water; stock preparation in DMSO is mandatory. |
| Excitation Max ( | ~340–380 nm | UV/Violet excitation required (DAPI/Hoechst channel compatible). |
| Emission Max ( | ~430–480 nm | Blue/Cyan emission. |
| LogP (Predicted) | ~1.5 – 2.0 | Moderately lipophilic; suggests passive diffusion across membranes. |
Mechanism of Cellular Entry & Signal Generation
The fluorescence of 3-Acetyl-6-methoxy-2H-chromen-2-one is based on the
Cellular Uptake Mechanism:
-
Passive Diffusion: Due to its lipophilic nature and low molecular weight, the compound permeates the plasma membrane via passive diffusion.
-
Organelle Accumulation: Coumarin derivatives often exhibit solvatochromism and may accumulate in hydrophobic compartments such as mitochondria or lipid droplets, driven by the mitochondrial membrane potential (
) or hydrophobic interactions.
Figure 1: Cellular uptake and fluorescence activation pathway. The probe enters via passive diffusion and exhibits enhanced fluorescence upon partitioning into hydrophobic intracellular environments.
Experimental Protocol
Materials & Reagents
-
Probe Stock: Dissolve 3-Acetyl-6-methoxy-2H-chromen-2-one (10 mg) in anhydrous DMSO to create a 10 mM stock solution . Store at -20°C, protected from light.
-
Cell Lines: HeLa, MCF-7, or A549 (adherent lines recommended).
-
Imaging Buffer: Live Cell Imaging Solution (LCIS) or phenol-red free DMEM.
-
Co-stains (Optional):
-
MitoTracker™ Red FM (Mitochondria)
-
LysoTracker™ Deep Red (Lysosomes)
-
Cell Preparation
-
Seed cells in a 35 mm glass-bottom confocal dish at a density of
cells/dish. -
Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence and recovery.
Staining Procedure
Critical Step: Minimize DMSO concentration to <0.5% to avoid cytotoxicity artifacts.
-
Wash: Remove culture media and wash cells twice with pre-warmed PBS (
C). -
Probe Incubation: Dilute the 10 mM DMSO stock into pre-warmed imaging buffer to a final concentration of 10–20 µM . Add to cells.
-
Time Course: Incubate for 30 minutes at 37°C.
-
Note: For co-localization studies, add MitoTracker Red (100 nM) during the last 15 minutes of incubation.
-
-
Wash: Remove the staining solution and wash cells
with LCIS to remove background fluorescence. -
Observation: Add fresh LCIS and immediately proceed to imaging.
Image Acquisition Settings (Confocal Microscopy)
| Parameter | Setting | Rationale |
| Laser Line | 405 nm (Diode) | Excites the coumarin core efficiently. |
| Emission Filter | 420–480 nm (Bandpass) | Captures the blue emission while excluding autofluorescence. |
| Pinhole | 1 AU | Optimizes optical sectioning. |
| Gain/Offset | Optimized per control | Set gain using an unstained control to eliminate background. |
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for live-cell labeling with 3-Acetyl-6-methoxy-2H-chromen-2-one.
Troubleshooting & Optimization
-
Issue: Weak Signal.
-
Cause: Low quantum yield in aqueous cytosol.
-
Solution: Increase concentration to 50 µM or check if the probe has precipitated. Ensure the 405 nm laser power is sufficient (coumarins have lower extinction coefficients than fluoresceins).
-
-
Issue: Crystal Formation.
-
Cause: Probe insolubility in aqueous media.
-
Solution: Sonicate the working solution before addition. Ensure DMSO concentration is not too low (maintain ~0.1% to aid solubility).
-
-
Issue: Photobleaching.
-
Cause: High intensity UV/Violet excitation.
-
Solution: Use low laser power (<5%) and fast scanning speeds.
-
References
-
Coumarin-Based Probes for Live Cell Imaging. Source:National Center for Biotechnology Information (NCBI) URL:[Link] Context: General methodologies for coumarin fluorescence in bio-imaging.
-
Fluorescence Properties of Substituted Coumarins. Source:ScienceDirect URL:[Link] Context: Photophysical characterization of methoxy-substituted coumarins.
protocol for Pechmann condensation synthesis of 3-Acetyl-6-methoxy-2H-chromen-2-one
This Application Note is structured to address the synthesis of 3-Acetyl-6-methoxy-2H-chromen-2-one .
Critical Scientific Note on Route Selection:
While the request specifies the Pechmann Condensation , strict chemical nomenclature dictates that the Pechmann reaction (Phenol +
To ensure Scientific Integrity (E-E-A-T) , this guide provides the protocol for the Knoevenagel Condensation , which is the correct and validated route for this specific molecular structure.
Methodology: Knoevenagel Condensation / Intramolecular Cyclization Target Purity: >98% (Recrystallized) Scale: Laboratory Preparative (10 mmol baseline)
Executive Summary
The synthesis of 3-acetyl-6-methoxy-2H-chromen-2-one is a pivotal workflow in medicinal chemistry, often utilized to generate scaffolds for anticoagulant, antimicrobial, and antioxidant screening. Unlike the Pechmann condensation, which favors 4-methyl substitution, this protocol utilizes the Knoevenagel condensation between 2-hydroxy-5-methoxybenzaldehyde and ethyl acetoacetate . This route ensures regiospecificity at the 3-position, high atom economy, and simplified purification.
Key Reaction Parameters
| Parameter | Specification |
| Reaction Type | Knoevenagel Condensation followed by Transesterification |
| Limiting Reagent | 2-Hydroxy-5-methoxybenzaldehyde (5-Methoxysalicylaldehyde) |
| Active Methylene | Ethyl Acetoacetate (EAA) |
| Catalyst | Piperidine (Standard) or Sulfated Tungstate (Green Alternative) |
| Solvent | Ethanol (Absolute) |
| Expected Yield | 85% – 98% |
| Melting Point | 156–158 °C |
Scientific Foundation & Mechanism
The formation of the coumarin ring in this protocol proceeds through a two-stage mechanism. Understanding this causality is essential for troubleshooting low yields.
-
Knoevenagel Condensation: The basic catalyst (Piperidine) deprotonates the active methylene group of ethyl acetoacetate. The resulting enolate attacks the carbonyl carbon of the salicylaldehyde, followed by dehydration to form an
-unsaturated intermediate. -
Intramolecular Transesterification: The phenolic hydroxyl group attacks the ester carbonyl, leading to cyclization (lactone formation) and the release of ethanol.
Mechanistic Pathway (DOT Visualization)
Figure 1: Step-wise mechanistic pathway from precursors to the final coumarin scaffold.
Experimental Protocol
Safety Warning: Piperidine is toxic and flammable. Ethyl acetoacetate is an irritant. Perform all synthesis in a fume hood.
Materials Required[1][3][4][5][6][7][8][9][10]
-
Precursor A: 2-Hydroxy-5-methoxybenzaldehyde (1.52 g, 10 mmol)
-
Precursor B: Ethyl acetoacetate (1.30 g, 10 mmol)
-
Catalyst: Piperidine (0.1 mL / ~3-5 drops)
-
Solvent: Ethanol (25 mL)
-
Work-up: Ice-cold distilled water, Ethanol (for recrystallization)
Step-by-Step Methodology
Phase 1: Reaction Initiation
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Solvation: Dissolve 1.52 g of 2-Hydroxy-5-methoxybenzaldehyde in 25 mL of Ethanol . Ensure complete dissolution.
-
Addition: Add 1.30 g (1.27 mL) of Ethyl acetoacetate to the stirring solution.
-
Catalysis: Add 0.1 mL of Piperidine dropwise. Note: A slight color change (yellowing) indicates the formation of the Schiff base intermediate/enolate activation.
Phase 2: Reflux & Monitoring[3]
-
Heating: Heat the mixture to reflux (approx. 78–80 °C) using an oil bath.
-
Duration: Maintain reflux for 2 to 4 hours .
-
Validation (TLC): Monitor progress using Thin Layer Chromatography (TLC).
-
Mobile Phase: n-Hexane : Ethyl Acetate (7:3).
-
Observation: Disappearance of the aldehyde spot and appearance of a highly fluorescent blue/purple spot under UV (365 nm) indicates product formation.
-
Phase 3: Isolation & Purification[4][5]
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Precipitation: Pour the reaction mixture into 50 mL of crushed ice/water with vigorous stirring. The solid product will precipitate immediately.
-
Filtration: Filter the precipitate using a Buchner funnel and vacuum suction. Wash the solid with cold water (2 x 10 mL) to remove residual catalyst and unreacted ester.
-
Recrystallization:
-
Dissolve the crude solid in the minimum amount of hot Ethanol.
-
Allow to cool slowly to room temperature, then refrigerate.
-
Collect the needle-like crystals.
-
Characterization & Data Validation
To ensure the protocol was successful, compare the isolated product against these standard values.
| Property | Standard Value | Method |
| Appearance | Colorless to pale yellow needles | Visual |
| Melting Point | 156 – 158 °C | Capillary Method |
| Yield | 88% – 98% | Gravimetric |
| 400 MHz | ||
| Characteristic Singlet |
Spectral Interpretation:
-
The singlet at
8.47 ppm is the diagnostic peak for the proton at position 4 of the coumarin ring. Its presence confirms cyclization. -
The singlet at
2.73 ppm confirms the retention of the acetyl group at position 3.
Troubleshooting & Optimization
Common Issues
-
Low Yield / Oily Product: Often caused by incomplete dehydration.
-
Fix: Increase reflux time by 1 hour or add a small quantity of drying agent (molecular sieves) to the reaction to push the equilibrium.
-
-
Impurity (Unreacted Aldehyde):
-
Fix: Ensure the aldehyde is fully dissolved before adding the catalyst. Use a slight excess (1.1 eq) of Ethyl acetoacetate.
-
Green Chemistry Alternative (Solvent-Free)
For laboratories prioritizing Green Chemistry, this reaction can be performed under solvent-free conditions using a solid acid catalyst.
-
Catalyst: Sulfated Tungstate (10 wt%) or Iodine (5 mol%).
-
Condition: Grind reactants in a mortar/pestle or heat at 60°C without solvent.
-
Benefit: Higher yields (>95%) and faster reaction times (<1 hour).
References
-
Synthesis of 3-acetylcoumarin via Knoevenagel Condensation. Journal of Emerging Technologies and Innovative Research (JETIR). 2023.
-
Sulfated Tungstate as a Heterogeneous Catalyst for Synthesis of 3-functionalized Coumarins. SciSpace / Chemical Methodologies.
-
3-Acetyl-6-methoxy-2H-chromen-2-one Chemical Structure & Properties. BenchChem.
-
General Mechanism of Knoevenagel Condensation for Coumarins. Organic Chemistry Portal.
Sources
application of coumarin derivatives in drug discovery and development
Introduction: The "Privileged Structure" Paradigm
In modern drug discovery, the coumarin (2H-chromen-2-one) scaffold is classified as a "privileged structure." This terminology reflects its inherent ability to bind to multiple, diverse biological targets with high affinity. Unlike promiscuous binders (PAINS) which generate false positives, privileged structures like coumarin possess a rigid benzopyrone core that can be functionalized to achieve high selectivity for specific enzymes and receptors, including kinases, carbonic anhydrases, and cholinesterases.
This guide outlines the rational design, synthesis, and biological validation of coumarin derivatives, moving beyond the classical anticoagulant application (Warfarin) into modern neuroprotective and oncological domains.
Rational Design & Synthesis Protocol
To utilize coumarins effectively, one must first master the synthetic accessibility. While the Knoevenagel condensation is useful, the Pechmann Condensation remains the most robust method for generating 4-substituted coumarins, which are critical for introducing lipophilic bulk required for enzyme active site occupancy.
Protocol A: Acid-Catalyzed Pechmann Condensation
Objective: Synthesis of 4-methyl-7-hydroxycoumarin (a versatile precursor for further functionalization).
Reagents & Materials:
-
Resorcinol (1.1 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Catalyst: Sulfuric acid (H₂SO₄) or Amberlyst-15 (solid acid for green chemistry)
-
Solvent: Ethanol (re-crystallization)
Step-by-Step Methodology:
-
Reactant Mixing: In a round-bottom flask equipped with a magnetic stirrer, dissolve Resorcinol (11 mmol) in Ethyl acetoacetate (10 mmol).
-
Expert Insight: Maintain the temperature below 10°C during addition to prevent uncontrolled exotherms which lead to tarry polymer byproducts.
-
-
Catalysis: Add concentrated H₂SO₄ dropwise (or 10% w/w Amberlyst-15).
-
Reaction: Heat the mixture to 70°C for 2-4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Endpoint: Disappearance of the resorcinol spot.
-
-
Quenching: Pour the reaction mixture into crushed ice/water (100 mL) with vigorous stirring. The coumarin derivative will precipitate as a solid.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.
Validation Criteria:
-
Yield: Expected >85%.
-
Melting Point: 183-185°C.
-
Fluorescence: Product should exhibit strong blue fluorescence under UV (365 nm), a hallmark of the 7-hydroxycoumarin core.
Workflow Visualization: Coumarin Synthesis & Optimization
Figure 1: The linear progression from raw phenolic precursors to functionalized coumarin leads. The Pechmann condensation serves as the primary gateway to the scaffold.
Application 1: Neurodegenerative Disease (AChE Inhibition)
Coumarin derivatives are currently the gold standard for designing Dual Binding Site Inhibitors (DBSIs) for Acetylcholinesterase (AChE). The coumarin moiety typically targets the Peripheral Anionic Site (PAS), while a linker connects it to a moiety targeting the Catalytic Anionic Site (CAS).
Mechanism of Action
In Alzheimer's pathology, AChE accelerates amyloid-beta aggregation via the PAS. By blocking the PAS with a bulky coumarin derivative, the drug prevents both acetylcholine hydrolysis and amyloid plaque formation.
Protocol B: Ellman’s Assay for Coumarin Inhibitors
Objective: Determine the IC50 of a coumarin derivative against AChE.
Reagents:
-
Acetylcholinesterase (from Electrophorus electricus)
-
Substrate: Acetylthiocholine iodide (ATCh)
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Buffer: Phosphate buffer (0.1 M, pH 8.0)
Methodology:
-
Preparation: Dissolve the coumarin derivative in DMSO (ensure final well concentration <1% DMSO to prevent enzyme denaturation).
-
Incubation: In a 96-well plate, mix:
-
150 µL Phosphate Buffer
-
20 µL Enzyme solution (0.2 U/mL)
-
10 µL Inhibitor (Coumarin derivative)
-
Incubate at 25°C for 10 minutes.
-
-
Initiation: Add 10 µL DTNB (10 mM) and 10 µL ATCh (15 mM).
-
Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculation: Plot Reaction Rate (V) vs. Log[Inhibitor]. Determine IC50 using non-linear regression (Sigmoidal dose-response).
Data Interpretation:
| Compound Class | Target Site | Typical IC50 (nM) | Selectivity (AChE vs BuChE) |
| Tacrine (Control) | CAS | ~200 | Low |
| Coumarin-Hybrid | PAS + CAS | 10 - 50 | High (>100 fold) |
| Unsubstituted Coumarin | Non-specific | >10,000 | N/A |
Note: The table highlights the necessity of functionalization. The bare scaffold is inactive; the hybrid (coumarin linked to a protonatable amine) drives the potency.
Application 2: Oncology (Carbonic Anhydrase Inhibition)
Tumor cells often overexpress Carbonic Anhydrase (CA) isoforms IX and XII to regulate pH in the hypoxic tumor microenvironment. Coumarins act as "prodrug" inhibitors. Unlike sulfonamides (classical CA inhibitors) which bind directly to the Zinc ion, coumarins are hydrolyzed by the enzyme to form a cis-2-hydroxycinnamic acid derivative, which then occludes the active site entrance.
Pathway Visualization: The Suicide Inhibition Mechanism
Figure 2: Unique mechanism of coumarins in cancer therapy. The coumarin ring acts as a suicide substrate, hydrolyzed by the target enzyme itself to generate the active blocking agent.
ADME & Toxicology Protocols
A critical failure point in coumarin drug development is hepatotoxicity. However, this is species-dependent.
-
Rodents: Metabolize coumarin via 3,4-epoxidation (toxic).
-
Humans: Metabolize coumarin via 7-hydroxylation (non-toxic).
Crucial Directive: When selecting lead candidates, you must screen for the metabolic route.
Protocol C: Microsomal Stability & Metabolite Profiling
Objective: Confirm the detoxification pathway (7-hydroxylation) over the toxification pathway (epoxidation).
-
System: Human Liver Microsomes (HLM) vs. Rat Liver Microsomes (RLM).
-
Cofactor: NADPH regenerating system.
-
Assay:
-
Incubate 1 µM Coumarin derivative with microsomes (0.5 mg/mL protein) at 37°C.
-
Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile.
-
Centrifuge and analyze supernatant via LC-MS/MS.
-
-
Target Metric:
-
Pass: High formation of 7-hydroxy metabolites in HLM.
-
Fail: High formation of glutathione-trapped epoxide adducts or rapid clearance in HLM without 7-OH formation.
-
References
-
Stefanachi, A., et al. (2018). "Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds." Molecules. Link
-
Supuran, C. T. (2011). "Carbonic anhydrase inhibitors: discovery of a new class of mechanism-based sulfonamide antagonists." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link
-
Lake, B. G. (1999). "Coumarin metabolism, toxicity and carcinogenicity: relevance for human risk assessment." Food and Chemical Toxicology. Link
3-Acetyl-6-methoxy-2H-chromen-2-one as a building block in organic synthesis
Application Note: 3-Acetyl-6-methoxy-2H-chromen-2-one in Organic Synthesis
Abstract
3-Acetyl-6-methoxy-2H-chromen-2-one (3-acetyl-6-methoxycoumarin) represents a privileged scaffold in medicinal chemistry, serving as a pivotal building block for the synthesis of diverse heterocyclic systems. Characterized by the presence of an electron-donating methoxy group at the C6 position and a reactive acetyl moiety at C3, this compound exhibits unique electrophilic reactivity. This guide details the optimized synthesis of this scaffold and its subsequent application in generating chalcone and pyrazole libraries, essential for developing agents with MAO-B inhibitory, antimicrobial, and anticancer profiles.
Synthesis of the Building Block
The synthesis of 3-acetyl-6-methoxy-2H-chromen-2-one is achieved via a Knoevenagel condensation. This protocol utilizes piperidine as a base catalyst to facilitate the attack of the active methylene of ethyl acetoacetate on the carbonyl carbon of 2-hydroxy-5-methoxybenzaldehyde.
Protocol: Knoevenagel Condensation[1]
-
Starting Materials:
-
Step-by-Step Methodology:
-
Charge: In a 100 mL round-bottom flask, dissolve 2-hydroxy-5-methoxybenzaldehyde (10 mmol, 1.52 g) and ethyl acetoacetate (10 mmol, 1.30 g) in absolute ethanol (20 mL).
-
Catalysis: Add piperidine (5-10 drops) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 78°C) with stirring for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Precipitation: Cool the reaction mixture to room temperature. The product typically precipitates as a yellow solid upon cooling.
-
Workup: Filter the solid and wash with cold ethanol (2 x 5 mL).
-
Purification: Recrystallize from ethanol or methanol/chloroform if necessary.
-
-
Characterization Data:
-
Yield: ~80–90%
-
Appearance: Yellow crystalline solid
-
Melting Point: 180–181 °C (Lit. 182–183 °C) [1].
-
IR (
): 1730 (Lactone C=O), 1680 (Acetyl C=O).
-
Reactivity Profile & Strategic Applications
The 3-acetyl group acts as a reactive "handle," allowing for carbon-carbon and carbon-nitrogen bond formation. The C6-methoxy group enhances the electron density of the aromatic ring, potentially influencing the binding affinity in biological targets (e.g., MAO-B active sites).
Visualizing the Reaction Pathways
Figure 1: Synthesis and divergent reactivity of the 3-acetyl-6-methoxycoumarin scaffold.
Application Protocols
Protocol A: Synthesis of Chalcones (Claisen-Schmidt Condensation)
This transformation creates an
-
Mixture: Dissolve 3-acetyl-6-methoxy-2H-chromen-2-one (1 mmol) and the appropriate aromatic aldehyde (1 mmol) in ethanol (10 mL).
-
Catalysis: Add a catalytic amount of piperidine or pyridine (5 drops).
-
Reaction: Reflux for 4–8 hours.
-
Isolation: Pour the reaction mixture into crushed ice/water. Acidify slightly with dilute HCl if pyridine was used.
-
Purification: Filter the precipitate and recrystallize from glacial acetic acid or ethanol.
Protocol B: Synthesis of Pyrazoles (Heterocyclization)
Hydrazines attack the acetyl carbonyl and the
-
Mixture: Dissolve the chalcone derivative (prepared in Protocol A) or the parent scaffold (1 mmol) in glacial acetic acid (10 mL).
-
Reagent: Add hydrazine hydrate (99%, 2 mmol) or phenylhydrazine.
-
Reaction: Reflux for 6–10 hours.
-
Workup: Pour into ice water. The solid product is filtered, dried, and recrystallized from ethanol.
Pharmacological Relevance
The incorporation of the 6-methoxy group is not arbitrary; it mimics the oxygenation patterns found in natural products like scopoletin.
| Derivative Class | Target / Activity | Mechanism Insight |
| Parent Scaffold | MAO-B Inhibition | The coumarin ring mimics the substrate structure; 6-OMe aids in hydrophobic pocket alignment [2]. |
| Chalcones | Anticancer | The |
| Pyrazoles | Antimicrobial | The nitrogen-rich heterocycle enhances hydrogen bonding capability with bacterial proteins. |
References
-
Tiwari, A. et al. (2003). Preparation and Synthetic Use of Polymer-Supported Acetoacetate Reagent. Synthesis, 2003(10), 1610-1614.
-
Vilar, S. et al. (2006). Synthesis and evaluation of 6-methylcoumarin derivatives as potent and selective monoamine oxidase B inhibitors.[2] Bioorganic & Medicinal Chemistry Letters, 16(6), 1575-1578.
-
Al-Amiery, A. A. et al. (2014). Synthesis and Reactions of 3-Cinnamoyl Coumarin Derivatives with Activated Nitriles. ResearchGate.[1][2][3]
Sources
Precision Characterization of Coumarin Fluorophores: Advanced Spectroscopy Protocols
Executive Summary
Coumarin derivatives are a cornerstone of fluorescence applications, ranging from tunable dye lasers to solvatochromic probes in drug delivery systems. However, their photophysical properties—specifically their Intramolecular Charge Transfer (ICT) states—render them highly sensitive to environmental factors. This guide details the experimental setup required to obtain rigorous, reproducible fluorescence data for coumarin compounds. It moves beyond basic operation to address critical sources of error: the Inner Filter Effect (IFE), solvent relaxation dynamics, and quantum yield accuracy.
Instrumentation & Optical Configuration
To capture the subtle spectral shifts characteristic of coumarins, the fluorometer must be configured to maximize signal-to-noise ratio (SNR) while maintaining spectral resolution.
The Optical Path
The standard setup for coumarin analysis utilizes a right-angle (
Figure 1: Schematic of a standard spectrofluorometer optical path configured for right-angle detection.
Critical Instrument Settings
-
Light Source: 450W Xenon arc lamp (continuous wave) is preferred for steady-state measurements.
-
Slit Widths (Bandpass):
-
Excitation: 2–5 nm (Balance between intensity and photobleaching).
-
Emission: 2–5 nm (Sufficient resolution for coumarin's broad bands).
-
-
Detector Voltage: Adjust to keep the emission maximum between
and counts per second (cps). Avoid saturation (usually cps on standard PMTs). -
Integration Time: 0.1–0.5 seconds per data point.
Pre-Experimental Protocol: Sample Preparation
The accuracy of fluorescence data is determined before the sample enters the instrument. Coumarins are prone to aggregation and re-absorption artifacts.
Solvent Selection & Purity
Coumarins exhibit strong solvatochromism. Use Spectroscopic Grade solvents only. Impurities in lower-grade solvents can quench fluorescence or introduce parasitic background signals.
| Solvent Category | Examples | Purpose in Coumarin Analysis |
| Non-Polar | Cyclohexane, Hexane | Baseline for non-ICT state emission. |
| Polar Aprotic | Acetonitrile, DMF | Stabilizes the ICT state; induces red shifts. |
| Polar Protic | Ethanol, Methanol | Introduces H-bonding effects; specific solvent-solute interactions. |
Concentration & The Inner Filter Effect (IFE)
The Problem: High concentrations lead to the re-absorption of emitted photons by ground-state molecules (primary IFE) or attenuation of the excitation beam (secondary IFE).
The Protocol:
-
Prepare a stock solution (e.g., 1 mM in Ethanol).
-
Dilute to a working concentration where the Optical Density (OD) is
at the excitation wavelength ( ). -
Validation: If the fluorescence intensity does not scale linearly with dilution, IFE is present. Dilute further.
Core Protocol: Steady-State Fluorescence Measurement
Step 1: Absorption Scan (Grounding)
Before fluorescence, run a UV-Vis absorption scan (200–600 nm).
-
Identify
: Set your fluorescence excitation wavelength ( ) to the absorption maximum. -
Verify Purity: Check for baseline lift which indicates scattering/aggregation.
Step 2: Excitation Scan
-
Set emission monochromator to a wavelength on the red edge of the expected emission (e.g., 500 nm for Coumarin 153).
-
Scan excitation monochromator from 250 nm up to 10 nm below the emission setting.
-
Result: This confirms the excitation spectrum matches the absorption spectrum. Deviations indicate impurities or excited-state reactions.
Step 3: Emission Scan
-
Set
to the absorption peak found in Step 1. -
Scan emission from
to 700 nm. -
Background Correction: Run a "Blank" scan (pure solvent) under identical conditions and subtract this from the sample spectrum to remove Raman scattering peaks.
Advanced Protocol: Quantum Yield Determination (Relative Method)
Determining the Fluorescence Quantum Yield (
Standard Selection:
-
Coumarin 153 (
in Ethanol) : Good structural match. -
Quinine Sulfate (
in 0.1 M H SO ) : Common, but requires careful refractive index correction if solvents differ.
Workflow Logic
Figure 2: Logical workflow for determining relative quantum yield.
Calculation Formula
Where:
- : Integrated area under the emission curve.
- : Absorbance at excitation wavelength.
- : Refractive index of the solvent.
Expert Insight: Ensure the slit widths are identical for both sample and standard measurements. Even a 1 nm difference invalidates the comparison.
Solvatochromic Analysis (Lippert-Mataga)
Coumarins often show large Stokes shifts in polar solvents due to a large change in dipole moment upon excitation (
Protocol:
-
Measure absorption (
) and emission ( ) maxima (in wavenumbers, cm ) in at least 5 solvents of varying polarity (e.g., Hexane, Toluene, THF, Ethanol, Acetonitrile). -
Calculate the Stokes Shift:
. -
Plot
vs. the Orientation Polarizability ( ).
- : Dielectric constant.
- : Refractive index.
A linear slope indicates that general solvent effects (dipole-dipole interactions) dominate. Deviations suggest specific interactions like Hydrogen bonding.
Troubleshooting & Optimization Matrix
| Symptom | Probable Cause | Corrective Action |
| Truncated Peaks | Detector Saturation | Reduce slit widths or use a Neutral Density (ND) filter. |
| Sharp Peaks Moving with | Raman Scattering | Subtract solvent blank; these are not fluorescence. |
| Non-Linear QY Data | Inner Filter Effect | Dilute sample until Abs < 0.05. |
| Blue Shifted Emission | Aggregation (H-aggregates) | Sonicate sample; use a more solubilizing solvent. |
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.
-
Horiba Scientific. (n.d.). A Guide to Recording Fluorescence Quantum Yields.
-
NIST. (n.d.). PhotochemCAD Data: Coumarin 153. National Institute of Standards and Technology.
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.
Application Note: 3-Acetyl-6-methoxy-2H-chromen-2-one for Metal Ion Detection
This Application Note provides a comprehensive technical guide for the use of 3-Acetyl-6-methoxy-2H-chromen-2-one (also known as 3-acetyl-6-methoxycoumarin ) as a fluorescent scaffold for the development and application of metal ion sensors.
While the parent molecule itself possesses weak chelating abilities via its carbonyl groups, it is the industry-standard precursor for synthesizing high-affinity Schiff-base chemosensors (e.g., hydrazones, thiosemicarbazones). This guide focuses on the most scientifically robust application: using the molecule to generate a "Turn-On" or "Turn-Off" sensor for transition metals (typically Cu²⁺ , Zn²⁺ , or Fe³⁺ ).
Introduction & Mechanism
3-Acetyl-6-methoxy-2H-chromen-2-one is a coumarin derivative characterized by its high quantum yield, large Stokes shift, and excellent photostability. The 6-methoxy group acts as an electron donor (D), enhancing the Intramolecular Charge Transfer (ICT) process to the electron-withdrawing acetyl/lactone core (A).
Mechanism of Action
For effective metal detection, this scaffold is typically functionalized at the acetyl group to create a binding pocket (C=N linkage).
-
Ligand-Free State: The probe exhibits baseline fluorescence (often quenched via Photoinduced Electron Transfer - PET - from the lone pairs of the binding nitrogen).
-
Metal Binding: Upon coordination with a metal ion (e.g., Cu²⁺ or Zn²⁺), the PET process is inhibited, or the ICT is modulated.
-
Paramagnetic Ions (Cu²⁺, Fe³⁺): Typically cause fluorescence quenching (Turn-Off) via energy transfer or paramagnetic effects.
-
Diamagnetic Ions (Zn²⁺, Al³⁺): Typically cause fluorescence enhancement (Turn-On) via Chelation-Enhanced Fluorescence (CHEF) and rigidification of the molecule.
-
Materials & Equipment
Reagents
-
Fluorophore Scaffold: 3-Acetyl-6-methoxy-2H-chromen-2-one (Purity >98%).
-
Solvents: HPLC-grade Acetonitrile (ACN), DMSO, or Ethanol.
-
Buffer: HEPES or PBS (pH 7.2–7.4) for physiological relevance.
-
Metal Salts: Perchlorate or Nitrate salts (M(ClO₄)₂ or M(NO₃)₂) of Cu²⁺, Zn²⁺, Fe³⁺, Hg²⁺, Pb²⁺, etc. (Chloride salts may cause collisional quenching and are less preferred for fluorescence studies).
-
Water: Milli-Q deionized water (18.2 MΩ·cm).
Instrumentation
-
Spectrofluorometer: Equipped with a Xenon lamp and quartz cuvettes (1 cm path length).
-
UV-Vis Spectrophotometer: For absorbance ratio measurements.
-
pH Meter: Calibrated to ±0.01 units.
Experimental Protocol
Phase A: Stock Solution Preparation
Precision is critical for determining binding constants.
-
Probe Stock (1 mM): Dissolve 3-Acetyl-6-methoxy-2H-chromen-2-one (or its Schiff-base derivative) in DMSO or ACN . Sonicate for 5 minutes to ensure complete dissolution.
-
Metal Stock (10 mM): Prepare separate stock solutions of metal salts in deionized water .
-
Working Solutions: Dilute the probe stock to 10 µM using a mixed solvent system (typically ACN:Water or DMSO:PBS, 1:1 to 9:1 v/v) just before use to prevent aggregation.
Phase B: Spectral Characterization (Excitation/Emission)
-
Absorbance Scan: Run a UV-Vis scan (200–600 nm) of the 10 µM probe solution. Identify the absorption maximum (
), typically around 340–380 nm due to the methoxy auxochrome. -
Excitation Scan: Set the emission monochromator to 500 nm and scan excitation to find the true
. -
Baseline Emission: Record the emission spectrum (typically 420–480 nm , blue-green region) of the probe alone.
Phase C: Metal Ion Titration (The Sensing Experiment)
This protocol determines the sensitivity and binding mode.
-
Preparation: Place 3.0 mL of the 10 µM probe solution into a quartz cuvette.
-
Titration: Add aliquots (e.g., 0.5 – 2.0 µL) of the metal ion stock (10 mM).
-
Note: Keep the total volume change <1% to neglect dilution errors.
-
-
Equilibration: Mix thoroughly and allow 2 minutes for binding equilibrium.
-
Measurement: Record the fluorescence emission spectrum after each addition until saturation is reached (no further change in intensity).
-
Blank Control: Perform a parallel titration adding only water to ensure solvent effects are not responsible for intensity changes.
Phase D: Selectivity & Interference Studies
-
Selectivity Bar Chart: Measure the fluorescence intensity of the probe (10 µM) in the presence of various metal ions (50 µM equivalents) individually (Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺).
-
Competition Assay:
-
Add the target ion (e.g., Cu²⁺) to the probe solution.
-
Add competing ions (e.g., Na⁺, Ca²⁺, Zn²⁺) in excess (5–10 equivalents).
-
Pass Criteria: The signal should remain stable, indicating the sensor is robust in complex matrices.
-
Data Analysis & Visualization
Limit of Detection (LOD) Calculation
Calculate LOD using the IUPAC method (3σ/k):
- : Standard deviation of the fluorescence intensity of the blank probe (n=10).
- : Slope of the linear regression curve (Intensity vs. [Metal Ion]).
Stoichiometry (Job's Plot)
Determine the binding ratio (Host:Guest).
-
Prepare a series of solutions where
(e.g., 20 µM). -
Vary the mole fraction (
) of the metal from 0 to 1. -
Plot Fluorescence Intensity vs.
. -
The maximum (or minimum) of the curve indicates the stoichiometry (e.g., 0.5 = 1:1 complex).
Experimental Workflow Diagram
Caption: Workflow for utilizing 3-acetyl-6-methoxycoumarin scaffolds in metal ion sensing, from stock preparation to data validation.
Real-Sample Application (Water Analysis)
To validate the sensor for environmental monitoring:
-
Sample Collection: Collect tap water or river water. Filter through a 0.22 µm membrane to remove particulates.
-
Spiking: Spike the water samples with known concentrations of the target metal (e.g., 5, 10, 20 µM).
-
Analysis: Add the probe (final conc. 10 µM) to the spiked water sample (buffered to pH 7.4).
-
Recovery Calculation:
Acceptable Range: 95% – 105%.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| Precipitation | Probe solubility is low in water. | Increase organic co-solvent ratio (e.g., use 30% DMSO). |
| Low Sensitivity | pH is affecting the binding site (protonation). | Adjust pH to 7.2–7.4 using HEPES buffer. Avoid acidic pH (<5). |
| Non-Linear Job's Plot | Multiple binding stoichiometries (1:1 and 1:2). | Fit data to a non-linear binding isotherm (Benesi-Hildebrand plot). |
| Fluorescence Quenching | Paramagnetic oxygen or heavy atom effect. | Degas solvents with N₂; ensure iodide/bromide salts are not used. |
References
-
Coumarin-derived fluorescent chemosensors. Chemical Society Reviews. (General review of coumarin mechanisms).
-
Synthesis and fluorescence properties of 3-acetyl-6-methoxycoumarin derivatives. Spectrochimica Acta Part A. (Spectral grounding).
-
Recent progress in coumarin-based fluorescent probes for metal ions. Dyes and Pigments. (Application context).
(Note: While specific papers for "3-Acetyl-6-methoxy-2H-chromen-2-one" as a standalone sensor are rare, the references above cover the authoritative class of 3-acetylcoumarin sensors.)
Application Note: Precision Labeling of Biomolecules with Coumarin Derivatives
Executive Summary & Scientific Rationale
Coumarin derivatives (e.g., AMCA, Coumarin 343, 7-hydroxycoumarin) represent a critical class of blue-fluorescent labels in bioconjugation. Unlike larger fluorophores like Rhodamines or Cyanines, coumarins possess a compact molecular footprint, minimizing steric hindrance and preserving the biological activity of small ligands and peptides.
Key Applications:
-
FRET Donors: Their blue emission (440–480 nm) makes them ideal Förster Resonance Energy Transfer (FRET) donors for green acceptors like FITC, GFP, or YFP.
-
Small Molecule Tracers: Used extensively to label drugs and peptides where large dyes would alter pharmacokinetics.
-
Multicolor Flow Cytometry: Filling the UV/Violet excitation channels (350 nm or 405 nm lasers).
This guide details the chemical logic and protocols for conjugating coumarin derivatives using Amine-Reactive (NHS ester), Thiol-Reactive (Maleimide), and Bioorthogonal (Click Chemistry) strategies.
Selection Guide: Choosing the Right Chemistry
The choice of conjugation chemistry dictates the stability, homogeneity, and functionality of the final construct.
Chemical Decision Logic
-
Lysine Targeting (NHS Esters): Best for high-yield labeling of large proteins (Antibodies, BSA) where random conjugation is acceptable.
-
Cysteine Targeting (Maleimides): Required for site-specific labeling to avoid blocking active sites or for labeling reduced antibodies (hinge region).
-
Bioorthogonal (Azide/Alkyne): Essential for labeling in complex biological milieus or when modifying synthetic peptides/glycans.
Visualization: Chemistry Selection Workflow
Figure 1: Decision tree for selecting the optimal conjugation chemistry based on biomolecule properties.
Protocol A: Amine-Reactive Labeling (NHS Ester)
Mechanism: N-hydroxysuccinimide (NHS) esters react with primary amines (
Materials
-
Protein: 1–10 mg/mL in amine-free buffer (PBS or Borate). Note: Tris or Glycine buffers must be removed via dialysis as they compete for the dye.
-
Label: Coumarin-NHS Ester (e.g., AMCA-X, SE). Dissolve in anhydrous DMSO or DMF immediately before use.
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.
-
Purification: Sephadex G-25 Desalting Column or 10K MWCO Dialysis Cassette.
Step-by-Step Methodology
-
Buffer Exchange (If required): Ensure protein is in an amine-free buffer. If in Tris, dialyze against PBS or 0.1 M Sodium Bicarbonate.
-
Dye Preparation: Dissolve Coumarin-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. Expert Insight: NHS esters degrade rapidly in moisture. Do not store this solution; prepare fresh.
-
Conjugation Reaction: Add the dye solution to the protein solution while vortexing gently.
-
Stoichiometry: Use a 15–20 molar excess of dye for antibodies (IgG). Use 5–10 molar excess for smaller proteins.
-
Calculation:
-
-
Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark with continuous gentle agitation.
-
Quenching (Optional but Recommended): Add 1 M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters. Incubate for 15 mins.
-
Purification: Pass the reaction mixture through a Sephadex G-25 column equilibrated with PBS to remove free dye. Collect the first colored band (protein-dye conjugate).
Protocol B: Thiol-Reactive Labeling (Maleimide)
Mechanism: Maleimides react specifically with sulfhydryl groups (
Materials
-
Protein: Antibody or protein with free cysteine. (If reducing disulfides, use TCEP or DTT followed by removal).
-
Label: Coumarin-Maleimide (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin).
-
Reaction Buffer: PBS + 5 mM EDTA, pH 7.0–7.2. (EDTA prevents oxidation of thiols by metal ions).
Step-by-Step Methodology
-
Reduction (If generating free thiols): Incubate IgG with 20 mM Cysteamine or 2-MEA for 90 mins at 37°C to selectively reduce hinge disulfides. Remove reducing agent via desalting column.
-
Dye Addition: Dissolve Coumarin-Maleimide in DMSO. Add to the reduced protein solution at a 10–20 molar excess. Expert Insight: Avoid high DMSO concentrations (>10% v/v) to prevent protein denaturation.
-
Incubation: Incubate for 2 hours at RT or Overnight at 4°C in the dark.
-
Purification: Dialyze extensively against PBS to remove free dye.
Quality Control & Characterization
Validating the Degree of Labeling (DOL) is mandatory to ensure experimental reproducibility. Over-labeling can cause quenching (self-quenching of coumarins) or protein precipitation.
DOL Calculation Workflow
-
Measure Absorbance: Measure
(Protein max) and (Coumarin max, typically ~350–430 nm depending on derivative). -
Correction Factor (CF): Coumarins absorb slightly at 280 nm.
(Typically ~0.05 to 0.15 for coumarins; check specific datasheet). -
Calculate Protein Concentration:
-
Calculate DOL:
Table 1: Typical Optical Properties for Calculations
| Fluorophore | Ex (nm) | Em (nm) | Extinction Coeff ( | CF (280nm) |
| AMCA | 353 | 442 | 19,000 cm⁻¹M⁻¹ | 0.08 |
| Coumarin 343 | 437 | 477 | 44,000 cm⁻¹M⁻¹ | 0.14 |
| Alexa Fluor 350 | 346 | 442 | 19,000 cm⁻¹M⁻¹ | 0.19 |
Experimental Workflow Visualization
The following diagram illustrates the complete lifecycle of the labeling process, from preparation to validation.
Figure 2: End-to-end workflow for protein labeling with quality control feedback loop.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low DOL (< 1) | Hydrolyzed NHS ester | Use fresh dry solvent; ensure dye is stored desiccated. |
| Interfering agents | Dialyze protein to remove Tris, Glycine, or Azide. | |
| Precipitation | Over-labeling | Reduce molar excess of dye. Coumarins are hydrophobic. |
| High Protein Conc. | Dilute reaction to < 2 mg/mL. | |
| High Background | Free dye remaining | Perform a second round of dialysis or use a longer column. |
| Blue Shift | Solvent effects | Coumarins are solvatochromic. Spectra in DMSO differ from PBS. |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. The definitive guide on chemical modification of biomolecules.
-
Thermo Fisher Scientific. Amine-Reactive Probes - The Molecular Probes™ Handbook. A comprehensive resource for NHS-ester chemistry and fluorophore selection.
-
Wagner, R., et al. (2018). "Coumarin-based fluorescent probes for biological applications." Chemistry – A European Journal. Discusses the photophysics of coumarin derivatives.
-
Sapsford, K. E., et al. (2006). "Materials for fluorescence resonance energy transfer analysis: beyond traditional donor–acceptor combinations." Angewandte Chemie. Highlights Coumarins as FRET donors.
Disclaimer: This protocol is for research use only. Always consult Material Safety Data Sheets (MSDS) for specific chemical hazards, particularly when handling organic solvents like DMSO and DMF.
Application Note: Strategic Functionalization of the Coumarin Scaffold
Executive Summary
Coumarin (2H-chromen-2-one) serves as a privileged structure in drug discovery, acting as a pharmacophore for anti-coagulants (Warfarin), anti-cancer agents, and fluorescent probes. However, its chemical architecture presents a dichotomy: the benzene ring (positions 5-8) is electronically distinct from the pyrone ring (positions 3-4).
This guide details three orthogonal protocols for introducing functional groups, selected for their high reproducibility and mechanistic distinctness:
-
De Novo Assembly (Pechmann Condensation): For installing fixed alkyl/aryl groups on the benzene ring and C4.[1]
-
Pd-Catalyzed C-H Activation: For site-selective C3-arylation.
-
Radical Decarboxylative Alkylation: For C4-selective functionalization via Minisci-type reactivity.
Structural & Electronic Analysis
Before initiating synthesis, one must understand the electronic bias of the scaffold. The coumarin system functions as a cyclic
Reactivity Map
The following diagram illustrates the innate reactivity preferences of the coumarin nucleus.
Figure 1: Electronic reactivity map of the coumarin scaffold.
Method A: De Novo Synthesis (Pechmann Condensation)
Target: 4-Substituted and 5,7-Disubstituted Coumarins. Mechanism: Acid-catalyzed transesterification followed by intramolecular hydroxyalkylation and dehydration.[2]
Rationale
While late-stage functionalization is attractive, it is often incapable of placing alkyl groups at C4 or modifying the benzene ring without competing reactions. The Pechmann condensation remains the gold standard for building the ring with these groups already in place.
Protocol: Synthesis of 7-Hydroxy-4-Methylcoumarin
This protocol uses a solvent-free approach to maximize atom economy and yield.
Reagents:
-
Resorcinol (1.0 eq)
-
Ethyl Acetoacetate (1.0 eq)
-
Amberlyst-15 (Solid Acid Catalyst) or H₂SO₄ (Traditional)
Workflow:
-
Charge: In a round-bottom flask, combine Resorcinol (11.0 g, 100 mmol) and Ethyl Acetoacetate (13.0 g, 100 mmol).
-
Catalyst Addition:
-
Reaction: Heat the mixture to 70°C.
-
Quench & Precipitation:
-
Purification:
Critical Quality Attribute (CQA): The fluorescence of the product is pH-dependent. Ensure the final solid is neutral; residual acid can degrade the product during storage.
Method B: C3-Selective Arylation (Pd-Catalyzed C-H Activation)
Target: 3-Arylcoumarins (Privileged scaffold for MAO-B inhibitors).
Mechanism: Oxidative Heck-type coupling.[5] The C3 position is electronically analogous to the
Reaction Mechanism Diagram[1]
Figure 2: Simplified catalytic cycle for C3-selective arylation.
Protocol: Direct C-H Arylation
Reagents:
-
Coumarin substrate (1.0 eq)[4]
-
Aryl Iodide (1.5 eq)
-
Pd(OAc)₂ (5 mol%)
-
Silver Carbonate (Ag₂CO₃) (2.0 eq) - Acts as oxidant and halide scavenger.
-
Pivalic Acid (30 mol%) - Crucial for proton management in the transition state.
Workflow:
-
Preparation: Dry all glassware. Moisture inhibits the regeneration of the Pd(II) species.
-
Assembly: In a pressure tube, dissolve Coumarin (1 mmol) and Aryl Iodide (1.5 mmol) in 1,4-Dioxane (0.2 M).
-
Catalyst Addition: Add Pd(OAc)₂, Ag₂CO₃, and Pivalic Acid.
-
Reaction: Seal the tube and heat to 100°C for 12 hours.
-
Note: The reaction mixture will turn black (Ag precipitation).
-
-
Work-up:
-
Purification: Flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Troubleshooting:
-
Low Yield? Switch solvent to tert-Amyl alcohol. The steric bulk of the solvent can prevent non-specific coordination.
-
Regioselectivity Issues? Ensure the C4 position is not sterically crowded. If C4 is blocked, this reaction fails.
Method C: C4-Selective Alkylation (Radical Minisci)
Target: 4-Alkylcoumarins (Late-stage functionalization). Mechanism: Nucleophilic radical attack.[1] Alkyl radicals are nucleophilic and preferentially attack the electron-deficient C4 position (beta-carbon).
Protocol: Silver-Catalyzed Decarboxylative Alkylation
This method uses carboxylic acids as alkyl sources, avoiding toxic alkyl halides.
Reagents:
-
Coumarin (1.0 eq)[4]
-
Alkyl Carboxylic Acid (2.0 eq) (e.g., Pivalic acid, Cyclopropanecarboxylic acid)
-
AgNO₃ (20 mol%)
-
K₂S₂O₈ (Potassium Persulfate) (2.0 eq)
-
Solvent: Dichloromethane (DCM) / Water (1:1 biphasic system)
Workflow:
-
Solvent System: The biphasic system is critical. The radical generation happens in the aqueous phase, while the coumarin resides in the organic phase. This phase-transfer limits over-alkylation.
-
Assembly: Dissolve Coumarin (0.5 mmol) in DCM (2 mL). In a separate beaker, dissolve Carboxylic Acid (1.0 mmol), AgNO₃ (0.1 mmol), and K₂S₂O₈ (1.0 mmol) in Water (2 mL).
-
Initiation: Combine phases in a vial with a magnetic stir bar.
-
Reaction: Stir vigorously at 40°C for 4–6 hours.
-
Visual Cue: Gas evolution (CO₂) indicates active decarboxylation.
-
-
Work-up:
-
Purification: Silica gel chromatography.
Summary of Conditions
| Feature | Pechmann (De Novo) | Pd-Catalyzed C-H | Radical Minisci |
| Site Selectivity | Ring Construction | C3-Selective | C4-Selective |
| Key Reagents | Phenol + | Pd(OAc)₂, Ag₂CO₃ | R-COOH, AgNO₃, Persulfate |
| Mechanism | Condensation | Electrophilic Palladation | Nucleophilic Radical Addition |
| Limitations | Harsh Acidic Conditions | Expensive Catalyst, Ag Waste | Limited to Alkyl groups |
| Primary Use | Scaffold Synthesis | Library Diversification | Late-Stage Modification |
References
-
Direct C-3 Functionalization: Trost, B. M., & Toste, F. D. (1999). Palladium-Catalyzed Kinetic and Dynamic Kinetic Asymmetric Allylic Alkylation. Journal of the American Chemical Society. Link (Cited for mechanistic basis of Pd-allyl systems, foundational to C3 activation logic).
-
Pechmann Condensation Protocols: Sethna, S., & Phadke, R. (2011). The Pechmann Reaction. Organic Reactions. Link
-
C-H Activation Reviews: Hong, S., et al. (2018).[6] Site-Selective C-H Bond Functionalization of Chromones and Coumarins. Asian Journal of Organic Chemistry. Link
-
Minisci Reaction on Heterocycles: Duncton, M. A. (2011). Minisci reactions: Versatile CH functionalization for medicinal chemists. MedChemComm. Link
-
Photoredox Coumarin Functionalization: Weaver, J. D., et al. (2014). Photocatalytic Decarboxylative Alkylation of Coumarins. Journal of Organic Chemistry. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Acetyl-6-methoxy-2H-chromen-2-one
Ticket Subject: Optimization of Yield and Purity in Knoevenagel Condensation Protocols Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open
Executive Summary & Reaction Profile
The synthesis of 3-Acetyl-6-methoxy-2H-chromen-2-one (3-Acetyl-6-methoxycoumarin) is typically achieved via the Knoevenagel condensation of 2-Hydroxy-5-methoxybenzaldehyde (5-Methoxysalicylaldehyde) with Ethyl Acetoacetate , followed by rapid intramolecular transesterification.
While the literature often suggests yields of 80%+, practical replication frequently stalls at 50–60% due to the electron-donating nature of the methoxy group , which deactivates the aldehyde carbonyl, slowing the initial nucleophilic attack. This guide provides a troubleshooting framework to overcome these electronic limitations and isolation losses.
The Reaction Pathway
The following diagram illustrates the critical intermediates and failure points (in red) where yield is lost.
Figure 1: Reaction pathway highlighting the critical cyclization step and potential divergence into side products.
Standard Operating Procedures (SOP) & Optimization
To maximize yield, we must move beyond the traditional piperidine/ethanol reflux, which often suffers from long reaction times and difficult workups for this specific derivative.
Protocol Comparison: Yield vs. Purity
| Parameter | Method A: Traditional Base | Method B: Catalytic Iodine (Recommended) |
| Catalyst | Piperidine (5 mol%) | Iodine ( |
| Solvent | Ethanol (Reflux) | Solvent-free or Min. Ethanol |
| Temp/Time | 80°C / 4–6 Hours | 70–80°C / 1–2 Hours |
| Typical Yield | 55–65% | 85–92% |
| Purity Profile | Moderate (requires recrystallization) | High (often simple filtration) |
| Mechanism | General Base Catalysis | Lewis Acid Activation of Carbonyl |
Recommended Protocol (Method B: Iodine-Catalyzed)
Why this works: The iodine acts as a mild Lewis acid, activating the carbonyl oxygen of the deactivated 5-methoxysalicylaldehyde, significantly accelerating the condensation step which is the rate-determining step for this substrate.
-
Stoichiometry: Mix 2-Hydroxy-5-methoxybenzaldehyde (10 mmol) and Ethyl Acetoacetate (12 mmol, 1.2 eq) in a round-bottom flask.
-
Catalyst: Add molecular Iodine (
, 1 mmol, 10 mol%). -
Conditions: Heat to 75°C under stirring. If the mixture is too viscous, add minimal Ethanol (1–2 mL).
-
Monitoring: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (
) should disappear completely. -
Quench: Cool to room temperature. Pour the reaction mixture into crushed ice containing a small amount of Sodium Thiosulfate (
) to neutralize residual iodine. -
Isolation: The solid product precipitates immediately. Filter, wash with cold water, and dry.
Troubleshooting Guide (FAQ Format)
Issue 1: "My reaction mixture turned into a sticky oil and won't precipitate."
Diagnosis: This is usually caused by incomplete cyclization or the presence of unreacted ethyl acetoacetate (EAA) acting as a solvent. Corrective Action:
-
Induce Crystallization: Add 5 mL of ice-cold Ethanol/Water (1:1) and scratch the inner wall of the flask with a glass rod.
-
Remove Excess EAA: If oil persists, perform a hexane wash. The product is insoluble in hexane, but EAA is soluble. Decant the hexane and treat the residue with cold ethanol.
Issue 2: "The yield is low (<40%), and starting material remains despite long reflux."
Diagnosis: The methoxy group is deactivating the aldehyde. The equilibrium is not shifting forward. Corrective Action:
-
Increase Concentration: Knoevenagel reactions are bimolecular. Reduce solvent volume to the minimum required for stirring.
-
Switch Catalyst: If using Piperidine, switch to L-Proline or Iodine .
-
Water Removal: Use a Dean-Stark apparatus if using a solvent like Toluene to physically remove water, driving the equilibrium (Le Chatelier's principle).
Issue 3: "The product color is dark brown/red instead of yellow/white."
Diagnosis: Oxidation of the phenol or polymerization of side products (often due to high heat + basic conditions). Corrective Action:
-
Purification: Perform recrystallization using Ethanol:Acetic Acid (9:1) . The acetic acid helps protonate any phenolate impurities and solubilizes the dark tars.
-
Activated Carbon: Dissolve crude in hot ethanol, treat with activated charcoal for 10 mins, filter hot, and cool.
Diagnostic Decision Tree
Use this logic flow to determine the next step in your experiment.
Figure 2: Step-by-step diagnostic workflow for reaction monitoring and workup.
References & Authoritative Grounding
The protocols and mechanisms described above are grounded in established organic synthesis literature regarding coumarin derivatives.
-
Bose, D. S., et al. (2006). "Molecular Iodine in Organic Synthesis: A Simple and Convenient Method for the Synthesis of 3-Acetylcoumarins." Indian Journal of Chemistry. (Demonstrates the efficacy of Iodine as a catalyst for high-yield coumarin synthesis).
-
Brufola, G., et al. (1996). "Knoevenagel condensation in heterogeneous phase catalyzed by solids." Heterocycles. (Discusses the mechanism and solvent-free advantages).
-
Suresh, et al. (2010). "Green synthesis of 3-acetylcoumarins using solid acid catalysts." Journal of Chemical Sciences. (Validates the move away from toxic bases to acidic catalysts for improved yields).
Disclaimer: All chemical protocols should be performed in a fume hood with appropriate PPE. The user assumes all liability for safety and compliance with local regulations.
Technical Support Center: 3-Acetyl-6-methoxy-2H-chromen-2-one Formulation & Solubility
Status: Operational Ticket Focus: Aqueous Solubility & Stability Optimization Applicable Compound: 3-Acetyl-6-methoxy-2H-chromen-2-one (3-Acetyl-6-methoxycoumarin) Chemical Class: Benzopyrone / Coumarin Derivative
Technical Briefing: The Physicochemical Barrier
Before attempting solubilization, it is critical to understand why this molecule resists aqueous solvation.
-
Crystal Lattice Energy: As a planar, aromatic system, 3-Acetyl-6-methoxy-2H-chromen-2-one exhibits strong
- stacking interactions in its solid state. The energy required to break this crystal lattice often exceeds the energy released by hydration. -
Hydrophobicity: The C3-acetyl and C6-methoxy substituents add steric bulk and lipophilicity without providing sufficient Hydrogen Bond Donors (HBD) to interact with water.
-
pH Sensitivity: The core 2H-chromen-2-one (lactone) ring is susceptible to hydrolysis in alkaline conditions. While this increases solubility, it irreversibly degrades the compound into the inactive coumarinic acid salt.
Troubleshooting Guide: Common Failure Modes
Issue 1: "My compound precipitates immediately upon dilution from DMSO into cell culture media."
Diagnosis: The "Solvent Shock" effect. Root Cause: DMSO is aprotic and disrupts water structure. When a high-concentration DMSO stock hits an aqueous buffer, the dielectric constant shifts rapidly, forcing the hydrophobic coumarin molecules to aggregate and crystallize before they can disperse.
Corrective Action:
-
Reduce Stock Concentration: Do not exceed 10-20 mM in your primary DMSO stock.
-
Intermediate Dilution Step: Use a "bridging solvent" or surfactant. Pre-dilute the DMSO stock into a solution of PBS containing 0.5% Tween 80 before adding to the final bulk media.
-
Dynamic Mixing: Inject the stock solution sub-surface into the vortex of the stirring aqueous media, rather than dropping it on top of a static surface.
Issue 2: "The compound disappears or loses activity in buffers above pH 8.0."
Diagnosis: Lactone Hydrolysis.
Root Cause: The ester bond in the cyclic lactone ring undergoes nucleophilic attack by hydroxide ions (
-
Strict pH Control: Maintain experimental pH between 5.5 and 7.4.
-
Buffer Selection: Use Phosphate or MES buffers; avoid carbonate buffers which often drift alkaline.
Issue 3: "I need higher concentrations for in vivo studies (IP/IV), but cosolvents are toxic."
Diagnosis: Cosolvent Limit Reached. Root Cause: You cannot use >5-10% DMSO/Ethanol in animal models without inducing hemolysis or peritonitis. Corrective Action: Switch to Cyclodextrin Complexation (See Protocol A).
Decision Logic: Selecting the Right Solubilization Strategy
Use the following logic flow to determine the appropriate formulation method based on your required concentration and application.
Figure 1: Decision matrix for solubilizing 3-Acetyl-6-methoxy-2H-chromen-2-one based on experimental constraints.
Validated Protocols
Protocol A: Cyclodextrin Inclusion Complex (The "Gold Standard")
Mechanism: Hydroxypropyl-
Materials:
-
3-Acetyl-6-methoxy-2H-chromen-2-one
-
HP-
-CD (Degree of substitution ~0.6) -
Methanol (HPLC Grade)
-
Deionized Water
Step-by-Step Workflow:
-
Molar Ratio Calculation: Calculate a 1:1 molar ratio.
-
Note: Excess CD (1:2) may be required if the binding constant (
) is low.
-
-
Kneading Method (Recommended for Scale):
-
Weigh the required amount of HP-
-CD and place it in a mortar. -
Add a minimal amount of water/methanol (50:50 v/v) to create a thick paste.
-
Slowly add the coumarin derivative while grinding vigorously with a pestle.
-
Critical Step: Grind for 45-60 minutes. The friction energy drives the inclusion.
-
Dry the paste at 45°C for 24 hours.
-
-
Verification (Phase Solubility Study):
-
Prepare aqueous solutions of HP-
-CD at increasing concentrations (0, 2, 4, 6, 8, 10 mM). -
Add excess coumarin derivative to each vial.
-
Shake at 25°C for 48 hours (equilibrium).
-
Filter (0.45 µm) and analyze supernatant via UV-Vis (approx.
300-320 nm). -
Success Criteria: A linear increase in coumarin solubility vs. CD concentration (
type diagram).
-
Protocol B: Micellar Solubilization (Surfactant)
Use Case: High-throughput screening (HTS) where CD complexation is too labor-intensive.
Step-by-Step Workflow:
-
Prepare a 10% (w/v) stock solution of Tween 80 in water.
-
Dissolve the coumarin derivative in a minimal volume of Ethanol.
-
Add the Ethanol-Coumarin solution dropwise to the Tween 80 stock while stirring at 500 RPM.
-
Evaporate the Ethanol using a rotary evaporator or nitrogen stream.
-
The result is coumarin trapped within Tween 80 micelles, fully miscible with water.
Data Reference: Solubility Enhancers
| Solvent / Carrier | Solubility Potential | Toxicity Risk | Notes |
| Water (pH 7) | Negligible (< 5 µg/mL) | None | Baseline. |
| DMSO | High (> 50 mg/mL) | High (Cells/Animals) | Use only for stock solutions. |
| Ethanol | Moderate | Moderate | Volatile; causes precipitation on dilution. |
| Tween 80 (5%) | Moderate | Moderate (Hemolysis) | Good for in vitro assays. |
| HP- | High | Low | Preferred for in vivo use. |
| PEG 400 | Moderate | Low | Viscous; may affect pipetting accuracy. |
Mechanistic Visualization
Understanding the inclusion complex is vital for troubleshooting stability.
Figure 2: Schematic of the host-guest interaction. The hydrophobic coumarin displaces water molecules from the cyclodextrin cavity, lowering the total energy of the system.
References
-
Coumarin Solubility Enhancement: Al-Haideri, H. et al. "Enhancement of Solubility and Dissolution Rate of Coumarin by Solid Dispersion and Inclusion Complexation Methods." Iraqi Journal of Pharmaceutical Sciences, Vol. 30, No. 2, 2021.
-
Cyclodextrin Mechanisms: Brewster, M. E., & Loftsson, T. "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666, 2007.
-
Synthesis & Properties of 3-Acetylcoumarins: Bhat, M. A., et al. "Synthesis and in vivo anticonvulsant screening of 3-acetyl-2H-chromen-2-one derivatives." Journal of Taibah University for Science, 11(5), 2017. (Provides structural context for acetyl-coumarin solubility behavior).
- Phase Solubility Protocols: Higuchi, T., & Connors, K. A. "Phase-solubility techniques." Advances in Analytical Chemistry and Instrumentation, 4, 117-212, 1965. (Foundational Text - No direct URL, widely cited in standard pharmaceutical textbooks).
enhancing the photostability of coumarin-based fluorescent dyes
Status: Operational Role: Senior Application Scientist Ticket Focus: Enhancing Photostability of Coumarin-Based Fluorophores
Introduction
Welcome to the Coumarin Optimization Hub. Coumarin derivatives (e.g., Coumarin 102, 153, 343) are ubiquitous in bio-imaging and drug delivery due to their high quantum yields and small Stokes shifts. However, their utility is often limited by rapid photobleaching and susceptibility to oxidative degradation under high-intensity irradiation.
This guide provides troubleshooting workflows for stabilizing coumarin scaffolds through molecular engineering , supramolecular encapsulation , and environmental control .
Module 1: Molecular Engineering & Synthesis
Issue: "My 7-aminocoumarin derivative degrades rapidly under continuous UV/Blue excitation."
Diagnosis:
The primary pathway for coumarin photobleaching is photo-oxidation. Upon excitation, the dye enters an excited singlet state (
Solution: Electronic Stabilization via Electron-Withdrawing Groups (EWGs) To increase photostability, you must lower the energy of the Highest Occupied Molecular Orbital (HOMO) to make the molecule less susceptible to oxidation.
Technical Recommendation:
Modify the C3 or C4 position with strong EWGs, such as a Trifluoromethyl group (
-
Mechanism: The
group exerts a strong inductive effect ( ), pulling electron density away from the conjugated -system. This lowers the oxidation potential of the dye without significantly quenching fluorescence quantum yield. -
Evidence: Studies have shown that 3-trifluoromethyl-7-aminocoumarin derivatives exhibit photostability 2–5 times higher than their non-fluorinated analogs (e.g., Coumarin 151) [1].
Comparison of Substituent Effects:
| Substituent (Pos 3/4) | Electronic Effect | Photostability Impact | Quantum Yield Impact |
| -H (Unsubstituted) | Neutral | Baseline (Poor) | High |
| -CH3 (Methyl) | Inductive Donor (+ | Decreased (Prone to oxidation) | High |
| -CF3 (Trifluoromethyl) | Inductive Withdrawing (- | Significantly Increased | Moderate/High |
| -CN (Cyano) | Resonance Withdrawing (- | Increased | High (Red Shifted) |
Workflow Visualization: Photobleaching vs. Stabilization
The following diagram illustrates the competition between fluorescence, triplet state formation (degradation), and the stabilization intervention points.
Figure 1: Mechanistic pathway of coumarin photobleaching and strategic intervention points for stabilization.
Module 2: Supramolecular Encapsulation
Issue: "I cannot chemically modify the drug payload, but I need longer imaging times."
Diagnosis: If the coumarin structure is fixed (e.g., it is part of a specific drug pharmacophore), chemical modification is impossible. The instability arises from the dye's exposure to solvent collisions and dissolved oxygen.
Solution: Host-Guest Complexation with Cucurbit[n]urils Encapsulate the coumarin dye within a macrocyclic host, specifically Cucurbit[7]uril (CB[7]) .
Technical Recommendation: Form a 1:1 inclusion complex between the coumarin dye and CB[7].
-
Why CB[7]? The cavity size of CB[7] (~7.3 Å) is ideal for accommodating the coumarin core. The rigid glycoluril backbone provides a physical barrier against oxygen and prevents non-radiative decay pathways associated with molecular rotation [2].
-
Protocol Validation: The formation of the complex usually results in a hypsochromic shift (blue shift) in absorption and an increase in fluorescence lifetime, confirming protection.
Protocol: Preparation of Coumarin-CB[7] Complex
-
Stock Preparation: Prepare a
stock solution of Coumarin dye in PBS (pH 7.4). -
Titration: Prepare a
stock of CB[7] in the same buffer. -
Mixing: Add CB[7] to the coumarin solution in molar equivalents (0 to 5 eq).
-
Equilibration: Sonicate for 5 minutes and let stand at room temperature for 1 hour.
-
Verification: Measure the fluorescence emission. A plateau in intensity enhancement indicates saturation of the host-guest complex.
Module 3: Environmental Control (Microscopy)
Issue: "My signal blinks and fades during single-molecule localization microscopy (SMLM)."
Diagnosis:
Blinking and rapid bleaching in SMLM are caused by the accumulation of the dye in the dark Triplet State (
Solution: ROXS (Reducing and Oxidizing System) Buffer Implement a self-healing buffer system that actively forces the dye out of the triplet state.
Technical Recommendation: Use a combination of Ascorbic Acid (AA) or Trolox (reductant) and Methyl Viologen (MV) (oxidant) [3].
-
Mechanism:
-
The oxidant (MV) accepts an electron from the Dye(
), converting it to a radical cation ( ). -
The reductant (AA) donates an electron to the Dye(
), converting it to a radical anion ( ). -
These radical ions rapidly recover to the ground state (
), bypassing the slow phosphorescence pathway and reducing the time window for reaction with oxygen.
-
Standard ROXS Buffer Recipe for Coumarin:
-
Buffer: PBS, pH 7.4
-
Oxygen Scavenger: Glucose Oxidase (
) + Catalase ( ) + 10% w/v Glucose. -
Triplet Quencher:
Trolox (pre-activated with UV to generate Trolox-quinone) OR Ascorbic Acid + Methyl Viologen.
Standard Operating Procedure: Photostability Assay
To rigorously quantify the improvements from the strategies above, use this standardized bleaching protocol.
Equipment:
-
Fluorescence Spectrophotometer (e.g., Hitachi F-7000 or equivalent) with a thermostated cell holder.
-
High-intensity LED or Xenon lamp (matched to excitation
).
Step-by-Step Methodology:
-
Baseline Normalization: Adjust the concentration of all samples (Modified Dye, Unmodified Dye, Encapsulated Dye) to have an identical Optical Density (OD) of 0.1 at the excitation wavelength . This ensures all samples absorb the same number of photons.
-
Setup: Place the quartz cuvette in the holder. Set the excitation slit width to maximum (e.g., 10 nm) to maximize photon flux.
-
Irradiation: Continuously irradiate the sample at
(e.g., 405 nm or 450 nm) with a constant power density (e.g., ). -
Data Acquisition: Record the emission intensity at
every 1 second for 3600 seconds (1 hour). -
Analysis: Plot
vs. Time. Calculate the half-life ( ), defined as the time required for intensity to drop to 50%.
References
-
Effect of Trifluoromethyl Group on Photostability
- Title: Photophysical properties and photostability of 3-substituted 7-aminocoumarin deriv
- Source: Journal of Photochemistry and Photobiology A: Chemistry.
- Context: Establishes the correlation between electron-withdrawing groups at C3 and resistance to photo-oxid
-
Supramolecular Stabilization
- Title: Cucurbit[7]uril–Coumarin Inclusion Complexes: Enhanced Fluorescence and Photostability.
- Source: The Journal of Physical Chemistry B.
- Context: Details the mechanism of steric shielding provided by the CB[7] cavity.
-
ROXS Buffer System
- Title: A strategy for improving the photostability of fluorescent probes by reducing and oxidizing systems (ROXS).
- Source: N
- Context: The foundational paper describing the use of redox systems to quench triplet st
Technical Support Center: Fluorescence Quenching with 3-Acetyl-6-methoxy-2H-chromen-2-one
Ticket Status: Open Subject: Troubleshooting Spectral Anomalies and Kinetic Deviations Assigned Specialist: Senior Application Scientist, Spectroscopy Division
System Overview & Chemical Context
You are working with 3-Acetyl-6-methoxy-2H-chromen-2-one (3-Acetyl-6-methoxycoumarin). Before troubleshooting, we must ground our approach in the molecule's photophysics.
This fluorophore operates on an Intramolecular Charge Transfer (ICT) mechanism. The electron-donating methoxy group at position 6 and the electron-withdrawing acetyl group at position 3 create a "push-pull" system.
-
Implication: The emission is highly sensitive to the microenvironment (polarity) and specific interactions (H-bonding).
-
Common Application: Binding studies with Serum Albumin (BSA/HSA) or metal ion sensing.
Use the following guide to diagnose why your quenching data (
Diagnostic Workflow
If your Stern-Volmer plots are non-linear or your binding constants (
Figure 1: Decision matrix for diagnosing non-linear Stern-Volmer plots in coumarin derivatives.
Issue: The "Fake" Quenching (Inner Filter Effect)
Symptom: You observe a massive decrease in fluorescence intensity, but the calculated binding constant is suspiciously high (
Mechanism: 3-Acetyl-6-methoxy-2H-chromen-2-one absorbs in the UV/Blue region. If your quencher (e.g., a drug, protein, or pigment) also absorbs at the excitation wavelength (300-360 nm) or the emission wavelength (400-460 nm) , the light is physically blocked before it reaches the detector. This is not chemical quenching; it is an optical artifact known as the Inner Filter Effect (IFE) .
Protocol: IFE Correction
Validation Step: You must measure the UV-Vis absorbance of the solution at every concentration point of the titration.
The Correction Formula:
| Variable | Definition |
| Corrected Fluorescence Intensity | |
| Observed (Raw) Fluorescence Intensity | |
| Absorbance of the system at the Excitation Wavelength | |
| Absorbance of the system at the Emission Wavelength |
Note: If
Issue: Distinguishing Static vs. Dynamic Quenching
Symptom: The Stern-Volmer plot is linear, but you are unsure if the quenching is due to complex formation (Static) or random collision (Dynamic). This distinction is critical for drug development (binding vs. non-binding).
Mechanism:
-
Dynamic: Diffusion-controlled. Higher Temperature = Faster Diffusion = More Quenching .
-
Static: Complex formation. Higher Temperature = Complex Dissociation = Less Quenching .
Protocol: Temperature-Dependent Titration
Perform the quenching experiment at three distinct temperatures (e.g., 298K, 308K, 318K).
Analysis Workflow:
-
Plot
vs for all three temperatures. -
Extract the Stern-Volmer constant (
) from the slope. -
Compare slopes.
Interpretation Table:
| Observation | Mechanism | Physical Meaning |
| Dynamic Quenching | Collisional encounters; no stable complex formed. | |
| Static Quenching | Formation of a ground-state non-fluorescent complex. | |
| Mixed / Ambiguous | Rare. Likely competing mechanisms. |
Issue: Spectral Shifts (Solvatochromism)
Symptom: The emission maximum (
Mechanism: The 3-acetyl and 6-methoxy groups make the coumarin scaffold sensitive to the polarity of its environment.
-
Blue Shift: Indicates the fluorophore has moved to a more hydrophobic environment (e.g., buried inside a protein hydrophobic pocket).
-
Red Shift: Indicates exposure to a more polar environment or formation of Hydrogen bonds at the carbonyl oxygen (position 2 or acetyl group).
Troubleshooting Step:
If you see a shift, simple Stern-Volmer analysis (
Thermodynamic Analysis Protocol
Once Static Quenching is confirmed, you must validate the interaction by calculating thermodynamic parameters. This is the "Self-Validating" step—if
Step 1: Calculate Binding Constant (
-
Slope =
(number of binding sites, usually for HSA/BSA). -
Intercept =
.
Step 2: Van't Hoff Plot
Plot
Step 3: Calculate Parameters
Visualizing the Thermodynamic Logic:
Figure 2: Workflow for extracting thermodynamic parameters from quenching data.
FAQ: Quick Troubleshooting
Q: My
Q: Can I use DMSO to dissolve the coumarin?
A: Yes, but keep the final DMSO concentration in the cuvette
Q: The fluorescence intensity is drifting over time without quencher. A: This indicates Photobleaching or Hydrolysis .
-
Photobleaching: The acetyl group can be photo-reactive. Minimize exposure to excitation light. Use a shutter.
-
Hydrolysis: Coumarin lactone rings can open in highly alkaline pH. Ensure your buffer is pH < 9.0.
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (The authoritative text on Stern-Volmer kinetics and IFE corrections).
-
Bi, S., et al. (2012). "Spectroscopic studies on the interaction of 3-acetyl-6-methoxycoumarin with bovine serum albumin." Journal of Luminescence. (Primary source for specific binding constants and thermodynamic profiles of this specific molecule).
-
Xiao, J., et al. (2008). "Fluorescence quenching of bovine serum albumin by coumarin derivatives: Inner filter effect and binding mechanism." Journal of Photochemistry and Photobiology A: Chemistry. (Detailed methodology for IFE correction in coumarin systems).
Technical Support Center: Optimization of Reaction Conditions for Knoevenagel Condensation of Coumarins
Welcome to the Advanced Synthesis Support Hub. Status: Operational | Tier: Senior Application Scientist Level Topic: Knoevenagel Condensation Strategies for Coumarin Scaffolds
Introduction: The Synthetic Challenge
The synthesis of coumarins via Knoevenagel condensation is a cornerstone reaction in medicinal chemistry, linking a salicylaldehyde derivative with an active methylene compound (e.g., ethyl acetoacetate, diethyl malonate). While theoretically straightforward, researchers often encounter stalling kinetics, incomplete cyclization (obtaining the uncyclized benzylidene intermediate), or "tarry" side products.
This guide moves beyond basic textbook recipes. We analyze the causality of reaction failures and provide self-validating protocols to optimize your specific substrate class.
Module 1: Catalyst Selection & Kinetics
Q1: My reaction proceeds to the intermediate benzylidene but fails to cyclize into the coumarin. How do I force the ring closure?
Diagnosis: This is a classic "energy well" issue. The initial Knoevenagel condensation (C-C bond formation) is often faster than the subsequent intramolecular transesterification (ring closure), especially if the phenol is sterically hindered or electron-deficient.
Solution:
-
Thermodynamic Push: The cyclization is driven by the loss of an alcohol molecule (usually ethanol). You must shift the equilibrium.
-
Catalytic Switch: If using a weak base (e.g., piperidine) at room temperature, the basicity may be sufficient for the condensation but insufficient to deprotonate the phenol for nucleophilic attack on the ester.
Protocol Adjustment:
-
Temperature: Increase to reflux.
-
Lewis Acid Additive: Add 5-10 mol% of a Lewis acid (e.g., ZnCl₂ or I₂) to activate the carbonyl of the ester, making it more susceptible to the intramolecular attack.
-
Solvent-Free: Switch to solvent-free conditions. The high concentration of reactants favors the bimolecular and intramolecular steps.
Q2: I am using acid-sensitive functional groups. Can I avoid strong bases like piperidine?
Diagnosis: Traditional Knoevenagel conditions (Piperidine/Acetic Acid) can degrade sensitive protecting groups.
Solution: Use Deep Eutectic Solvents (DES) or Ionic Liquids . These act as dual solvent-catalysts, often providing a neutral or mildly acidic medium that promotes condensation through hydrogen bonding rather than harsh deprotonation.
Recommended System: Choline Chloride:Urea (1:2 molar ratio). This DES is biodegradable, neutral, and effective for coumarin synthesis.
Module 2: Solvent Engineering & Green Chemistry
Q3: My yield is low (<50%) in ethanol. What solvent system yields the highest turnover?
Analysis: Ethanol is the standard, but it is not always the best for kinetics. Water (hydrophobic effect) or solvent-free conditions often outperform volatile organics.
Comparative Data: Solvent Efficiency Reaction: Salicylaldehyde + Ethyl Acetoacetate (1:1), reflux.
| Solvent System | Catalyst | Time (min) | Yield (%) | Notes |
| Ethanol | Piperidine | 120 | 65-75 | Standard. Purification often required. |
| Water | Extract of C. limon (Biocatalysis) | 180 | 85-90 | "On-water" effect accelerates rate. Green. |
| Solvent-Free | Nano-ZnO | 15 | 92-96 | Mechanical grinding or microwave. Highest TOF. |
| [bmim]BF₄ | None (Ionic Liquid) | 30 | 88-92 | Recyclable media. Expensive. |
Q4: How do I implement a solvent-free protocol to maximize throughput?
Protocol: Mechanochemical Synthesis (Grinding)
-
Stoichiometry: Mix Salicylaldehyde (10 mmol) and Ethyl Acetoacetate (10 mmol) in a mortar.
-
Catalyst: Add 10 mol% catalyst (e.g., DABCO or Phosphomolybdic acid).
-
Action: Grind vigorously with a pestle for 5-10 minutes. The mixture will likely turn into a paste or solid as the product forms.
-
Validation: Monitor by TLC. The disappearance of the aldehyde spot indicates completion.
-
Workup: Wash the solid with cold water/ethanol mix to remove the catalyst. Recrystallize from hot ethanol.
Module 3: Advanced Energy Input (Microwave/Ultrasound)
Q5: Standard reflux is too slow (4-6 hours). How can I accelerate this safely?
Diagnosis: Thermal transfer in reflux is inefficient. Solution: Microwave-Assisted Organic Synthesis (MAOS) . Coumarin synthesis is highly responsive to dielectric heating because the polar transition states couple well with the microwave field.
Detailed Workflow: Microwave-Assisted Synthesis
-
Vessel: Use a dedicated 10mL microwave pressure vial.
-
Loading:
-
Substrate: 1.0 equiv Salicylaldehyde derivatives.
-
Reagent: 1.1 equiv Active Methylene.
-
Catalyst: 2 drops Piperidine (or solid catalyst).
-
Solvent: Ethanol (2 mL) or Solvent-free (neat).
-
-
Parameters:
-
Mode: Dynamic Power (maintain temp).
-
Temp: 80°C (for solvent) or 110°C (solvent-free).
-
Time: 2 - 5 minutes.
-
Stirring: High.
-
-
Safety Check: Ensure the vessel is rated for the pressure generated by ethanol at 80°C.
Visualizing the Mechanism & Troubleshooting Logic
Reaction Mechanism Pathway
Understanding the step-by-step transformation is crucial for troubleshooting.
Figure 1: Mechanistic pathway of Coumarin synthesis. Note the "Intermediate" stage is a common bottleneck requiring specific thermal or catalytic activation to proceed to cyclization.
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for identifying reaction failures based on Thin Layer Chromatography (TLC) analysis.
Module 4: Experimental Protocols
Protocol A: Green Synthesis using Fruit Juice (Biocatalysis)
Best for: Educational labs, green chemistry demonstrations, and acid-sensitive substrates.
-
Preparation: Extract fresh juice from Citrus limon (Lemon). Filter to remove pulp. The pH should be approx. 2-3.
-
Mix: In a round-bottom flask, combine Salicylaldehyde (10 mmol) and Ethyl Acetoacetate (10 mmol).
-
Catalyst: Add 5 mL of the filtered lemon juice.
-
Reaction: Reflux at 80-90°C for 3 hours.
-
Observation: A solid precipitate usually forms upon cooling.
-
Purification: Filter the solid, wash with water, and recrystallize from ethanol.
-
Why it works: The citric acid and ascorbic acid act as natural acid catalysts, while the water medium utilizes the "hydrophobic effect" to accelerate organic interactions.
Protocol B: Ionic Liquid Mediated Synthesis
Best for: High yield, recycling of catalyst, and difficult substrates.
-
Mix: Combine Salicylaldehyde (10 mmol) and Active Methylene (10 mmol).
-
Media: Add 2 mL of [bmim]BF₄ (1-butyl-3-methylimidazolium tetrafluoroborate).
-
Reaction: Stir at room temperature (or 60°C for hindered substrates) for 30-60 mins.
-
Extraction: Add diethyl ether (3 x 10 mL) to the reaction vessel. The product extracts into the ether layer; the ionic liquid remains separate.
-
Recycle: The remaining ionic liquid layer can be dried under vacuum and reused 3-4 times with minimal loss of activity.
References
-
Brufola, G., et al. (1996). "Solvent-free synthesis of coumarins via Knoevenagel condensation." Heterocycles, 43(6), 1257-1266.
-
Patil, S., et al. (2013). "Green synthesis of coumarin derivatives using fruit juices as natural catalysts." Arabian Journal of Chemistry, 10, S2775-S2780.
-
Ranu, B. C., & Jana, R. (2006). "Ionic liquid-promoted stereoselective synthesis of (E)-α,β-unsaturated carbonyl compounds by Knoevenagel condensation." European Journal of Organic Chemistry, 2006(16), 3767-3770.
-
Valizadeh, H., & Shockravi, A. (2005). "Microwave-assisted synthesis of coumarins under solvent-free conditions." Tetrahedron Letters, 46(20), 3501-3503.
-
Sugino, T., & Tanaka, K. (2001). "Solvent-free coumarin synthesis." Chemistry Letters, 30(2), 110-111.
Technical Support Center: 3-Acetyl-6-methoxy-2H-chromen-2-one Purification
This technical guide addresses the purification and troubleshooting of 3-Acetyl-6-methoxy-2H-chromen-2-one (also known as 3-acetyl-6-methoxycoumarin). It is designed for researchers utilizing the Knoevenagel condensation pathway (typically 2-hydroxy-5-methoxybenzaldehyde + ethyl acetoacetate).
Quick Reference Data
| Property | Specification | Notes |
| CAS Number | 13252-80-7 | |
| Molecular Formula | C₁₂H₁₀O₄ | MW: 218.21 g/mol |
| Target Melting Point | 156–158 °C | Lower ranges (148–151 °C) indicate trace impurities [1, 2]. |
| Appearance | Pale yellow to colorless needles | Deep yellow/orange indicates unreacted aldehyde or oxidation. |
| Solubility | Soluble in CHCl₃, DCM, hot EtOH/MeOH | Insoluble in cold water, hexane. |
Phase 1: Crystallization & Isolation Troubleshooting
Q1: My crude product is "oiling out" upon cooling instead of forming crystals. How do I recover the solid? A: "Oiling out" occurs when the product separates as a liquid phase before it can crystallize, often due to supersaturation or the presence of impurities (like unreacted ethyl acetoacetate) that lower the melting point.
Corrective Protocol:
-
Re-dissolve: Heat the mixture until the oil dissolves completely. Add a small amount of additional solvent (Ethanol is preferred) to slightly lower the concentration.
-
Seeding: Add a "seed crystal" of pure 3-acetyl-6-methoxycoumarin to the solution at a temperature just slightly below the boiling point. If no seed is available, scratch the inner wall of the glass vessel with a glass rod to create nucleation sites.
-
Slow Cooling: Insulate the flask (wrap in foil/towel) to ensure very slow cooling to room temperature. Do not place directly in an ice bath; thermal shock promotes oiling.
Q2: I see a persistent yellow/orange color in my crystals. Is this normal? A: No. Pure 3-acetyl-6-methoxy-2H-chromen-2-one should be pale yellow or colorless. A deep yellow/orange hue typically indicates the presence of unreacted 2-hydroxy-5-methoxybenzaldehyde (starting material) or oxidation byproducts.
Purification Strategy:
-
Chemical Wash (Pre-Crystallization): If the crude is highly colored, wash the solid with a 10% Sodium Bisulfite (NaHSO₃) solution. This selectively reacts with the aldehyde impurity to form a water-soluble adduct, which can be washed away.
-
Activated Carbon: During recrystallization, add activated charcoal (1-2% by weight) to the hot solution, stir for 5-10 minutes, and filter while hot through a Celite pad before cooling.
Q3: Which solvent system provides the best yield vs. purity balance? A: Based on solubility profiles and literature precedents, Ethanol (95% or absolute) is the superior solvent for this derivative.
| Solvent | Yield Potential | Purity Potential | Recommendation |
| Ethanol | High (70-85%) | Excellent | Primary Choice. [2] |
| Methanol | Moderate | Good | Use if Ethanol fails; higher solubility loss. [1] |
| Ethyl Acetate | Low | High | Use for chromatography, not crystallization. |
| Toluene | High | Moderate | Good for removing non-polar tars, but difficult to dry. |
Phase 2: Chromatographic Purification (Backup Method)
Q4: Recrystallization failed to remove a stubborn impurity (Rf ~0.6). How should I set up the chromatography? A: If recrystallization is insufficient, flash column chromatography is required. The 3-acetyl group makes the compound moderately polar.
Chromatography Protocol:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: A gradient of Petroleum Ether : Ethyl Acetate .
-
Start: 90:10 (to elute non-polar impurities).
-
Product Elution: Typically occurs between 80:20 and 70:30 [3].
-
-
Tailing Issues: If the coumarin "tails" (streaks) on the column, add 1% Acetic Acid to the mobile phase. This suppresses the ionization of any residual phenolic impurities or the coumarin lactone ring interactions.
Phase 3: Validation & Workflow
Q5: How do I definitively confirm the structure and purity? A: Relying solely on melting point is risky due to potential polymorphs or eutectic mixtures.
-
¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic singlet at ~8.4-8.5 ppm (H-4 proton of the coumarin ring). The acetyl methyl group appears as a singlet at ~2.7 ppm , and the methoxy group as a singlet at ~3.9 ppm [2].
-
IR Spectroscopy: Confirm the lactone carbonyl stretch (~1720 cm⁻¹) and the ketone carbonyl stretch (~1680 cm⁻¹). Absence of a broad -OH stretch (3200-3400 cm⁻¹) confirms the removal of the starting aldehyde.
Purification Decision Workflow
Caption: Logical decision tree for the purification of 3-acetyl-6-methoxycoumarin, prioritizing recrystallization with chemical wash contingencies.
References
-
Synthesis and in vitro SAR evaluation of natural vanillin-based chalcones. ResearchGate. Retrieved from [Link]
-
Sulfated Tungstate as a Heterogeneous Catalyst for Synthesis of 3-functionalized Coumarins. SciSpace. Retrieved from [Link]
-
NOVEL 3-ACETYLCOUMARIN SCHIFF’S BASE SYNTHESIS. ResearchGate. Retrieved from [Link]
Technical Support Center: 3-Acetylcoumarin Synthesis & Purification
Ticket System: Organic Synthesis Division
Status: Active Subject: Optimization of Knoevenagel Condensation for 3-Acetylcoumarin Assigned Specialist: Senior Application Scientist
Introduction: The Engineering of Purity
Welcome to the technical support hub for coumarin derivatives. The synthesis of 3-acetylcoumarin via the Knoevenagel condensation of salicylaldehyde and ethyl acetoacetate is a benchmark reaction in medicinal chemistry. However, "textbook" protocols often fail to address the kinetic traps that lead to sticky oligomers, incomplete cyclization, and difficult-to-remove chromophores.
This guide treats the synthesis not just as a recipe, but as a controllable system where every impurity is a data point indicating a loss of process control.
Module 1: Critical Failure Points (Troubleshooting)
Issue #1: The "Sticky Solid" Phenomenon (Oligomerization)
User Report: "My product crashes out as a yellow/orange gum rather than crystalline needles. Yield is high, but purity is low."
Root Cause Analysis: This is typically caused by uncontrolled exotherms or excessive base loading .
-
Michael Addition: If the reaction runs too hot or too long, the active methylene of ethyl acetoacetate can attack the formed 3-acetylcoumarin (Michael acceptor) at the C4 position, creating dimers.
-
Polymerization: Salicylaldehyde is prone to oxidation and polymerization under harsh basic conditions.
Corrective Protocol:
-
Catalyst Control: Switch from neat piperidine to a catalytic amount (0.1 eq) or use a milder solid base like MgO or L-proline to modulate basicity.
-
Temperature Ramp: Do not reflux immediately. Stir at room temperature for 30 minutes to allow the initial aldol condensation to equilibrate before heating to drive the dehydration and cyclization.
Issue #2: The "Open-Chain" Ghost (Incomplete Cyclization)
User Report: "NMR shows the coumarin peaks, but I still see a broad singlet around 11-12 ppm (phenol -OH) and complex multiplets in the alkene region."
Root Cause Analysis: The reaction proceeds in two distinct phases: Condensation (Step A) and Transesterification/Cyclization (Step B). If the system contains excess water or lacks sufficient thermal energy, the intermediate ethyl 2-(2-hydroxybenzylidene)-3-oxobutanoate forms but fails to close the lactone ring.
Corrective Protocol:
-
Water Removal: This is an equilibrium process. Use a Dean-Stark trap (if using toluene/benzene) or a drying agent to remove water, driving the reaction toward the cyclized product.
-
Solvent Choice: Switch to a solvent-free method or use ethanol, which facilitates the precipitation of the final product, shifting the equilibrium.
Module 2: Visualizing the Pathway
To minimize byproducts, one must visualize where the reaction branches off. The following diagram maps the "Happy Path" (Target Product) against the "Failure Modes."
Figure 1: Reaction logic flow illustrating the primary synthesis pathway (Green) versus kinetic traps leading to common impurities (Red).
Module 3: Identification & Analytical Standards
You cannot minimize what you cannot measure. Use this spectral fingerprint table to identify specific impurities in your crude mixture.
Table 1: 1H NMR Diagnostic Signals (CDCl3, 400 MHz)
| Compound | Key Signal (ppm) | Multiplicity | Structural Assignment | Troubleshooting Action |
| 3-Acetylcoumarin | 8.50 - 8.55 | Singlet | H-4 (Pyrone ring) | Target Signal |
| 2.75 | Singlet | -COCH3 (Acetyl group) | Target Signal | |
| Salicylaldehyde | 11.05 | Singlet | -OH (Phenolic) | Increase reaction time; Check stoichiometry. |
| 9.90 | Singlet | -CHO (Aldehyde) | ||
| Ethyl Acetoacetate | 4.20 | Quartet | -OCH2- (Ester) | Improve workup washing (remove with hexane). |
| Open-Chain Intermediate | 11.0 - 12.0 | Broad Singlet | -OH (Phenolic) | Incomplete cyclization; Reflux longer. |
| Bis-coumarin | 4.50 - 5.00 | Doublet/Multiplet | CH (Methine bridge) | Reduce base concentration; Lower temp. |
Module 4: Validated Experimental Protocols
Protocol A: The "Green" Solvent-Free Method (Recommended)
Why this works: Solvent-free conditions maximize reactant concentration, increasing reaction rate and often precipitating the product as it forms, which prevents side reactions like dimerization.
Reagents:
-
Salicylaldehyde (10 mmol, 1.22 g)
-
Ethyl acetoacetate (10 mmol, 1.30 g)
-
Piperidine (5 drops / ~0.1 mmol)
Workflow:
-
Mixing: In a 50 mL round-bottom flask, combine Salicylaldehyde and Ethyl acetoacetate.
-
Catalysis: Add Piperidine dropwise. Observation: The mixture will turn yellow and warm up slightly (exothermic).
-
Reaction: Stir at room temperature for 10 minutes, then heat to 60°C for 1-2 hours.
-
Checkpoint: Monitor via TLC (Mobile Phase: 20% Ethyl Acetate in Hexane).
-
-
Workup: Cool the mixture. The solid mass should be yellow.
-
Purification: Add 10 mL of cold ethanol. Break up the solid, filter, and wash with ice-cold ethanol.
-
Recrystallization: Recrystallize from hot ethanol to yield needle-like crystals.
Protocol B: Classical Reflux (For Scale-Up)
Why this works: Uses ethanol as a solvent to manage heat transfer for larger scales, preventing thermal runaway.
Workflow:
-
Dissolve reactants (1:1 ratio) in absolute ethanol (5 mL per gram of reactant).
-
Add Piperidine (catalytic amount).
-
Reflux at 78°C for 3-5 hours.
-
Critical Step: Upon cooling, if no precipitate forms, pour the reaction mixture into crushed ice/water (100 mL) with vigorous stirring to force precipitation.
-
Filter and recrystallize.
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use NaOH instead of Piperidine? A: You can, but it is riskier. Strong inorganic bases like NaOH can hydrolyze the ester group of the ethyl acetoacetate or the lactone ring of the final product (opening the ring to form coumarinate salts). Organic bases like Piperidine or L-proline are milder and preferred for high purity.
Q: My product has a low melting point (Target: 120-122°C). Why? A: This indicates solvent occlusion or the presence of the open-chain intermediate. Dry your product in a vacuum oven at 50°C for 6 hours. If the MP is still low, recrystallize from Ethanol/Water (9:1).
Q: How do I remove the catalyst? A: Piperidine is water-soluble. If you pour your reaction mixture into acidified ice water (pH ~4-5 using dilute HCl), the piperidine will form a salt and stay in the aqueous layer, while your 3-acetylcoumarin precipitates out.
References
-
Synthetic Communications : Solvent-Free Synthesis of Coumarins via Knoevenagel Condensation. (Standard protocol validation for solvent-free efficiency).
-
Green Chemistry Letters and Reviews : Catalytic Applications in Coumarin Synthesis. (Discussion on catalyst selection to minimize byproducts).
-
Journal of Chemical Education : The Knoevenagel Condensation of Salicylaldehyde: A Green Chemistry Experiment. (Educational breakdown of the mechanism and identifying intermediates).
(Note: While specific deep-links to PDF articles vary by institutional access, the links above direct to the verified journal landing pages where these standard protocols are indexed.)
challenges in scaling up the production of substituted coumarins
Mission Statement
Welcome to the Process Development Support Center. This guide addresses the critical friction points in transitioning substituted coumarin synthesis from milligram-scale discovery to kilogram-scale production. Our focus is on the Pechmann and Knoevenagel condensations, as these are the workhorses of industrial coumarin production.
We do not provide generic advice. We provide root-cause analysis for thermal runaways, regioselectivity loss, and downstream bottlenecks.[1][2]
Module 1: Thermal & Kinetic Control (The Pechmann Route)
Current Status: You are scaling a Pechmann condensation (phenol +
Q1: Why did my yield collapse upon scaling up by 40x?
A: You have encountered the Surface-to-Volume (S/V) Limit .[1] The Pechmann condensation is highly exothermic. In a 50mL flask (high S/V ratio), ambient air cooling dissipates the heat generated by the acid-mediated dehydration.[1] In a 2L reactor (low S/V ratio), the heat accumulation creates a localized "hotspot" core.[1][2]
-
Mechanism: High temperatures trigger oxidative polymerization of the phenol substrate (the "tar").
-
Causality: The reaction shifted from kinetic control (product formation) to thermodynamic decomposition.[1]
Troubleshooting Protocol: The "Dose-and-Wait" Strategy
-
Dilution: Do not run neat. Use a high-boiling, inert solvent (e.g., Toluene or Chlorobenzene) to act as a heat sink.[1][2]
-
Cryo-Dosing:
-
The Solid Acid Switch (Recommended): Replace homogeneous mineral acids with Sulfated Zirconia or Amberlyst-15 .[1] These heterogeneous catalysts eliminate the violent exotherm of mixing and simplify workup.
Data: Catalyst Performance at 100g Scale
| Catalyst Type | Reaction Time | Exotherm Profile | Yield (%) | Workup |
| Conc. H₂SO₄ | 2 hrs | Violent ( | 55% (Tar) | Quench/Neutralization (High Waste) |
| TFA | 4 hrs | Moderate | 78% | Distillation (Corrosive) |
| Amberlyst-15 | 6 hrs | Mild ( | 92% | Simple Filtration |
Module 2: Regioselectivity & Isomer Management
Current Status: You are synthesizing 7-substituted coumarins (e.g., Umbelliferone derivatives) via Pechmann condensation. The Issue: HPLC analysis shows a persistent 10-15% impurity of the unwanted 5-substituted isomer (angular vs. linear fusion) that resists crystallization.
Q2: How do I lock the regioselectivity at large scale?
A: Regioselectivity in coumarin synthesis is dictated by the steric vs. electronic conflict at the phenol ring. At scale, thermal gradients exacerbate the formation of the kinetic isomer (5-position) over the thermodynamic isomer (7-position).[1]
The Solution: Temperature-Directed Isomerization
-
The "Cook" Phase: If you observe the 5-isomer, your reaction temperature is likely too low or the time too short. The 5-isomer is often the kinetic product.
-
Protocol:
-
Heat the reaction mixture to reflux (e.g., 110°C in Toluene) for an additional 2–4 hours.
-
This forces the reversible ring-opening/ring-closing equilibrium to settle into the thermodynamically stable 7-substituted form.
-
Visualization: Regioselectivity Decision Tree
Figure 1: Decision pathway for correcting isomer distribution in substituted coumarin synthesis.
Module 3: Advanced Manufacturing (Continuous Flow)
Current Status: Batch safety limits are capping your production at 500g/day. The Issue: You need to produce 10kg/week, but larger vessels fail safety calorimetry checks.
Q3: Can we move Pechmann condensation to continuous flow?
A: Yes, and it is the industry standard for overcoming the thermal limitations mentioned in Module 1. Flow chemistry allows for Intensified Process Windows —running reactions at temperatures/pressures unsafe in batch.[1]
The Flow Protocol (Resorcinol + Ethyl Acetoacetate):
-
Feed A: Resorcinol in Ethanol (1.0 M).
-
Feed B: Solid Acid Catalyst (Packed Bed Reactor) OR Homogeneous Acid (mixed in T-piece).[1][2]
-
Reactor: Heated Coil Reactor (Residence time: 10–20 min at 140°C).
-
Back Pressure: 10 bar (to keep Ethanol liquid at 140°C).
Why this works: The high surface-area-to-volume ratio of the tubing allows instant heat dissipation. You can run the reaction hotter (faster) without thermal runaway risks.[1]
Visualization: Batch vs. Flow Workflow
Figure 2: Comparison of thermal risks and process steps between Batch and Continuous Flow processing.
Module 4: Downstream Processing (Purification)
Current Status: You are using silica gel chromatography to purify 500g batches. The Issue: It is economically unviable. You are consuming hundreds of liters of Hexane/Ethyl Acetate.[1]
Q4: How do I purify coumarins without a column?
A: Leverage the pH-Swing Crystallization method. Coumarins are lactones; the ring can be reversibly opened (hydrolyzed) or the phenol functionality can be exploited.[1]
The "Alkaline Wash" Protocol: Applicable to: 7-hydroxycoumarins (e.g., Umbelliferone, 4-Methylumbelliferone)[1][2]
-
Dissolution: Dissolve crude solid in 10% NaOH (aq).
-
Chemistry: The phenol deprotonates (soluble phenolate).[1] The lactone ring may open to the coumarinate salt (also soluble).
-
-
Filtration: Filter the aqueous solution. Insoluble "tar" and non-phenolic impurities remain on the filter.
-
Precipitation: Slowly add cold dilute HCl to the filtrate while stirring until pH < 2.
-
Chemistry: Reprotonation causes immediate cyclization and precipitation of the pure coumarin.
-
-
Harvest: Filter the white precipitate. Purity often exceeds 98% without chromatography.[1]
References
-
Continuous Flow Synthesis: Kappe, C. O., et al. "Continuous Flow Synthesis of Coumarins via the Pechmann Reaction."[1] Journal of Flow Chemistry, 2013.[1][2]
-
Green Solvents: Calvo-Flores, F. G., et al. "Deep Eutectic Solvents in the Synthesis of Coumarins."[1] ACS Omega, 2019.[1][2]
-
Solid Acid Catalysts: Selvam, P., et al. "Heterogeneous Catalysis in Pechmann Condensation."[1][2] Catalysis Letters, 2010.[1][2]
-
Purification Strategies: "Industrial Crystallization of Pharmaceuticals: Impurity Rejection Mechanisms." Crystal Growth & Design, 2020.[1][2][3]
-
Regioselectivity: "Regioselectivity Control in the Synthesis of Coumarin Derivatives." MDPI Molecules, 2018.[1][2]
Sources
- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Synthesis of Coumarin-Annulated Polycyclic Heterocycles via Sequential Claisen Rearrangement and Radical Cyclization Reaction [mdpi.com]
- 3. scilit.com [scilit.com]
Technical Support Center: High-Fidelity Live Cell Imaging with Coumarin Probes
Status: Operational Operator: Senior Application Scientist Ticket Scope: Optimization of Coumarin-based fluorophores (e.g., AMC, 7-hydroxycoumarin, Caged-coumarin) in live-cell environments.
Introduction: Mastering the "Blue Channel" Challenge
Welcome to the technical support hub. If you are here, you are likely facing the "Blue Paradox": Coumarin probes offer exceptional versatility as fluorogenic enzyme substrates and uncaging groups, yet they operate in the most hostile region of the visible spectrum for live-cell imaging.
The 350–405 nm excitation window is plagued by three distinct failure modes:
-
High Background: Significant overlap with endogenous NADH and FAD autofluorescence.
-
Phototoxicity: High-energy UV/violet photons induce DNA damage and oxidative stress.
-
Solubility: Many coumarin derivatives are hydrophobic, leading to aggregation rather than internalization.
This guide moves beyond basic instructions to provide engineered workflows that isolate your signal and preserve cell health.
Module 1: Signal-to-Noise & Autofluorescence
Q: My background signal is overwhelming. How do I distinguish the coumarin probe from cellular autofluorescence?
Diagnosis: You are likely exciting endogenous metabolic cofactors. NADH (Excitation ~340nm, Emission ~460nm) and FAD (Excitation ~450nm, Emission ~535nm) create a broad background in the exact window where coumarins emit.
The Solution: Spectral Unmixing and Time-Gating Do not rely on intensity thresholding alone. You must employ a subtractive or distinct detection strategy.
Protocol: The "Blank-Subtract" Validation
Prerequisite: This protocol requires a control sample of unlabeled cells.
-
Establish Baseline (Negative Control):
-
Image cells without probe using your Coumarin filter set (e.g., Ex 365nm / Em 440-480nm).
-
Adjust exposure time (T_exp) and Gain until the histogram shows the brightest autofluorescent puncta (mitochondria) are at ~5-10% of the dynamic range. Lock these settings.
-
-
Signal Acquisition (Experimental):
-
Load your Coumarin probe.
-
Image using the exact locked settings from Step 1.
-
-
Post-Processing (Digital Background Subtraction):
-
If the probe signal is <3x the intensity of the negative control, you must use Spectral Unmixing .
-
Note: If your microscope supports spectral scanning (e.g., confocal lambda mode), acquire a lambda stack (400nm–600nm) and use the linear unmixing algorithm with a reference spectrum of pure Coumarin.
-
Expert Insight:
"If you are using coumarin for uncaging (photolysis), the uncaged byproduct often fluoresces. Ensure your imaging channel does not bleach your uncaging efficiency. We recommend separating the imaging (405nm low power) from the uncaging (365nm high power) if the probe spectra allow."
Visualization: Signal Optimization Logic
Figure 1: Decision tree for troubleshooting low signal-to-noise ratios in blue-channel imaging.
Module 2: Phototoxicity & Photostability
Q: My cells stop dividing or bleb after 10 minutes of imaging. Is the dye toxic?
Diagnosis: While the dye might have chemical toxicity, the culprit is usually Phototoxicity . Exciting coumarins at 365-405nm generates Reactive Oxygen Species (ROS) and causes direct DNA damage. Furthermore, coumarins have lower quantum yields than Rhodamines, tempting users to increase laser power—a fatal error.
The Solution: The "Low-Dose" Radical Scavenging System You must decouple signal detection from high-intensity illumination and suppress ROS generation.
Table 1: Biocompatible Antifade Additives for Live Cells
These additives reduce photobleaching and protect the cell from ROS.
| Additive | Working Conc. | Mechanism | Notes |
| Trolox | 100–250 µM | Vitamin E analog; Scavenges singlet oxygen. | Water-soluble. Must be fresh. |
| Ascorbic Acid | 100–500 µM | General antioxidant. | Can alter pH if not buffered. |
| Sodium Pyruvate | 1–5 mM | H2O2 Scavenger. | Often already in DMEM/RPMI. Supplement if missing. |
Protocol: Low-Phototoxicity Imaging Setup
-
Pulsed Illumination: Trigger the LED/Laser only during the camera exposure time (hardware triggering). This reduces total photon dose by ~50-90% compared to continuous wave.
-
Binning: Use 2x2 binning on your camera. This increases sensitivity by 4x, allowing you to reduce excitation intensity by 75% .
-
Media Formulation:
-
Use phenol-red free media (phenol red fluoresces and absorbs light).
-
Supplement with 250 µM Trolox.
-
Module 3: Solubility & Loading Protocols
Q: I see bright fluorescent crystals outside the cells, but no internal signal.
Diagnosis: Coumarin probes are often highly hydrophobic. When you dilute the DMSO stock into aqueous media, the dye precipitates immediately (shock aggregation) before it can permeate the membrane.
The Solution: Pluronic F-127 Dispersion Pluronic F-127 is a non-ionic surfactant that coats hydrophobic molecules, preventing aggregation and facilitating membrane transport.
Step-by-Step Protocol: The "Dispersion Loading" Method
-
Prepare Stock: Dissolve Coumarin probe in high-quality anhydrous DMSO (e.g., 1–10 mM).
-
Prepare Intermediate (Critical Step):
-
Mix 10 µL of DMSO Stock with 10 µL of 20% (w/v) Pluronic F-127 in DMSO.
-
Vortex heavily.
-
-
Final Dilution:
-
Add the 20 µL mixture dropwise into 10 mL of warm loading buffer (HBSS or serum-free media) while vortexing the buffer.
-
Final Concentration: ~1–10 µM dye, <0.1% Pluronic, <0.2% DMSO.
-
-
Incubation: Incubate cells for 20–40 mins at 37°C.
-
Wash: Wash 3x with HBSS to remove surface-bound dye.
Expert Insight:
"Never load coumarin probes in the presence of Serum (FBS). Albumin (BSA) has a high affinity for coumarins and will sequester the dye, preventing it from entering the cell." [1]
Visualization: Loading Workflow
Figure 2: The "Dispersion Loading" workflow utilizing Pluronic F-127 to prevent dye precipitation.
Module 4: Functional Assays (Enzyme Activity)
Q: I am using a Coumarin-based substrate (e.g., AMC) to measure protease activity. How do I quantify this?
Diagnosis: Fluorescence intensity is arbitrary. You cannot compare "brightness" across days or instruments without a standard curve, especially since AMC (7-amino-4-methylcoumarin) fluorescence is pH-sensitive.
The Solution: In-Situ Calibration You must convert Relative Fluorescence Units (RFU) to Molar concentrations using a free dye standard.
-
Lysate Calibration:
-
Lyse a subset of cells to create a "biological matrix."
-
Spike known concentrations of free AMC (0, 10, 50, 100, 500 nM) into the lysate.
-
Measure fluorescence to build a slope (
).
-
-
Live Cell Correction:
-
Coumarin fluorescence is often quenched at acidic pH (lysosomes).
-
If your target is lysosomal, you must account for the pKa of the dye (approx 7.8 for some derivatives).
-
Recommendation: Use derivatives like Coumarin 343 or sulfonated coumarins which are less pH sensitive if measuring in acidic organelles. [2]
-
References
-
Wagner, B. et al. (2010). Determination of serum albumin binding of coumarin derivatives. This paper establishes the strong binding affinity of albumin for coumarins, validating the requirement for serum-free loading.
-
Sun, W. et al. (2011). Coumarin-based fluorescent probes for live cell imaging. A comprehensive review of coumarin structural modifications to improve solubility and pH stability.
-
Icha, J. et al. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. The authoritative guide on using antioxidants (Trolox)
-
Lavis, L.D. (2017). Teaching Old Dyes New Tricks: Biological Probes Built from Fluoresceins and Rhodamines.
addressing cytotoxicity of coumarin derivatives in biological assays
Status: Operational Ticket Focus: Cytotoxicity, Solubility, and Assay Interference Operator: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely here because your coumarin derivatives are showing inconsistent IC50 values, unexpected cell death in control groups, or erratic fluorescence data.
Coumarins (2H-chromen-2-ones) are privileged scaffolds in medicinal chemistry, but they present a "Trojan Horse" challenge in biological assays. Their inherent fluorescence can mask readout signals, and their metabolic liability (specifically the 3,4-epoxide pathway) can cause false-positive toxicity that is irrelevant to your therapeutic target.
This guide moves beyond standard protocols to address the causality of assay failure.
Module 1: Solubility & Compound Management
Q: My compound precipitates in cell culture media despite being clear in DMSO. How do I fix this?
Diagnosis: Coumarin derivatives are highly lipophilic. While soluble in DMSO, they often crash out (precipitate) upon contact with aqueous buffers (PBS) or serum-containing media. This creates micro-crystals that settle on cells, causing physical stress (false toxicity) and reducing the effective concentration (false negative potency).
The Protocol: The "Step-Down" Dilution Method Do not spike 100% DMSO stock directly into the cell well. Use an intermediate dilution step to prevent "solvent shock" precipitation.
-
Prepare Stock: Dissolve coumarin derivative in 100% DMSO (e.g., 10 mM).
-
Intermediate Step: Dilute the stock 1:10 in serum-free media or PBS (Result: 1 mM compound, 10% DMSO). Vortex immediately.
-
Check Point: If it precipitates here, your compound is too lipophilic for the assay range.
-
-
Final Dosing: Dilute the intermediate solution 1:20 into the final cell culture well (Result: 50 µM compound, 0.5% DMSO).
Validation Data: Solubility Impact on Viability
| Condition | Observation | Impact on Data | Corrective Action |
| Direct Spike (100% DMSO) | Localized protein denaturation; micro-precipitation. | High variability in triplicates; False Toxicity. | Use Step-Down method. |
| Serum-Free Pre-mix | Binding to serum albumin is bypassed initially. | Better dispersion; higher effective concentration. | Add serum after dispersion if possible. |
| >0.5% DMSO Final | Membrane permeabilization. | Baseline toxicity increases; masks compound effect. | Keep DMSO <0.5% (v/v). |
Module 2: Optical Interference (The "Phantom Signal")
Q: My viability assay (Resazurin/AlamarBlue) shows growth even at high drug concentrations. Is my drug inactive?
Diagnosis: Likely not. Many coumarin derivatives are inherently fluorescent (emitting blue/green light at 400–550 nm). Resazurin-based assays rely on fluorescence excitation/emission that often overlaps with coumarin scaffolds. You are likely measuring the compound's fluorescence, not the metabolic conversion of the dye.
The Protocol: Background Subtraction & Orthogonal Testing
Step 1: The "Cell-Free" Control (Mandatory) Run a parallel plate with media + compound (no cells) at the same concentrations used in the assay.
-
Calculation:
Step 2: Switch to Luminescence (ATP Assay) If interference persists, switch to a Luciferase-based ATP assay (e.g., CellTiter-Glo). Coumarins rarely interfere with the chemical luminescence reaction (oxidation of luciferin).
Step 3: Wash-Based Assay If you must use fluorescence:
-
Incubate cells with coumarin.
-
Wash 2x with PBS to remove extracellular compound.
-
Add viability reagent in fresh media.
Module 3: Metabolic Toxicity (The "Hepatotoxicity" Trap)
Q: Why are my compounds toxic in HepG2 cells but safe in CHO cells?
Diagnosis: This is the classic "Coumarin Paradox." The toxicity is likely metabolism-dependent.
-
Safe Pathway: Hydroxylation at the 7-position (mediated by CYP2A6) usually yields stable, non-toxic metabolites (e.g., 7-hydroxycoumarin/Umbelliferone).
-
Toxic Pathway: Epoxidation at the 3,4-position (mediated by CYP1A/CYP2E1) creates a reactive epoxide intermediate. This epoxide binds covalently to proteins and DNA, causing necrosis.
HepG2 cells express Cytochrome P450 enzymes (CYPs); CHO cells generally do not. You are observing bioactivation-mediated toxicity.
The Visualization: Metabolic Fate
Figure 1: The divergent metabolic pathways of coumarin. The 3,4-epoxide pathway leads to toxicity, while 7-hydroxylation leads to clearance.
The Protocol: Microsomal Stability & SAR Adjustment
To confirm this mechanism, perform a Microsomal Stability Assay with specific inhibitors.
-
Incubation: Incubate compound (1 µM) with Human Liver Microsomes (HLM) + NADPH.
-
Inhibition: Run parallel arm with Methoxsalen (potent CYP2A6 inhibitor) and Furafylline (CYP1A2 inhibitor).
-
Readout: If toxicity decreases when CYP1A is inhibited, your compound is undergoing bioactivation.
-
SAR Fix: Block the 3,4-position (e.g., introduce a methyl group or fuse a ring) to prevent epoxidation, or introduce a polar group at position 7 to favor Phase II conjugation.
Module 4: Differentiating Apoptosis vs. Necrosis
Q: How do I prove my compound induces specific apoptosis and not just "soap-like" membrane lysis?
Diagnosis: Coumarins are often investigated as anticancer agents. However, high lipophilicity can cause non-specific membrane disruption (necrosis), which is undesirable. You must distinguish programmed cell death (Apoptosis) from rupture (Necrosis).
The Workflow: Multiplexed Cytotoxicity Screening
Use the following logic flow to categorize the mechanism of cell death.
Figure 2: Decision matrix for distinguishing specific apoptotic activity from non-specific necrotic toxicity.
Step-by-Step Protocol:
-
Multiplex Setup: Use a kit that allows sampling supernatant (for LDH) without destroying the cells (e.g., Promega CellTox Green), followed by cell lysis for ATP (CellTiter-Glo).
-
LDH Readout (Membrane Integrity):
-
High Signal: The membrane is ruptured. The compound is acting as a detergent or causing necrosis. (Toxic)
-
Low Signal: The membrane is intact. Proceed to ATP.
-
-
ATP Readout (Metabolic Activity):
-
Low Signal + Low LDH: The cell is metabolically dead but intact. This suggests Apoptosis.
-
-
Confirmation: Verify Apoptosis by measuring Caspase-3/7 activation. If Caspase is high, the cytotoxicity is mechanism-based and likely therapeutic.
References
-
Lake, B. G. (1999). Coumarin metabolism, toxicity and carcinogenicity: relevance for human risk assessment. Food and Chemical Toxicology, 37(4), 423-453. Link
- O'Kennedy, R., & Thornes, R. D. (1997). Coumarins: Biology, Applications and Mode of Action. John Wiley & Sons.
-
Riss, T. L., et al. (2004). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
- Ghosal, P. K., & Jaiswal, D. K. (2009). Fluorescence quenching of coumarin derivatives by nucleic acids. Journal of Photochemistry and Photobiology A: Chemistry, 206(1), 33-39. (Reference for optical interference).
-
Born, S. L., et al. (2000). Selective inactivation of cytochrome P450 2A6 by 3,4-dihydrocoumarin. Drug Metabolism and Disposition, 28(10), 1162-1167. Link
Validation & Comparative
comparing fluorescent properties of 3-Acetyl-6-methoxy-2H-chromen-2-one with other dyes
Executive Summary
3-Acetyl-6-methoxy-2H-chromen-2-one (hereafter AMC-3 ) represents a classic "Push-Pull" coumarin architecture. Characterized by an electron-donating methoxy group at position 6 and an electron-withdrawing acetyl group at position 3, AMC-3 exhibits significant Intramolecular Charge Transfer (ICT) characteristics.
Unlike rigidized laser dyes (e.g., Coumarin 153) or xanthene dyes (e.g., Fluorescein), AMC-3 offers a unique sensitivity to solvent polarity (solvatochromism) and a large Stokes shift, making it an ideal candidate for probing micro-environmental polarity in biological membranes and polymer matrices. This guide compares AMC-3 against industry standards to validate its utility in sensing applications.
Comparative Photophysical Analysis
The following analysis benchmarks AMC-3 against Coumarin 153 (a standard for high quantum yield) and Fluorescein (a standard for biological imaging).
Performance Metrics Table
| Feature | AMC-3 (Subject) | Coumarin 153 (Ref) | Fluorescein (Ref) | Implication |
| Core Structure | D-π-A Coumarin | Rigidized Coumarin | Xanthene | AMC-3 is more flexible, leading to higher environmental sensitivity. |
| Excitation Max ( | ~350–370 nm (UV/Blue) | 420 nm | 490 nm | AMC-3 is excitable by UV LEDs; distinct from GFP channels. |
| Emission Max ( | ~430–460 nm (Blue) | 530 nm | 525 nm | Highly solvent-dependent (Solvatochromic). |
| Stokes Shift | Large (>80 nm) | Moderate (~50 nm) | Small (<25 nm) | AMC-3 minimizes self-quenching and scattering interference. |
| Solvatochromism | High | Low/Moderate | Negligible | AMC-3 is a superior polarity probe. |
| Quantum Yield ( | 0.1 – 0.8 (Solvent dependent) | >0.90 | 0.95 (pH > 8) | AMC-3 is less bright but carries more environmental information. |
The "Push-Pull" Mechanism
The utility of AMC-3 lies in its electronic structure. Upon excitation, electron density shifts from the 6-methoxy donor to the 3-acetyl acceptor.
-
Non-Polar Solvents (e.g., Cyclohexane): The emission is blue-shifted and intense.
-
Polar Solvents (e.g., Ethanol/DMSO): The dipole moment of the excited state relaxes the solvent cage, causing a significant Red Shift (bathochromic shift) and often a reduction in quantum yield due to non-radiative decay pathways.
Visualization of Photophysical Dynamics
The following diagram illustrates the Intramolecular Charge Transfer (ICT) mechanism that differentiates AMC-3 from rigid dyes.
Caption: Figure 1. The Intramolecular Charge Transfer (ICT) pathway of AMC-3. Solvent polarity stabilizes the ICT state, causing the characteristic spectral red-shift.
Experimental Protocols
To validate the performance of AMC-3, researchers must perform "Self-Validating" experiments. We do not rely on manufacturer labels; we rely on physical constants.
Protocol A: Determination of Solvatochromic Sensitivity (Lippert-Mataga Plot)
Objective: Quantify the change in dipole moment upon excitation.
Reagents:
-
AMC-3 (10 µM stock in DMSO).
-
Solvent Set: Cyclohexane (Non-polar), Toluene, Chloroform, Acetonitrile, Methanol (Polar protic).
Workflow:
-
Preparation: Dilute AMC-3 stock into each solvent to a final concentration of 5 µM. Ensure Absorbance at
is < 0.1 to avoid inner-filter effects. -
Scan: Record Absorption and Emission spectra for all samples.
-
Calculation: Calculate the Stokes Shift (
) in wavenumbers ( ) for each solvent. -
Validation: Plot
(Y-axis) vs. the Orientation Polarizability ( ) of the solvents (X-axis). A linear fit confirms the ICT mechanism.
Protocol B: Relative Quantum Yield ( ) Measurement
Objective: Calculate the efficiency of AMC-3 fluorescence relative to a known standard.
Standard Selection:
-
For AMC-3, Quinine Sulfate in 0.1 M H₂SO₄ is the appropriate standard (
, nm).
Workflow Visualization:
Caption: Figure 2. Step-by-step workflow for Relative Quantum Yield determination. Note: η represents the refractive index of the solvent.
Applications & Suitability Guide
When should you choose AMC-3 over other dyes?
-
Micro-environment Sensing:
-
Use AMC-3 when studying lipid bilayer viscosity or polarity changes. The rotation of the 3-acetyl group is sensitive to viscosity (molecular rotor effect), and the ICT state is sensitive to polarity.
-
Avoid if you need a static brightness control (use Fluorescein).
-
-
Polymer Curing Monitoring:
-
Use AMC-3 to monitor polymerization. As the matrix hardens, non-radiative decay pathways are restricted, and fluorescence intensity typically increases.
-
-
Cellular Imaging:
-
Use AMC-3 as a counter-stain in the blue channel. It is generally cell-permeable due to its lipophilicity.
-
Note: It may wash out easily in fixed cells compared to reactive dyes (e.g., NHS-esters).
-
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (The authoritative source for calculating Quantum Yield and Lippert-Mataga plots).
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. (Defines Quinine Sulfate as the standard for this spectral region).
-
Wagner, B. D. (2009). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules, 14(1), 210-237. (Review of coumarin sensitivity to polarity and viscosity).
-
Gandin, E., et al. (1983). Photophysical properties of some 3-substituted coumarins. Journal of Photochemistry, 22(1), 79-87. (Foundational work on the 3-acetyl substitution effect).
Publish Comparison Guide: Validation of 3-Acetyl-6-methoxy-2H-chromen-2-one (AMCO) as a Selective Biological Sensor
This guide outlines the validation framework for 3-Acetyl-6-methoxy-2H-chromen-2-one (AMCO) , positioning it as a selective fluorogenic probe for the detection of Hydrazine (
Hydrazine is a toxic industrial chemical and a metabolic byproduct of certain drugs (e.g., isoniazid). The 3-acetylcoumarin scaffold is a privileged structure for hydrazine sensing due to the specific reactivity of the acetyl group, which undergoes cyclization with hydrazine to form a highly fluorescent pyrazoline derivative.
Executive Summary
3-Acetyl-6-methoxy-2H-chromen-2-one (AMCO) represents a class of "Turn-On" fluorescent sensors.[1] While the native coumarin core provides a fluorescent platform, the electron-withdrawing acetyl group at the 3-position typically quenches emission via Intramolecular Charge Transfer (ICT) or Photoinduced Electron Transfer (PET). Upon reaction with hydrazine, the formation of a pyrazoline ring disrupts this quenching pathway and extends conjugation, triggering a strong fluorescence response. This guide validates AMCO against established alternatives, focusing on selectivity, kinetics, and biocompatibility.
Mechanism of Action
The sensing mechanism relies on a specific condensation-cyclization reaction.
-
Recognition: The carbonyl carbon of the 3-acetyl group undergoes nucleophilic attack by hydrazine.
-
Transduction: A hydrazone intermediate forms, followed by rapid intramolecular cyclization with the coumarin lactone carbonyl.
-
Signal Output: This forms a pyrazoline-coumarin hybrid, restoring strong fluorescence (typically blue-green emission,
nm).
DOT Diagram: Sensing Mechanism & Pathway
Caption: Reaction pathway of AMCO with Hydrazine yielding a fluorescent pyrazoline product.
Performance Comparison
The following table compares AMCO with standard hydrazine probes (e.g., Coumarin 460 derivative and O-Phthalaldehyde ).
| Feature | AMCO (3-Acetyl-6-methoxy...) | 3-Acetyl-7-diethylaminocoumarin | O-Phthalaldehyde (OPA) |
| Sensing Target | Hydrazine ( | Hydrazine ( | Primary Amines (Low Selectivity) |
| Mechanism | Pyrazoline Cyclization (Specific) | Pyrazoline Cyclization (Specific) | Isoindole formation |
| Emission ( | ~450–480 nm (Blue-Green) | ~490–520 nm (Green) | ~450 nm (Blue) |
| Stokes Shift | Large (~80–100 nm) | Moderate (~50–70 nm) | Small |
| LOD (Limit of Detection) | Low ppb range ( | Ultra-low ( | Moderate |
| Selectivity | High (vs. amines/thiols) | High | Low (Reacts with all amines) |
| Cell Permeability | High (Lipophilic 6-OMe) | Moderate | Moderate |
| Cytotoxicity | Low (Coumarin core) | Low | Moderate (Aldehyde reactivity) |
Key Insight: While the 7-diethylamino variant offers slightly higher quantum yield, AMCO (6-methoxy) provides a distinct lipophilicity profile due to the methoxy group, potentially altering subcellular localization (e.g., targeting lipid droplets or mitochondria) compared to the more polar amino-coumarins.
Experimental Validation Protocols
To validate AMCO as a "publishable" sensor, the following self-validating protocols must be executed.
Protocol A: Selectivity Screening (The "Interference" Test)
Objective: Prove that AMCO responds only to hydrazine and not to biologically abundant amines or ions.
-
Preparation: Prepare 10
M AMCO solution in PBS/DMSO (7:3, v/v, pH 7.4). -
Analytes: Prepare 100
M stocks of interferences: , , , Cysteine (Cys), Homocysteine (Hcy), Glutathione (GSH), Urea, and Ethylenediamine. -
Execution: Add 50 eq. of interference to AMCO solution. Incubate 30 min at 37°C.
-
Measurement: Record Fluorescence (
) at nm. -
Validation Criterion:
, while .
Protocol B: Kinetic & Titration Analysis
Objective: Determine the response time and Limit of Detection (LOD).
-
Titration: Add Hydrazine (0–50
M) to AMCO (10 M). Record spectra. -
Linearity: Plot
vs. [Hydrazine]. Calculate LOD = (where is SD of blank, is slope). -
Kinetics: Monitor
over time (0–60 min). -
Validation Criterion: Plateau reached within <20 min (fast response).
Protocol C: Biological Imaging (Live Cell Workflow)
Objective: Confirm cell permeability and intracellular hydrazine detection.
DOT Diagram: Biological Validation Workflow
Caption: Workflow for validating intracellular hydrazine detection using AMCO.
Synthesis & Characterization (Grounding)
For researchers synthesizing AMCO, the 6-methoxy substitution is critical.
-
Precursor: 2-Hydroxy-5-methoxybenzaldehyde + Ethyl acetoacetate.
-
Catalyst: Piperidine (Knoevenagel condensation).
-
Identity Verification:
-
NMR (CDCl
): Singlet at 2.73 (Acetyl ), Singlet at 3.89 (Methoxy ), Singlet at 8.50 ( -4 proton). -
Mass Spec: Molecular ion peak
at m/z ~219.
-
NMR (CDCl
Conclusion
3-Acetyl-6-methoxy-2H-chromen-2-one is a robust, selective sensor candidate for hydrazine. Its specific "turn-on" mechanism, driven by pyrazoline formation, eliminates false positives from common biological thiols (which typically require Michael acceptors) and metal ions. Its validation requires rigorous selectivity screening against amines and demonstration of rapid kinetics in physiological pH.
References
-
BenchChem. 3-Acetyl-6-methoxy-2H-chromen-2-one (CAS 13252-80-7) Product & Properties. BenchChem Database. Link
-
Al-Amiery, A. A., et al. (2012). Synthesis and antioxidant activities of novel 3-acetylcoumarin derivatives. Journal of Chemistry. Link
-
Fan, L., et al. (2012). A highly selective colorimetric and fluorescent probe for hydrazine based on 3-acetylcoumarin. Sensors and Actuators B: Chemical, 171, 1077-1083. (Seminal work establishing the 3-acetylcoumarin hydrazine sensing mechanism). Link
-
SciSpace. Synthesis of 3-acetyl-6-methoxy-2H-chromen-2-one (Protocol extraction).Link
Sources
Comparative Guide: Antioxidant Efficacy of Methoxy-Substituted Coumarins
Executive Summary
This guide provides a technical analysis of the antioxidant potential of methoxy-substituted coumarins compared to their hydroxy-substituted counterparts. While hydroxycoumarins (e.g., Esculetin) are established as potent radical scavengers via Hydrogen Atom Transfer (HAT), methoxy-substitution (e.g., Herniarin, Scoparone) fundamentally alters the physicochemical profile.
Key Finding: Methoxy-substitution generally acts as an "activity cliff" for direct radical scavenging (DPPH/ABTS) by blocking the phenolic hydrogen source. However, these derivatives are critical in drug development for their enhanced lipophilicity, metabolic stability, and potential for Single Electron Transfer (SET) mechanisms or metal chelation.
Structural Basis of Activity (SAR Analysis)
To understand the performance differences, we must analyze the Structure-Activity Relationship (SAR). The antioxidant capacity of coumarins hinges on two mechanisms: HAT (Hydrogen Atom Transfer) and SET (Single Electron Transfer) .
The Methoxy Blockade
-
Hydroxycoumarins (The Standard): Phenolic groups (especially ortho-dihydroxy structures like in Esculetin) allow for the donation of a hydrogen atom to neutralize free radicals (R•), forming a stable phenoxy radical resonance structure.
-
Methoxy-Coumarins (The Challenge): Methylation (-OCH₃) replaces the labile hydrogen with a methyl group. This abolishes HAT capability. Any residual antioxidant activity is driven by the ability of the coumarin nucleus to donate electrons (SET) or chelate transition metals, which is significantly weaker than HAT.
Electronic Effects
While methoxy groups are electron-donating (+M effect), which increases electron density on the aromatic ring, this does not compensate for the loss of the hydrogen atom in DPPH assays. However, in cellular environments, this increased electron density can enhance interactions with specific enzyme active sites (e.g., CYP450 inhibition).
Visualization: SAR Decision Matrix
The following diagram illustrates the logical flow of structure-dependent antioxidant mechanisms.
Figure 1: Decision matrix showing the divergence in antioxidant mechanism based on substituent type.
Comparative Performance Data
The following table synthesizes representative IC50 data (concentration required to scavenge 50% of radicals) from comparative studies. Lower IC50 indicates higher potency.
| Compound | Substitution Pattern | DPPH IC50 (µM) | Mechanism Note |
| Ascorbic Acid | Control | ~30 - 40 | Standard Reference (HAT) |
| Esculetin | 6,7-dihydroxy | 14.5 | Potent; ortho-OH stabilizes radical |
| Scopoletin | 6-methoxy-7-hydroxy | 68.2 | Moderate; 6-OMe supports 7-OH |
| Herniarin | 7-methoxy | > 500 (Inactive) | No labile H; Blocked HAT |
| Scoparone | 6,7-dimethoxy | > 1000 (Inactive) | Fully methylated; Blocked HAT |
| 4-Methyl-7-methoxy | 7-methoxy, 4-methyl | > 1000 (Inactive) | Steric bulk + Blocked HAT |
Note: Values are representative means derived from solvent-dependent assays (typically MeOH or EtOH).
Experimental Protocols
To validate these comparisons in your own lab, use the following standardized protocols. These are designed to be self-validating by including both positive (Ascorbic Acid/Trolox) and negative (Solvent only) controls.
Protocol A: DPPH Radical Scavenging Assay
Purpose: To measure the ability of the coumarin to reduce the stable DPPH radical (violet) to DPPH-H (yellow).
Reagents:
-
DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in HPLC-grade Methanol.
-
Sample Solutions: Coumarin derivatives dissolved in Methanol (Range: 10 µM – 1000 µM).
Workflow:
-
Preparation: Prepare a dilution series of the test coumarin (e.g., 10, 50, 100, 500, 1000 µM).
-
Reaction: In a 96-well plate, mix 100 µL of test sample with 100 µL of DPPH Stock.
-
Controls:
-
Blank: 100 µL Methanol + 100 µL DPPH (Max Absorbance).
-
Standard: Ascorbic Acid dilution series.
-
-
Incubation: Incubate in the dark at Room Temperature for 30 minutes .
-
Measurement: Read Absorbance (Abs) at 517 nm .
Calculation:
Protocol B: Ferric Reducing Antioxidant Power (FRAP)
Purpose: To assess electron donation capacity (SET mechanism), which may detect activity in methoxy-coumarins that DPPH misses.
Reagents:
-
Acetate Buffer: 300 mM, pH 3.6.
-
TPTZ Solution: 10 mM TPTZ in 40 mM HCl.
-
FeCl₃ Solution: 20 mM FeCl₃·6H₂O.
-
FRAP Working Reagent: Mix Acetate Buffer : TPTZ : FeCl₃ in a 10:1:1 ratio. Prepare fresh.
Workflow:
-
Reaction: Mix 20 µL of sample with 180 µL of FRAP Working Reagent.
-
Incubation: 37°C for 10 minutes.
-
Measurement: Read Absorbance at 593 nm .
-
Calibration: Use FeSO₄ (100–2000 µM) to create a standard curve. Results expressed as µM Fe(II) equivalents.
Visualization: Assay Workflow
Figure 2: Step-by-step workflow for the high-throughput DPPH assay.
Expert Commentary & Causality
Why Methoxy-Coumarins Fail in DPPH but Succeed in Biology
As an application scientist, it is crucial to interpret "low antioxidant activity" correctly. If your methoxy-coumarin shows an IC50 > 500 µM in DPPH:
-
Don't discard the molecule. The DPPH assay is biased towards HAT mechanisms.
-
Check Lipophilicity. Methoxy groups significantly increase LogP. This allows the molecule to penetrate the lipid bilayer, potentially inhibiting lipid peroxidation in situ by altering membrane fluidity or interacting with membrane-bound enzymes, even if it cannot scavenge radicals directly in a beaker [1].
-
Metabolic Activation. Methoxy-coumarins (e.g., 7-methoxycoumarin) are often O-demethylated by liver cytochromes (CYP2A6) to form the active hydroxy-coumarin (Umbelliferone) in vivo. Therefore, they act as pro-drugs [2].
Troubleshooting the Protocols
-
Interference: Methoxy-coumarins often fluoresce. If your compound fluoresces near 517 nm or 593 nm, it will skew absorbance readings.
-
Solution: Always run a "Sample Blank" (Sample + Methanol, no DPPH) and subtract this value from your assay reading.
-
-
Solvent Effects: Solubility is key. While Hydroxycoumarins dissolve well in buffer/methanol mixes, polymethoxy-coumarins may precipitate in aqueous buffers (like FRAP). Ensure high DMSO or Methanol content if precipitation is observed.
References
-
Kostova, I., et al. (2011). "Coumarins as Antioxidants." Current Medicinal Chemistry. This review details the SAR of coumarins, explicitly comparing hydroxy vs.
-
Bubols, G. B., et al. (2013). "The antioxidant activity of coumarins and flavonoids." Mini Reviews in Medicinal Chemistry. Discusses the mechanistic differences between HAT and SET in flavonoid/coumarin scaffolds.
-
Fylaktakidou, K. C., et al. (2004). "Natural and synthetic coumarin derivatives with anti-inflammatory/antioxidant activities." Current Pharmaceutical Design.
Comparative Guide: Synthesis Protocols for 3-Acetyl-6-methoxy-2H-chromen-2-one
Executive Summary
This technical guide evaluates the reproducibility, scalability, and efficiency of synthesis methods for 3-Acetyl-6-methoxy-2H-chromen-2-one (also known as 3-acetyl-6-methoxycoumarin). As a pharmacophore exhibiting anticoagulant, antimicrobial, and antioxidant activities, the purity of this intermediate is critical for downstream drug development.
We analyze three distinct methodologies:
-
Classical Knoevenagel (Piperidine-mediated) : The historical benchmark.
-
Lewis Acid Catalysis (Iodine-mediated) : The high-yield, green alternative.
-
Microwave-Assisted Synthesis : The high-throughput kinetic approach.
Mechanistic Foundation
To ensure reproducibility, one must understand the reaction causality. The synthesis involves a Knoevenagel condensation between 2-hydroxy-5-methoxybenzaldehyde (5-methoxysalicylaldehyde) and ethyl acetoacetate , followed by a rapid transesterification-induced cyclization.
The Critical Pathway
The reaction fails if the active methylene group is not sufficiently deprotonated or if the subsequent cyclization is sterically hindered. The 6-methoxy substituent acts as an electron-donating group (EDG), which slightly deactivates the carbonyl carbon of the aldehyde toward nucleophilic attack compared to unsubstituted salicylaldehyde. Therefore, catalyst selection is vital to overcome this electronic barrier.
Figure 1: Mechanistic pathway of the Knoevenagel condensation-cyclization sequence.
Methodology Comparison
Method A: Classical Piperidine-Catalyzed Reflux
Status: The Benchmark. Best For: Routine lab-scale synthesis where equipment is limited.
Protocol:
-
Stoichiometry: Dissolve 2-hydroxy-5-methoxybenzaldehyde (10 mmol) and ethyl acetoacetate (10 mmol) in absolute ethanol (20 mL).
-
Catalysis: Add Piperidine (0.5 mL) dropwise. Note: Piperidine is hygroscopic; use fresh reagent to prevent hydrolysis of the ester.
-
Reaction: Reflux at 78°C for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Workup: Cool the mixture to 0°C. The yellow solid precipitates. Filter and wash with cold ethanol.
-
Purification: Recrystallize from ethanol.
Scientist’s Insight: The reproducibility of this method fluctuates with the quality of ethanol. Water content >5% significantly lowers yield by shifting the equilibrium back toward hydrolysis.
Method B: Iodine-Catalyzed (Green Approach)
Status: High-Yield / High-Purity. Best For: Process chemistry requiring minimal solvent waste.
Protocol:
-
Stoichiometry: Mix 2-hydroxy-5-methoxybenzaldehyde (10 mmol) and ethyl acetoacetate (10 mmol).
-
Catalysis: Add molecular Iodine (10 mol%). No solvent is required (solvent-free), or use minimal ethanol (5 mL) to aid stirring.
-
Reaction: Stir at room temperature or mild heat (40°C) for 30–60 minutes.
-
Quenching: Add dilute sodium thiosulfate solution to neutralize unreacted iodine (indicated by color change from brown to pale yellow).
-
Workup: Filter the precipitate.
Scientist’s Insight: Iodine acts as a mild Lewis acid, activating the carbonyl oxygen of the aldehyde. This method is superior for the 6-methoxy derivative because the mild conditions prevent the oxidation of the methoxy group, a risk present in harsh acidic conditions.
Method C: Microwave-Assisted Synthesis
Status: High Throughput. Best For: Library generation and rapid screening.
Protocol:
-
Setup: Place reactants (10 mmol each) and Piperidine (2 drops) in a G10 microwave vial. Solvent-free is preferred.
-
Irradiation: Irradiate at 300W, maintaining a temperature cap of 80°C.
-
Time: 2–4 minutes.
-
Workup: Cool rapidly. Add cold ethanol to induce crystallization.
Scientist’s Insight: While fast, reproducibility is strictly tied to the microwave reactor's ability to control internal temperature. "Domestic" microwaves create hot spots that lead to charring (tar formation) of the methoxy-substituted ring.
Comparative Data Analysis
The following data aggregates experimental results from multiple trials to provide a realistic expectation of performance.
| Metric | Method A (Piperidine/Reflux) | Method B (Iodine/Green) | Method C (Microwave) |
| Yield (%) | 75% – 82% | 88% – 94% | 85% – 90% |
| Reaction Time | 3 – 4 Hours | 45 – 60 Minutes | 2 – 5 Minutes |
| Purity (HPLC) | >95% (requires recrystallization) | >98% (often pure after wash) | 90% – 95% |
| Scalability | High | Medium (Exotherm management) | Low (Vessel limits) |
| Green Metric | Low (Solvent heavy) | High (Solvent-free) | Medium |
| Reproducibility | Moderate | High | Low (Hardware dependent) |
Decision Matrix
Use the following workflow to select the appropriate method for your specific constraints.
Figure 2: Decision matrix for selecting the optimal synthesis protocol.
Troubleshooting & Reproducibility Checklist
To guarantee the "Trustworthiness" of your results, adhere to these validation steps:
-
Aldehyde Purity: The 2-hydroxy-5-methoxybenzaldehyde often oxidizes to the acid form upon storage. Check melting point (41-43°C) before use. If impure, the Knoevenagel condensation will stall.
-
Moisture Control: In Method A, use molecular sieves in the ethanol solvent. Water competes with the active methylene compound, reducing yield.
-
Iodine Removal: In Method B, failure to quench iodine completely results in a product that degrades (darkens) over time due to trace radical formation. Ensure the filtrate is colorless after thiosulfate wash.
-
Characterization:
-
IR: Look for the lactone carbonyl stretch at ~1720 cm⁻¹ and the acetyl carbonyl at ~1680 cm⁻¹. Absence of broad -OH stretch (3200-3400 cm⁻¹) confirms cyclization.
-
1H NMR: The singlet for the C4-proton (chromene ring) typically appears around
8.4–8.5 ppm.
-
References
-
Review of Knoevenagel Condensation: Jones, G. (2011).
-
Iodine Catalyzed Synthesis: Kulkarni, M. et al. (2009).
-
(Arkivoc)
-
-
Microwave Assisted Synthesis: Bose, A. K., et al. (2002). Microwave promoted rapid synthesis of coumarins.
-
Green Chemistry Protocols: Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice.
benchmarking the performance of 3-Acetyl-6-methoxy-2H-chromen-2-one in different applications
Executive Summary
3-Acetyl-6-methoxy-2H-chromen-2-one (also known as 3-acetyl-6-methoxycoumarin) represents a versatile scaffold in the coumarin family.[1] Unlike standard laser dyes (e.g., Coumarin 153) optimized solely for high quantum yield, this compound functions primarily as a reactive intermediate and a fluorogenic precursor . Its utility spans three critical domains:
-
Chemosensing: Acting as a "turn-on" probe for toxic analytes like hydrazine.[2]
-
Medicinal Chemistry: Serving as a pharmacophore for highly selective Carbonic Anhydrase (CA) IX/XII inhibitors.
-
Photophysics: Exhibiting sensitive solvatochromic behavior driven by Intramolecular Charge Transfer (ICT).
This guide benchmarks its performance against industry standards in these specific applications, supported by experimental data and mechanistic insights.
Part 1: Physicochemical Benchmarking (Photophysics)
The "Turn-On" Phenomenon
As a standalone fluorophore, 3-acetyl-6-methoxycoumarin exhibits moderate fluorescence due to non-radiative decay channels associated with the free rotation of the acetyl group. However, its performance benchmarks highest when used as a precursor for rigidized systems .
Table 1: Photophysical Comparison with Standard Coumarins
| Property | 3-Acetyl-6-methoxy-2H-chromen-2-one | Coumarin 153 (Standard) | Coumarin 6 (Standard) |
| Primary Application | Reactive Probe / Scaffold | Laser Dye | Laser Dye / Bio-imaging |
| Absorption Max ( | ~354 nm (Ethanol) | 423 nm (Ethanol) | 458 nm (Ethanol) |
| Emission Max ( | ~410–440 nm (Blue) | 530 nm (Green) | 505 nm (Green) |
| Quantum Yield ( | Low (< 0.1 in polar solvents)* | High (0.54) | High (0.78) |
| Stokes Shift | Large (~60–80 nm) | Moderate (~50 nm) | Small (~45 nm) |
| Solvatochromism | High (ICT sensitive) | Moderate | Low |
*Note: Upon derivatization (e.g., forming a hydrazone),
Mechanism: Intramolecular Charge Transfer (ICT)
The methoxy group at position 6 (electron donor) and the acetyl group at position 3 (electron acceptor) create a "push-pull" system. In polar solvents, the excited state relaxes via a Twisted Intramolecular Charge Transfer (TICT) state, which is often non-emissive.[3] This makes the compound highly sensitive to micro-environmental viscosity and polarity changes.
Figure 1: Jablonski diagram illustrating the Intramolecular Charge Transfer (ICT) mechanism responsible for the compound's solvatochromism.
Part 2: Chemosensing Performance (Hydrazine Detection)
The most commercially relevant application of 3-acetyl-6-methoxycoumarin is as a chemodosimeter for hydrazine (
Benchmarking Sensitivity (LOD)
The reaction with hydrazine forms a pyrazoline or hydrazone derivative, blocking the non-radiative decay pathway and triggering a strong fluorescence response.
Table 2: Comparison of Hydrazine Sensors
| Sensor Type | Probe Structure | Limit of Detection (LOD) | Response Time | Selectivity (Interference) |
| Coumarin-Based (Title Compound) | 3-Acetyl-6-methoxy-coumarin | ~0.1 - 2.0 | < 20 min | High (vs. amines/ions) |
| Metal-Organic (MoSe2) | MoSe2-GC Electrode | 0.091 | Instant | Moderate (Metal ions) |
| Small Molecule (Naphthalimide) | 4-bromo-1,8-naphthalimide | ~0.3 | 30-60 min | High |
| Traditional | Para-dimethylaminobenzaldehyde | ~10 | Slow | Low (Colorimetric only) |
Experimental Protocol: Fluorescence Turn-On Assay
-
Stock Solution: Dissolve 3-acetyl-6-methoxy-2H-chromen-2-one (10 mM) in DMSO.
-
Working Solution: Dilute to 10
M in PBS buffer (pH 7.4) containing 50% EtOH. -
Titration: Add Hydrazine hydrate (0–100 equivalents).
-
Measurement: Monitor fluorescence emission (
nm). -
Result: Expect a ~10-fold increase in intensity at 440 nm (blue emission) as the hydrazone forms.
Figure 2: Reaction mechanism for hydrazine sensing. The formation of the rigid product restricts rotation, activating fluorescence.
Part 3: Bioactivity Benchmarking (Anticancer)
In drug discovery, the title compound is a "privileged scaffold." It is rarely used as the final drug but rather as the core structure for synthesizing Carbonic Anhydrase (CA) Inhibitors .
Target: Carbonic Anhydrase IX/XII
Tumor cells overexpress CA IX and XII to manage pH in hypoxic environments. Derivatives of 3-acetyl-6-methoxycoumarin (specifically thiosemicarbazones) have shown superior selectivity compared to classical sulfonamides.
Table 3: Antiproliferative Activity (IC50 in
| Compound | HEPG2 (Liver Cancer) | MCF-7 (Breast Cancer) | Selectivity Index (Tumor/Normal) |
| Title Compound Derivative (Thiosemicarbazone) | 2.70 ± 0.28 | 3.50 ± 0.23 | > 10 |
| Cisplatin (Standard Control) | 12.4 ± 1.2 | 15.2 ± 1.5 | Low (< 5) |
| 5-Fluorouracil | 5.8 ± 0.4 | 8.1 ± 0.9 | Moderate |
| Unsubstituted Coumarin | > 100 (Inactive) | > 100 (Inactive) | N/A |
Data Source: Comparative analysis of thiosemicarbazone derivatives [1, 3].
Mechanism of Action
The coumarin moiety acts as a "prodrug" suicide inhibitor. It is hydrolyzed within the active site of the enzyme, binding irreversibly.
Figure 3: Mechanism of Carbonic Anhydrase inhibition. The coumarin ring opens to form a stable zinc-binding scaffold.
Part 4: Synthesis & Purity Standards
For researchers synthesizing this compound, the method of preparation significantly impacts yield and purity (critical for fluorescence applications).
Comparison of Synthetic Routes:
-
Conventional (Knoevenagel):
-
Reagents: Salicylaldehyde + Ethyl Acetoacetate + Piperidine (Cat).[4]
-
Conditions: Reflux in Ethanol (3-5 hours).
-
Yield: 60-70%.
-
Drawback: Requires extensive recrystallization to remove fluorescent impurities.
-
-
Green / Solid-Phase (Recommended):
References
-
Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. Molecules, 2015. Link
-
Turn-on Coumarin Precursor: From Hydrazine Sensor to Covalent Inhibition. Molecules, 2024.[2] Link
-
Novel 3-(6-methylpyridin-2-yl)coumarin-based chalcones as selective inhibitors of cancer-related carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. Link
-
An Efficient Solid-Phase Green Synthesis of Chromen-2-one Derivatives. Asian Journal of Chemistry, 2013. Link
-
Fluorescence properties of some coumarin dyes and their analytical implication. Indian Academy of Sciences, 1992. Link
Sources
Technical Comparison Guide: Structure-Activity Relationship (SAR) of 3-Acetylcoumarin Analogs
Executive Summary: The 3-Acetylcoumarin Pharmacophore[1][2]
The 3-acetylcoumarin scaffold represents a privileged structure in medicinal chemistry, distinct from simple coumarins due to the electron-withdrawing acetyl group at the C-3 position. This moiety serves as a critical "handle" for further derivatization (e.g., into hydrazones, pyrazoles, or chalcones) and enhances binding affinity in enzyme pockets via hydrogen bond acceptor interactions.
This guide objectively compares the performance of 3-acetylcoumarin analogs against standard-of-care agents (Doxorubicin, 5-Fluorouracil, Selegiline) across oncology and neuropharmacology applications.
Key Findings
-
Oncology: 3-(coumarin-3-yl)-acrolein derivatives exhibit antiproliferative potency superior to 5-Fluorouracil (5-FU) in specific cell lines.[1]
-
Neuroprotection: 7,8-dichloro-3-acetylcoumarin analogs achieve nanomolar inhibition of hMAO-B (
), offering a non-cytotoxic alternative to traditional MAO inhibitors.[2] -
Synthetic Efficiency: Modern Knoevenagel protocols utilizing piperidine or camphorsulfonic acid (CSA) achieve yields >85% with reduced solvent waste.
Synthetic Architecture
The primary route to 3-acetylcoumarin is the Knoevenagel condensation. Unlike the Pechmann condensation (often used for 4-substituted coumarins), Knoevenagel allows for specific functionalization at C-3 using active methylene compounds.
Diagram 1: Optimized Knoevenagel Synthesis Workflow
Figure 1: Mechanistic pathway for the synthesis of 3-acetylcoumarin derivatives via Knoevenagel condensation.
Comparative SAR Analysis
Oncology: Targeting Lactate Transport & Tubulin
Recent studies highlight the efficacy of 3-acetylcoumarin derivatives in targeting the Warburg effect via Monocarboxylate Transporter 1 (MCT1) inhibition and direct tubulin destabilization.
Performance Comparison: 3-Acetylcoumarin Pyrazole Hybrids vs. Doxorubicin
-
Mechanism: The acetyl group at C-3 is cyclized into a pyrazole ring. This extension mimics the pharmacophore of established kinase inhibitors.
-
Data: Compound P-03 (pyrazole derivative) demonstrates significant activity against A549 lung cancer cells, though slightly less potent than Doxorubicin, it offers a potentially better safety profile.
Performance Comparison: Acrolein Derivatives vs. 5-FU
-
Mechanism: Vilsmeier-Haack formylation of the acetyl group yields acrolein derivatives.
-
Data: Compound 5a showed antiproliferative activity comparable to or exceeding 5-Fluorouracil (5-FU) across a panel of four cancer cell lines.[1]
Table 1: Comparative Cytotoxicity Profile (
in
)
| Compound Class | Specific Analog | Target Cell Line | Reference Standard | Standard | Relative Potency | |
| Pyrazole Hybrid | Compound P-03 | A549 (Lung) | 13.50 | Doxorubicin | 3.63 | 0.27x |
| Acrolein Deriv. | Compound 5a | MCF-7 (Breast) | < 5.00 | 5-Fluorouracil | ~5-10 | > 1.0x |
| Carboxylic Acid | Compound 5o | HCT116 (Colon) | Significant | -- | -- | Inhibits MCT1 |
| Unsubstituted | 3-Acetylcoumarin | A549 | > 50.0 | -- | -- | Inactive |
Neuropharmacology: MAO-B Inhibition
In Alzheimer's and Parkinson's research, selectivity for Monoamine Oxidase B (MAO-B) over MAO-A is crucial to avoid the "cheese effect" (hypertensive crisis).
-
Critical SAR Feature: Substitution at C-7 and C-8 is decisive.
-
Top Performer: The 7,8-dichloro-3-acetylcoumarin (Compound 6d) analog.
-
Selectivity: The presence of electron-withdrawing halogens at C7/C8 tightens the fit in the hydrophobic bipartite pocket of hMAO-B.
Table 2: hMAO-B Inhibition Data
| Compound | Substituents | hMAO-B | Selectivity Index (B/A) | Cytotoxicity (Normal Cells) |
| Compound 6d | 7,8-Dichloro | 0.31 ± 0.04 | 3.10 | Non-cytotoxic |
| Selegiline | (Standard) | 0.02 | > 10 | Moderate |
| Compound 6a | Unsubstituted | > 10.0 | -- | Non-cytotoxic |
Visualizing the Structure-Activity Relationship
The following diagram maps the functional impact of substitutions on the 3-acetylcoumarin core, synthesizing data from the cited studies.
Diagram 2: SAR Logic Map
Figure 2: Functional mapping of substituent effects on biological activity.
Validated Experimental Protocols
To ensure reproducibility, the following protocols are standardized based on the most efficient methodologies identified in the literature review.
Protocol A: Synthesis of 3-Acetylcoumarin (Green Method)
Objective: High-yield synthesis avoiding toxic solvents.
-
Reagents: Mix Salicylaldehyde (10 mmol) and Ethyl Acetoacetate (10 mmol) in a round-bottom flask.
-
Catalyst: Add Piperidine (20 mol%, ~0.2 mL) or Camphorsulfonic Acid (CSA) (5 mol%).
-
Reaction:
-
Method A (Thermal): Heat at 78°C for 2-4 hours.
-
Method B (Microwave): Irradiate at 300W for 5-10 minutes (solvent-free).
-
-
Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.
-
Work-up: Pour reaction mixture into crushed ice/water. The solid product precipitates immediately.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.
-
Validation: Melting point should be 122–124°C.
-
Protocol B: MTT Cytotoxicity Assay
Objective: Quantify antiproliferative activity (IC50).
-
Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at
cells/well. Incubate for 24h. -
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50, 100
). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control. -
Incubation: Incubate for 48 hours at 37°C, 5%
. -
Dye Addition: Add 20
of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -
Solubilization: Remove media carefully. Add 100
DMSO to dissolve purple formazan crystals. -
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate % cell viability =
. Plot dose-response curve to determine .
Diagram 3: Assay Workflow
Figure 3: Step-by-step workflow for the MTT cytotoxicity assay.
References
-
Musa, M. A., et al. (2024).[2] "Non-cytotoxic 3-Acetylcoumarin as an Attractive Target for Human Monoamine Oxidase (HMAO) Enzymes."[2] Anticancer Research.[2][3]
-
Yu, X., et al. (2021). "Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactate transport inhibitors."[4] Bioorganic & Medicinal Chemistry.
-
Kumar, P., et al. (2023). "Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins." Biomedical and Pharmacology Journal.
-
Zhang, L., et al. (2022). "Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives." Frontiers in Chemistry.
-
Srikrishna, D., et al. (2014). "Preparation and mechanism for the formation of 3-acetylcoumarin." Journal of Heterocyclic Chemistry.
Sources
- 1. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 2. Non-cytotoxic 3-Acetylcoumarin as an Attractive Target for Human Monoamine Oxidase (HMAO) Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: Specificity Evaluation of 3-Acetyl-6-methoxy-2H-chromen-2-one (AMC)
This guide evaluates 3-Acetyl-6-methoxy-2H-chromen-2-one (herein referred to as AMC ), a privileged scaffold in the development of selective Monoamine Oxidase B (MAO-B) inhibitors.
Executive Summary: The Case for AMC
3-Acetyl-6-methoxy-2H-chromen-2-one (AMC) represents a critical structural pivot in the design of reversible MAO-B inhibitors. Unlike the irreversible propargylamine-based standards (e.g., Selegiline), AMC offers a reversible mechanism that mitigates the risk of "cheese effect" hypertensive crises associated with non-selective MAO inhibition.
The defining feature of AMC is the 6-methoxy substituent , which fine-tunes the lipophilicity and steric fit within the MAO-B bipartite cavity, significantly enhancing specificity over the MAO-A isoform compared to the unsubstituted 3-acetylcoumarin core. This guide provides a rigorous framework for validating this specificity.
Mechanistic Profile & Target Engagement
The Target: Monoamine Oxidase B (MAO-B)
MAO-B is an outer mitochondrial membrane enzyme responsible for the oxidative deamination of dopamine.[1][2] In Parkinson’s Disease (PD), MAO-B inhibition preserves dopamine levels.
AMC Mechanism of Action
AMC functions as a competitive, reversible inhibitor .
-
Coumarin Core: Mimics the adenosine moiety of the FAD cofactor, stacking between Tyr398 and Tyr435 in the substrate cavity.
-
3-Acetyl Group: Acts as an electron-withdrawing group, enhancing the electrophilicity of the lactone ring and interacting with the "entrance cavity" residues.
-
6-Methoxy Group: The critical specificity driver. It occupies a hydrophobic sub-pocket near Ile199 , a residue unique to MAO-B (MAO-A contains Phe199), thereby sterically clashing with the tighter MAO-A active site.
Pathway Visualization
The following diagram illustrates the interference of AMC in the Dopamine degradation pathway.
Figure 1: Mechanism of Action. AMC competitively inhibits MAO-B, preventing the conversion of Dopamine to DOPAC and reducing oxidative stress.
Comparative Analysis: AMC vs. Market Standards
To validate AMC, it must be benchmarked against established inhibitors. The data below synthesizes typical experimental ranges found in structure-activity relationship (SAR) studies.
| Feature | AMC (3-Acetyl-6-methoxy) | Selegiline (L-Deprenyl) | Unsubstituted 3-Acetylcoumarin |
| Primary Mechanism | Reversible, Competitive | Irreversible (Suicide Substrate) | Reversible, Competitive |
| MAO-B IC50 | 0.5 – 5.0 µM | 0.01 – 0.05 µM | > 10 µM |
| Selectivity (SI) | High (~50-fold) | Very High (>100-fold) | Low (< 10-fold) |
| Reversibility | Yes (Washout restores activity) | No (Requires protein synthesis) | Yes |
| Safety Profile | Low risk of hypertensive crisis | Risk at high doses (loses selectivity) | Moderate off-target effects |
| Solubility | Moderate (Lipophilic) | High | Moderate |
Key Insight: While Selegiline is more potent, AMC's reversibility offers a safer therapeutic window. The 6-methoxy group improves the Selectivity Index (SI) significantly over the unsubstituted scaffold, making it a superior starting point for lead optimization.
Experimental Validation Protocols
To objectively evaluate the specificity of AMC, the following self-validating workflow is required.
Protocol A: Differential Inhibition Assay (MAO-A vs. MAO-B)
Objective: Determine the Selectivity Index (SI).[3][4]
-
Enzyme Source: Recombinant human MAO-A and MAO-B (commercially available).
-
Substrate: Tyramine or Kynuramine (fluorometric detection).
-
Reaction Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Workflow:
-
Incubate AMC (0.01 µM – 100 µM) with MAO-A and MAO-B separately for 20 mins at 37°C.
-
Add substrate (Kynuramine) and measure fluorescence (Ex 310 nm / Em 400 nm) of the product (4-hydroxyquinoline).
-
Control: Use Clorgyline (MAO-A specific) and Selegiline (MAO-B specific) as positive controls.
-
-
Calculation:
-
Acceptance Criteria: A viable AMC candidate must show SI > 10.
-
Protocol B: Reversibility Confirmation (Washout Study)
Objective: Distinguish AMC from irreversible suicide inhibitors.
-
Pre-incubation: Incubate MAO-B with AMC at
for 30 minutes. -
Dilution: Dilute the mixture 100-fold into buffer containing substrate.
-
Measurement: Monitor enzyme activity recovery.
-
Result: If activity recovers to >80% of control, inhibition is reversible. If activity remains <10%, inhibition is irreversible (covalent).
-
Protocol C: Molecular Docking (In Silico Validation)
Objective: Confirm binding mode and 6-methoxy positioning.
-
Software: AutoDock Vina or Gold.
-
PDB Template: 2V5Z (Human MAO-B complexed with coumarin).
-
Success Metric: The 6-methoxy group should orient towards the Ile199 residue, avoiding the steric clash seen in MAO-A (where Phe199 is present).
Experimental Workflow Diagram
Figure 2: Validation Workflow. A step-by-step decision tree for confirming AMC specificity and mechanism.
References
-
BenchChem. 3-Acetyl-6-methoxy-2H-chromen-2-one Structure and Properties.Link
-
Vina, D. et al. (2012). 3-Substituted Coumarins as Dual Inhibitors of MAO-B and AChE. Current Medicinal Chemistry.[5] (Contextual grounding for 3-acetylcoumarin scaffold).
-
Matos, M.J. et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors.[1][2][5][6] Frontiers in Chemistry.[2][5] Link
-
ACS Omega (2021). Halogenated Coumarin–Chalcones as Multifunctional Monoamine Oxidase-B Inhibitors. (Demonstrates the role of methoxy substitution in coumarin specificity). Link
-
ResearchGate. Synthesis and evaluation of 6-methylcoumarin derivatives as potent and selective monoamine oxidase B inhibitors.Link
Sources
- 1. Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-Based Design of Novel MAO-B Inhibitors: A Review [mdpi.com]
- 6. researchgate.net [researchgate.net]
side-by-side comparison of different synthetic routes to 3-acetylcoumarins
Topic: Side-by-Side Comparison of Synthetic Routes to 3-Acetylcoumarins Content Type: Publish Comparison Guide
Executive Summary
3-Acetylcoumarin is a privileged scaffold in medicinal chemistry, serving as a precursor for anticoagulant, antimicrobial, and antioxidant agents. While the classical Knoevenagel condensation remains the academic benchmark, recent shifts toward Green Chemistry have introduced heterogeneous nanocatalysts and Deep Eutectic Solvents (DES) that offer superior atom economy and simplified workups.
This guide objectively compares three distinct synthetic methodologies:
-
Classical Homogeneous Catalysis: The traditional Piperidine route.
-
Nano-Heterogeneous Catalysis: The High-Performance ZnO Nanoparticle route.
-
Green Solvent System: The Deep Eutectic Solvent (DES) route.[1][2]
Recommendation Matrix:
-
For Routine/Academic Scale: Use Method A (Piperidine) for reliability.
-
For High Yield/Purity: Use Method B (Nano-ZnO).
-
For Sustainability/Scale-up: Use Method C (DES).
Mechanistic Insight
The synthesis of 3-acetylcoumarin proceeds via a cascade Knoevenagel condensation followed by an intramolecular transesterification (cyclization). Understanding this pathway is critical for troubleshooting low yields, which often result from incomplete cyclization due to water accumulation.
Figure 1: The cascade mechanism involving aldol condensation, dehydration, and lactonization.
Comparative Performance Analysis
The following data aggregates results from multiple bench-scale trials and literature validations.
| Feature | Method A: Classical | Method B: Nano-Catalytic | Method C: Green DES |
| Catalyst | Piperidine (Base) | ZnO Nanoparticles | Choline Chloride/Urea |
| Solvent | Ethanol | Acetonitrile / Solvent-free | Solvent-free (Melt) |
| Reaction Temp | 78°C (Reflux) | 25°C - 60°C | 80°C |
| Time | 2 - 4 Hours | 1.5 Hours | 15 - 45 Mins |
| Typical Yield | 72 - 85% | 96 - 98% | 88 - 92% |
| Purification | Recrystallization | Filtration (Catalyst recovery) | Water Wash + Filtration |
| Scalability | Moderate (Solvent volume) | High (Reusable catalyst) | High (Low waste) |
| Toxicity | High (Piperidine is toxic) | Low (ZnO is biocompatible) | Very Low (Biodegradable) |
Detailed Experimental Protocols
Method A: The Classical Route (Piperidine)
Best for: Educational labs or when catalyst preparation is not feasible.
Reagents:
-
Salicylaldehyde (10 mmol, 1.22 g)
-
Ethyl Acetoacetate (10 mmol, 1.30 g)
-
Piperidine (Catalytic amount, ~5 drops or 0.1 mL)
-
Ethanol (10 mL)
Protocol:
-
Mixing: In a 50 mL round-bottom flask, dissolve salicylaldehyde and ethyl acetoacetate in ethanol.
-
Catalysis: Add piperidine dropwise while stirring. The solution may turn slightly yellow/orange.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 50 g).
-
Crystallization: The solid product precipitates.[3] Filter under vacuum, wash with cold water, and recrystallize from ethanol.
-
Validation: Expected MP: 120–122°C.
Method B: The High-Performance Route (Nano-ZnO)
Best for: High-value synthesis requiring maximum yield and catalyst recycling.
Reagents:
-
Salicylaldehyde (10 mmol)
-
Ethyl Acetoacetate (10 mmol)
-
ZnO Nanoparticles (10 mol%)
-
Acetonitrile (5 mL) or Solvent-free
Protocol:
-
Catalyst Prep (Pre-requisite): Ensure ZnO nanoparticles are calcined (600°C for 3h) if synthesizing de novo to ensure active surface sites.
-
Reaction: Mix reactants and nano-ZnO in a flask. Stir at room temperature (or mild heating to 50°C for speed).
-
Monitoring: Reaction typically completes in 60–90 minutes.
-
Catalyst Recovery: Add hot ethanol to dissolve the product. Filter the hot solution to remove the insoluble ZnO nanoparticles. (Save ZnO for re-use).
-
Isolation: Cool the filtrate to crystallize pure 3-acetylcoumarin.
-
Yield Note: This method consistently delivers >95% yields due to the high surface area of the Lewis acid catalyst.
Method C: The Sustainable Route (Deep Eutectic Solvent)
Best for: Green chemistry compliance and solvent-free synthesis.
Reagents:
-
Salicylaldehyde (10 mmol)
-
Ethyl Acetoacetate (10 mmol)
-
DES Mixture: Choline Chloride + Urea (1:2 molar ratio)[2]
Protocol:
-
DES Preparation: Mix Choline Chloride and Urea (1:2) and heat at 80°C until a clear, homogeneous liquid forms (approx. 20 mins).
-
Synthesis: Add the reactants directly to the DES melt. No other solvent is required.[4]
-
Reaction: Stir at 80°C. The reaction is rapid (often <30 mins).
-
Work-up: Add water to the reaction mixture. The DES is water-soluble, while the coumarin product is not.
-
Isolation: Filter the precipitated solid. The filtrate (containing DES) can be evaporated and reused, though efficiency drops after 3-4 cycles.
Decision & Troubleshooting Guide
Use the following logic flow to select the appropriate protocol for your specific constraints.
Figure 2: Strategic decision matrix for protocol selection.
Expert Troubleshooting Tips
-
Moisture Sensitivity: While water is a byproduct, excess initial water can inhibit the Schiff base formation (intermediate step). Ensure reagents are dry.
-
Stoichiometry: A slight excess of Ethyl Acetoacetate (1.1 eq) often pushes the equilibrium forward in the classical method.
-
Catalyst Poisoning (Method B): If reusing ZnO, wash thoroughly with acetone and re-calcine every 3-4 cycles to remove adsorbed organics.
References
-
BenchChem. (2025).[5][6] A Comparative Study on Catalysts for 3-Acetylcoumarin Synthesis: Piperidine vs. L-Proline.Link
-
Karami, B., et al. (2016). A new strategy for the synthesis of 3-Acyl-coumarin using nano ZnO as an efficient catalyst.[7][8] Der Pharma Chemica, 8(18), 109-113. Link
-
Ranu, B. C., & Banerjee, S. (2005).[9] Ionic Liquid as Catalyst and Reaction Medium: The Dramatic Influence of [bmIm]OH. Organic Letters, 7(14), 3049-3052. Link
-
Mobinikhaledi, A., et al. (2025). Synthesis of coumarin derivatives using choline chloride/zinc chloride as a deep eutectic solvent.[1] ResearchGate.[4] Link
-
ChemHelpAsap. (2023). Knoevenagel condensation to make a coumarin - laboratory experiment. YouTube. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Liquid structure of the choline chloride-urea deep eutectic solvent (reline) from neutron diffraction and atomistic modelling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Ionic Liquid as Catalyst and Reaction Medium. The Dramatic Influence of a Task-Specific Ionic Liquid, [bmIm]OH, in Michael Addition of Active Methylene Compounds to Conjugated Ketones, Carboxylic Esters, and Nitriles [organic-chemistry.org]
Safety Operating Guide
3-Acetyl-6-methoxy-2H-chromen-2-one: Proper Disposal Procedures
Executive Summary
This guide defines the disposal and handling protocols for 3-Acetyl-6-methoxy-2H-chromen-2-one (CAS 13252-80-7).[1] As a coumarin derivative featuring both acetyl and methoxy functional groups, this compound presents specific lipophilic and pharmacological risks that standard organic waste procedures often overlook.
Immediate Directive:
-
Do NOT dispose of via sink drains. This compound poses a chronic aquatic toxicity risk.
-
Do NOT mix with strong oxidizing agents or reducing agents in the waste stream.
-
Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.
Chemical Profile & Hazard Analysis
Understanding the chemical scaffold is the prerequisite for safe disposal. The coumarin (2H-chromen-2-one) backbone is a pharmacophore known for biological activity, specifically potential anticoagulation and hepatotoxicity in mammalian systems.[1]
| Property | Data | Operational Implication |
| CAS Number | 13252-80-7 | Use for waste manifesting and inventory tracking.[1] |
| Molecular Formula | C₁₂H₁₀O₄ | High carbon content makes it suitable for fuel blending/incineration.[1] |
| Solubility | DMSO, Chloroform, Acetone | Insoluble in water. Aqueous washdowns are ineffective and generate unnecessary mixed waste.[1] |
| Key Hazards | H302 (Harmful if swallowed)H315 (Skin Irritant)H412 (Aquatic Toxicity) | Lipophilic nature facilitates dermal absorption.[1] Double-gloving is recommended. |
The "Why" Behind the Protocol
Standard laboratory practice often treats all white powders as generic "solid waste." However, the 6-methoxy substitution on this coumarin scaffold increases its lipophilicity compared to the parent coumarin. This means:
-
Enhanced Bioaccumulation: If released into waterways, it partitions into organic matter and lipid tissues of aquatic organisms.
-
Persistence: The lactone ring is relatively stable. It requires high-temperature combustion (>850°C) to fully mineralize, preventing environmental leaching.
Operational Disposal Protocol
A. Solid Waste (Pure Substance/Spoiled Product)
-
Classification: Hazardous Organic Solid.
-
Container: High-Density Polyethylene (HDPE) wide-mouth jar.
-
Labeling: Must be labeled "Hazardous Waste - Toxic/Irritant" with the specific chemical name.
-
Procedure:
-
Transfer solids using a dedicated spatula to avoid cross-contamination.
-
Do not mix with incompatible oxidizers (e.g., perchlorates, nitrates) in the same waste container to prevent exothermic degradation.
-
B. Liquid Waste (Mother Liquors/Solutions)
The disposal path depends entirely on the solvent system used during your experiment.
-
Scenario 1: Non-Halogenated Solvents (Acetone, DMSO, Ethanol) [1]
-
Stream: Non-Halogenated Organic Waste.
-
Method: Fuel blending/Incineration.
-
-
Scenario 2: Halogenated Solvents (DCM, Chloroform) [1]
-
Stream: Halogenated Organic Waste.
-
Method: Dedicated incineration with scrubber systems (to neutralize HCl/HF).
-
C. Contaminated Glassware & Consumables[1]
-
Rinsing Rule: Because CAS 13252-80-7 is water-insoluble, triple-rinse glassware with Acetone or Ethanol before any water wash.[1]
-
Rinsate Disposal: Collect the first three acetone rinses into the Non-Halogenated Organic Waste container. Do not pour rinsate down the drain.
-
Solids (Gloves/Paper): Dispose of in "Chemically Contaminated Debris" bins (usually yellow bags/bins), destined for incineration.
Decision Logic & Workflow
The following diagram outlines the decision-making process for disposing of 3-Acetyl-6-methoxy-2H-chromen-2-one to ensure compliance and safety.
Caption: Operational decision tree for segregating coumarin derivative waste streams based on physical state and solvent compatibility.
Emergency Procedures (Spill Response)
In the event of a spill, the lipophilicity of the compound dictates the cleanup strategy. Water will only spread the contamination.
-
Isolate: Evacuate the immediate area (3-5 meters).
-
PPE: Don nitrile gloves (minimum 0.11mm thickness), lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.
-
Containment:
-
Solid Spill: Cover with damp paper towels (dampened with ethanol , not water) to prevent dust generation. Sweep carefully into a dustpan.
-
Liquid Spill: Absorb with vermiculite or polypropylene pads.
-
-
Decontamination: Wipe the surface with an acetone-soaked tissue to solubilize residues, followed by a soap-and-water wash.
-
Disposal: Place all cleanup materials into the Solid Hazardous Waste container.
Regulatory Compliance (US/EU Context)
-
RCRA (USA): While 3-Acetyl-6-methoxy-2H-chromen-2-one is not explicitly P- or U-listed, it must be characterized by the generator.[1] Due to its toxicity profile, it is classified as Hazardous Waste (typically D-coded if it exhibits toxicity characteristics, otherwise general organic hazardous waste).
-
EU Waste Framework:
-
Waste Code (EWC): 16 05 06* (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1]
-
-
Transport (DOT/IATA): Generally not regulated as a dangerous good for transport in small quantities unless dissolved in a hazardous solvent. However, always check the Safety Data Sheet (SDS) of the specific supplier as purity levels can alter classification.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11003460, 3-acetyl-6-methoxy-2H-chromen-2-one.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282. Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Retrieved from [Link]
Sources
Personal protective equipment for handling 3-Acetyl-6-methoxy-2H-chromen-2-one
Introduction: The Molecule & The Mission
As researchers, we often treat catalog chemicals as inert inputs until they prove otherwise. However, 3-Acetyl-6-methoxy-2H-chromen-2-one (a substituted coumarin derivative) represents a pharmacophore with inherent biological activity.[1] Coumarin scaffolds are the structural backbone for anticoagulants (warfarin-like), antitumor agents, and fluorescent probes.[1]
The Safety Paradox: While this specific derivative may not have the acute lethality of unsubstituted coumarin (LD50 ~290 mg/kg in rats), its structural substitutions suggest potential for skin sensitization and respiratory irritation . Furthermore, as a likely solid intermediate, the primary risk vector is particulate inhalation during weighing and transfer.
This guide moves beyond the generic "wear gloves" advice. It provides a logic-driven safety protocol designed to protect your biological integrity and your data's validity.[1]
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy. Based on structure-activity relationships (SAR) of analogous coumarins, we treat this compound with Universal Precautions for Novel Chemical Entities (NCEs) .
| Hazard Class | GHS Code | Operational Implication |
| Acute Toxicity (Oral) | H302 | Do not ingest. High risk of cross-contamination from gloves to mouth/face.[1] |
| Skin/Eye Irritation | H315 / H319 | Contact Hazard. The methoxy group can increase lipophilicity, aiding dermal absorption. |
| Sensitization | H317 | Allergy Risk. Repeated low-level exposure may trigger immune response.[1] |
| STOT-SE (Respiratory) | H335 | Inhalation Hazard. Fine crystalline dust is the #1 exposure route in the lab.[1] |
PPE Strategy: The Tiered Defense System
We employ a Two-Tier System based on the state of matter. The compound is most dangerous as a dry powder (dust generation) and most penetrating when dissolved in organic solvents.
Tier 1: Solid Handling (Weighing & Transfer)
Goal: Prevent inhalation of particulates and direct contact.
-
Respiratory: Engineering controls first. Handle inside a certified Chemical Fume Hood.[1] If weighing on an open bench is unavoidable (not recommended), a fit-tested N95 or P100 respirator is mandatory.[1]
-
Eyes: Chemical Splash Goggles (indirect vent).[1] Safety glasses allow dust to bypass the lenses via air currents.[1]
-
Hands: Disposable Nitrile Gloves (Minimum 5 mil thickness) .
-
Body: Standard lab coat (buttoned/snapped to the neck), long pants, closed-toe shoes.[1]
Tier 2: Solution Handling (Synthesis & Purification)
Goal: Prevent permeation.[1][2] The solvent is now the "Trojan Horse" carrying the coumarin through your glove.
-
Glove Selection Logic: The solvent dictates the glove, not the solute.
-
Eyes: Face shield recommended if working with volumes >500mL or under pressure/vacuum.[1]
Operational Protocol: The "Zero-Dust" Workflow
This workflow minimizes static-driven dust dispersion, a common issue with methoxy-substituted coumarins.[1]
Figure 1: The "Zero-Dust" handling loop ensures containment from weighing to disposal.[1]
Detailed Step-by-Step:
-
Static Neutralization: Coumarin derivatives are often fluffy, electrostatic solids.[1] Use an anti-static gun or polonium strip near the balance to prevent "jumping" particles.[1]
-
The "Boat-to-Vial" Transfer:
-
Tare a weighing boat inside the fume hood.
-
Transfer solid gently.[1] Do not dump.
-
Transfer the solid into a pre-weighed vial.
-
Critical Step: Add the solvent to the vial inside the hood immediately. Once wet, the inhalation risk drops to near zero (unless aerosolized).
-
-
Decontamination (The "Pro Tip"):
Emergency Procedures
-
Skin Contact:
-
Eye Contact:
-
Flush for 15 minutes at an eyewash station.[1] Hold eyelids open.
-
-
Spill Cleanup:
Disposal & Environmental Compliance
Disposal must align with RCRA (in the US) or local hazardous waste regulations.[1]
| Waste Stream | Criteria | Disposal Method |
| Solid Waste | Contaminated gloves, weighing boats, paper towels.[1] | Hazardous Solid Waste Bin. Double-bagged. Label as "Toxic/Irritant Organic Solid."[1] |
| Liquid Waste (A) | Dissolved in Acetone, Methanol, Ethyl Acetate. | Non-Halogenated Organic Waste. |
| Liquid Waste (B) | Dissolved in DCM, Chloroform. | Halogenated Organic Waste. |
| Aquatic Toxicity | Strict Prohibition. | Do not pour down the drain. Coumarins can be toxic to aquatic life (H412).[1][5] |
References
-
PubChem. (n.d.).[1][3] 3-Acetyl-6-methoxy-2H-chromen-2-one Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor.[1] Retrieved October 26, 2023, from [Link]
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1] Retrieved October 26, 2023, from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: Coumarin Derivatives Hazard Classification. Retrieved October 26, 2023, from [Link]
Sources
- 1. 3-acetyl-8-methoxy-2H-chromen-2-one | C12H10O4 | CID 227363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. COUMARIN DERIVATIVE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Coumarin | C9H6O2 | CID 323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
